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  • Product: 2-(4-boronophenyl)quinoline-4-carboxylic Acid
  • CAS: 373384-17-9

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Applications Introduction 2-(4-boronophenyl)quinoline-4-carboxylic acid is a specialized organic compound that has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction

2-(4-boronophenyl)quinoline-4-carboxylic acid is a specialized organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline-4-carboxylic acid core coupled with a phenylboronic acid moiety, suggests a range of potential applications, from a versatile synthetic intermediate to a pharmacologically active agent. Quinoline derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a boronic acid group introduces unique chemical reactivity, enabling covalent interactions with biological targets and serving as a key component in cross-coupling reactions for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the , its synthesis, and its potential applications in drug development and other research areas. Given the limited direct literature on this specific boronic acid derivative, this guide will draw upon data from its close structural analog, 2-(4-bromophenyl)quinoline-4-carboxylic acid, as well as established principles of organic chemistry.

Physicochemical Properties

The physicochemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid are crucial for its handling, formulation, and application. While experimental data for this specific compound is not widely published, we can infer its likely properties based on its structural components: the quinoline-4-carboxylic acid scaffold and the phenylboronic acid group.

General Properties:

Carboxylic acids generally exhibit high boiling points due to strong intermolecular hydrogen bonding[3]. The solubility of quinoline-4-carboxylic acids in water is typically low but increases in alkaline solutions due to the formation of carboxylate salts. They are generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)[3]. The boronic acid group can also participate in hydrogen bonding, potentially influencing its solubility and melting point.

Predicted Physicochemical Properties:

The following table summarizes the predicted and known properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid and its bromo-analog for comparison.

Property2-(4-boronophenyl)quinoline-4-carboxylic acid (Predicted)2-(4-bromophenyl)quinoline-4-carboxylic acid (Known)
Molecular Formula C16H12BNO4C16H10BrNO2[4][5]
Molecular Weight 293.08 g/mol [4]328.16 g/mol [5]
Appearance White to off-white solidWhite to yellow solid[6][7]
Melting Point Expected to be >300 °C>300 °C
Solubility Sparingly soluble in water; soluble in DMSO, DMF, and alcoholsSoluble in DMSO and hot ethanol
pKa Carboxylic acid: ~4-5; Boronic acid: ~9Carboxylic acid: ~4-5
Storage Store in a cool, dry place under an inert atmosphere[4]Store in a cool, dry place

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The protons on the phenyl ring will show splitting patterns consistent with a 1,4-disubstituted benzene.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the aromatic carbons of the quinoline and phenyl rings.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretching vibration (1680-1710 cm⁻¹). A B-O-H stretching vibration may also be observable.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and potentially the boronic acid group[8].

Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid

The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid can be achieved through a multi-step process, typically starting with the construction of the quinoline core, followed by the introduction of the boronic acid functionality. The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids[9][10][11].

Step-by-Step Synthesis Protocol:

  • Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction:

    • Reactants: Isatin and 4-bromoacetophenone.

    • Procedure:

      • Dissolve isatin in an ethanolic solution of potassium hydroxide.

      • Add 4-bromoacetophenone to the reaction mixture.

      • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

      • Filter, wash with water, and dry the crude 2-(4-bromophenyl)quinoline-4-carboxylic acid.

      • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Conversion to 2-(4-boronophenyl)quinoline-4-carboxylic acid via Miyaura Borylation:

    • Reactants: 2-(4-bromophenyl)quinoline-4-carboxylic acid, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

    • Procedure:

      • In a reaction vessel, combine 2-(4-bromophenyl)quinoline-4-carboxylic acid, bis(pinacolato)diboron, the palladium catalyst, and the base in an appropriate solvent (e.g., dioxane or DMF).

      • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for several hours.

      • After the reaction is complete, cool the mixture and perform an aqueous workup.

      • Extract the product with an organic solvent.

      • Purify the resulting boronate ester by column chromatography.

      • Hydrolyze the boronate ester to the corresponding boronic acid using a suitable method (e.g., treatment with an acid or a boronic acid scavenger).

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Miyaura Borylation Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Pfitzinger Bromo_Quinoline 2-(4-bromophenyl)quinoline- 4-carboxylic acid Pfitzinger->Bromo_Quinoline Miyaura Miyaura Borylation (Pd Catalyst, Base) Bromo_Quinoline->Miyaura B2pin2 Bis(pinacolato)diboron B2pin2->Miyaura Boronate_Ester Boronate Ester Intermediate Miyaura->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Borono_Quinoline 2-(4-boronophenyl)quinoline- 4-carboxylic acid Hydrolysis->Borono_Quinoline

Caption: Synthetic workflow for 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Applications in Drug Development

The unique structural features of 2-(4-boronophenyl)quinoline-4-carboxylic acid make it a promising candidate for various applications in drug development.

As a DNA Gyrase Inhibitor:

Quinoline derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication[9]. The planar quinoline ring can intercalate into the DNA, while the substituents at the 2- and 4-positions can interact with the enzyme's active site. The boronic acid group could potentially form a reversible covalent bond with a key serine or threonine residue in the active site, leading to potent inhibition.

As a Histone Deacetylase (HDAC) Inhibitor:

HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy[6][7][12]. The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group. 2-(4-boronophenyl)quinoline-4-carboxylic acid could serve as a novel cap group, with the quinoline and phenyl rings interacting with the hydrophobic surface of the enzyme's active site. The boronic acid could be further functionalized to introduce a zinc-binding group.

Potential Mechanism of Action as an Enzyme Inhibitor:

The boronic acid moiety is known to form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine in the active sites of enzymes. This can lead to a potent and prolonged inhibitory effect.

Mechanism_of_Action Enzyme Enzyme Active Site Serine Residue Complex Reversible Covalent Complex Serine-Boronate Adduct Enzyme:ser->Complex Covalent Bond Formation Inhibitor 2-(4-boronophenyl)quinoline-4-carboxylic acid Boronic Acid Moiety Inhibitor:boronic->Complex Complex->Enzyme:ser Reversible

Caption: Hypothetical mechanism of covalent inhibition by 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Conclusion

2-(4-boronophenyl)quinoline-4-carboxylic acid is a compound with significant potential in medicinal chemistry and materials science. While direct experimental data is limited, its properties and reactivity can be reliably inferred from its structural analogs and the known chemistry of its constituent functional groups. Its synthesis is achievable through established organic reactions, and its unique structure makes it a promising scaffold for the development of novel therapeutics, particularly as an enzyme inhibitor. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Exploratory

2-(4-boronophenyl)quinoline-4-carboxylic acid molecular structure

An In-depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic Acid: Synthesis, Structure, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic Acid: Synthesis, Structure, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-boronophenyl)quinoline-4-carboxylic acid, a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. The quinoline-4-carboxylic acid core is a well-established pharmacophore found in numerous therapeutic agents, while the phenylboronic acid moiety offers unique capabilities for covalent interactions and molecular sensing.[1][2] This document details the molecule's structural features, outlines robust synthetic protocols, explores its chemical reactivity with a focus on its application as a fluorescent sensor, and discusses its broader potential in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Structure and Physicochemical Properties

2-(4-boronophenyl)quinoline-4-carboxylic acid, also known as PBAQA, possesses a rigid, planar quinoline heterocyclic system linked to a phenylboronic acid at the 2-position.[3] The molecule's functionality is dominated by three key components: the quinoline ring, the carboxylic acid group at the 4-position, and the boronic acid group at the 4'-position of the phenyl ring.

  • Quinoline Core: This nitrogen-containing aromatic system is responsible for the molecule's inherent fluorescence and provides a rigid scaffold. Its extended π-system is crucial for its photophysical properties.

  • Carboxylic Acid Group: This acidic functional group modulates the molecule's solubility in aqueous media and provides a handle for further chemical modification, such as amide bond formation. It also plays a critical role in biological systems by forming salt bridges or hydrogen bonds with receptor targets.[4]

  • Boronic Acid Group: This Lewis acidic moiety is the cornerstone of the molecule's utility in sensing applications. It can reversibly form stable covalent bonds (boronate esters) with cis-1,2- and -1,3-diols, a class of compounds that includes catechols (like the neurotransmitter dopamine) and saccharides (like ribose).[3][5][6]

The overall structure is planar, which facilitates π-stacking interactions in biological or material contexts. While no specific crystal structure for this exact molecule is publicly available, related structures like quinoline-2-carboxylic acid are known to form extensive hydrogen bonding networks in the solid state, often involving both the carboxylic acid and the quinoline nitrogen.[7]

Caption: 2D structure of 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Spectroscopic Signature

While a full dataset is best obtained from direct analysis, the expected spectroscopic characteristics can be predicted based on its structure and data from its precursors.[8][9]

Data TypePrecursor: 2-(4-bromophenyl)quinoline-4-carboxylic acidProduct: 2-(4-boronophenyl)quinoline-4-carboxylic acidRationale for Change
¹H NMR Aromatic protons on bromo-phenyl ring (AA'BB' system, ~7.7-8.3 ppm). Quinoline protons (~7.7-8.7 ppm). Carboxylic acid proton (>13 ppm).[10][11]Aromatic protons on borono-phenyl ring will show a downfield shift due to the electron-withdrawing nature of the boronic acid. Boronic acid protons (B(OH)₂) appear as a broad singlet (~8.0-8.5 ppm).Replacement of Br with B(OH)₂ alters the electronic environment and introduces new, exchangeable protons.
¹³C NMR C-Br carbon signal at ~124 ppm. Aromatic carbons from ~120-150 ppm. Carboxyl carbon at ~168 ppm.[12][13]C-B carbon signal is typically broad and found at ~135 ppm. Other aromatic signals will shift slightly.The carbon attached to boron experiences a different shielding effect compared to the one attached to bromine.
Mass Spec (HRMS) [M+H]⁺ calculated for C₁₆H₁₀BrNO₂ at ~327.99.[10][11][M+H]⁺ calculated for C₁₆H₁₂BNO₄ at ~294.08.Reflects the change in elemental composition and molecular weight.

Synthesis Pathway and Experimental Protocols

The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid is most effectively achieved via a two-step process. First, the quinoline core is constructed using the Pfitzinger reaction to yield a bromo-substituted intermediate. This intermediate is then converted to the final boronic acid product via a palladium-catalyzed Miura borylation reaction.

synthesis_workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Miura Borylation Isatin Isatin Pfitzinger KOH, EtOH/H₂O Reflux Isatin->Pfitzinger Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Pfitzinger Precursor 2-(4-bromophenyl)quinoline- 4-carboxylic acid Precursor_ref Bromo-precursor Pfitzinger->Precursor B2Pin2 Bis(pinacolato)diboron (B₂pin₂) Borylation Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Dioxane, Heat B2Pin2->Borylation Product 2-(4-boronophenyl)quinoline- 4-carboxylic acid Borylation->Product Precursor_ref->Borylation sensing_mechanism cluster_state1 Unbound State (Fluorescence ON) cluster_state2 Bound State (Fluorescence Modulated) PBAQA PBAQA (sp² Boron) Fluorescence1 hv' (Em) PBAQA->Fluorescence1 Emission Diol + Diol (e.g., Dopamine) PBAQA->Diol Reversible Covalent Bonding Light1 hv (Ex) Light1->PBAQA Excitation Complex PBAQA-Diol Complex (sp³ Boron) Fluorescence2 hv'' (Em') Complex->Fluorescence2 Altered Emission Light2 hv (Ex) Light2->Complex Excitation Diol->Complex

Sources

Foundational

A Technical Guide to the Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic Acid: Strategies and Methodologies

An In-depth Technical Guide Topic: Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction The quinoline scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and bioactive compounds with a wide range of therapeutic activities, including antitumor, antimalarial, and antibacterial properties.[1] Specifically, 2-arylquinoline-4-carboxylic acids are crucial pharmacophores and versatile synthetic intermediates.[2] The introduction of a boronic acid moiety at the 4-position of the phenyl ring, yielding 2-(4-boronophenyl)quinoline-4-carboxylic acid, creates a bifunctional molecule of significant value. This compound serves not only as a potential bioactive agent itself but also as a key building block for further molecular elaboration via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5]

This guide provides an in-depth examination of the synthetic strategies for constructing 2-(4-boronophenyl)quinoline-4-carboxylic acid. We will dissect the synthesis into two primary stages: the formation of the quinoline-4-carboxylic acid core and the subsequent introduction of the boronic acid group. The discussion emphasizes the rationale behind methodological choices, providing researchers with a robust framework for efficient and reliable synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a convergent strategy. The primary C-B bond can be formed via a palladium-catalyzed borylation of an aryl halide precursor. The quinoline core itself can be disconnected through established named reactions, leading to readily available starting materials. This analysis reveals two primary and viable synthetic pathways.

G Target 2-(4-boronophenyl)quinoline-4-carboxylic acid Disconnection1 C-B Disconnection (Miyaura Borylation) Target->Disconnection1 Precursor1 2-(4-halophenyl)quinoline-4-carboxylic acid Disconnection2 Pfitzinger Reaction Precursor1->Disconnection2 Disconnection3 Doebner Reaction Precursor1->Disconnection3 Disconnection1->Precursor1 Precursor2 Isatin + 4-Haloacetophenone Disconnection2->Precursor2 Precursor3 Aniline + 4-Halobenzaldehyde + Pyruvic Acid Disconnection3->Precursor3

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the 2-(4-Halophenyl)quinoline-4-carboxylic Acid Intermediate

The initial and critical phase of the synthesis is the construction of the core heterocyclic structure. Two classic, yet powerful, multicomponent reactions are ideally suited for this purpose: the Pfitzinger reaction and the Doebner reaction. Both methods allow for the direct synthesis of a 2-(4-halophenyl) substituted quinoline, which is the key precursor for the subsequent borylation step.

The Pfitzinger Reaction: Condensation of Isatin and Acetophenones

The Pfitzinger reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[6][7] For our target precursor, 4-bromoacetophenone is the ideal carbonyl partner.

Mechanism: The reaction is initiated by the base-catalyzed ring-opening of isatin to form an isatinate salt. This is followed by a condensation reaction between the ketone enolate of 4-bromoacetophenone and the keto-group of the opened isatin. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring system.[8]

G cluster_pfitzinger Pfitzinger Reaction Mechanism Isatin Isatin + OH⁻ Isatinate Isatinate (Ring-Opened) Isatin->Isatinate Ring Opening Adduct Condensation Adduct Isatinate->Adduct Aldol Condensation Acetophenone 4-Bromoacetophenone Enolate Acetophenone->Adduct Aldol Condensation Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Cyclization Product 2-(4-bromophenyl)quinoline-4-carboxylic acid Cyclized->Product -H₂O

Caption: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) This protocol is adapted from established literature procedures.[9][10][11][12]

  • Reaction Setup: To a solution of isatin (1.0 eq) and 4-bromoacetophenone (1.0 eq) in a 4:1 mixture of ethanol and water, add potassium hydroxide (KOH, 2.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and acidify to a pH of ~2 using 6N HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

  • Purification: The crude product can be recrystallized from ethanol or ethyl acetate to afford the pure 2-(4-bromophenyl)quinoline-4-carboxylic acid as a solid.[7][11]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a versatile one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8][13][14] To generate our required precursor, the reactants would be aniline, 4-bromobenzaldehyde, and pyruvic acid.

Mechanism: The reaction begins with the condensation of aniline and 4-bromobenzaldehyde to form an N-arylimine (Schiff base). Pyruvic acid then adds to the imine, and the resulting adduct undergoes an intramolecular electrophilic cyclization onto the aniline ring. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline product.[1][13] In a modified version known as the Doebner hydrogen-transfer reaction, the imine intermediate can also act as the oxidant for the dihydroquinoline.[1][15]

Caption: Key steps in the Doebner reaction mechanism.

Causality in Method Selection: While both reactions are effective, the Pfitzinger reaction is often preferred for its cleaner reaction profile when specific substituted acetophenones are readily available. The Doebner reaction, being a three-component reaction, can sometimes lead to more by-products, although modern modifications have improved its efficiency, especially for anilines with diverse electronic properties.[1][16][17]

Part 2: Palladium-Catalyzed Borylation of the Quinoline Intermediate

With the 2-(4-bromophenyl)quinoline-4-carboxylic acid precursor in hand, the next critical step is the installation of the boronic acid group. The Miyaura borylation reaction is the preeminent method for this transformation, offering high functional group tolerance and operational simplicity.[18][19]

The Miyaura Borylation Reaction: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[3][20] The reaction yields an aryl boronic ester, which can be subsequently hydrolyzed to the desired boronic acid.

Catalytic Cycle: The mechanism is a hallmark of palladium-catalyzed cross-coupling and proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-bromide bond of the quinoline substrate, forming a Pd(II) intermediate.

  • Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the C-B bond of the product and regenerating the active Pd(0) catalyst.[5][21]

G cluster_miyaura Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdB Ar-Pd(II)L₂(Bpin) ArPdX->ArPdB Transmetalation ArPdB->Pd0 Reductive Elimination Product Ar-Bpin (Product) ArPdB->Product ArX Ar-Br (Substrate) ArX->ArPdX B2pin2 B₂pin₂ B2pin2->ArPdB

Caption: The catalytic cycle of Miyaura borylation.

Protocol Considerations:

  • Protection: The carboxylic acid proton is acidic and can interfere with some organometallic reagents or bases. Therefore, it is often advantageous to protect it as an ester (e.g., a methyl or ethyl ester) prior to borylation. This is typically achieved via Fischer-Speier esterification using the corresponding alcohol and a catalytic amount of strong acid.[9] The ester is then hydrolyzed back to the carboxylic acid in the final step.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial. Systems like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a phosphine ligand like XPhos are highly effective.[19][22]

  • Base and Solvent: A moderately strong base is required. Potassium acetate (KOAc) is most commonly used.[20] Anhydrous, polar aprotic solvents like dioxane or DMSO are typical.

Experimental Protocol: Synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylic acid methyl ester (2)

  • Esterification (Protection): Reflux the 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) in methanol with a catalytic amount of H₂SO₄ for 12-24 hours. Neutralize, extract, and purify to obtain the methyl ester.

  • Borylation Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the methyl ester of 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Reaction: Add anhydrous dioxane and degas the mixture. Heat the reaction to 80-100°C for 8-16 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude boronic ester 2 by column chromatography on silica gel.

Final Step: Deprotection to Yield the Target Compound

  • Hydrolysis: Dissolve the purified boronic ester 2 in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stirring: Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).

  • Isolation: Acidify the mixture with 1N HCl to precipitate the final product, 2-(4-boronophenyl)quinoline-4-carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum.

ParameterTypical Reagents & ConditionsRationale
Palladium Catalyst PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos)Provides the active Pd(0) species for the catalytic cycle. The ligand stabilizes the metal center and modulates its reactivity.[19][22]
Boron Source Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin)B₂pin₂ is stable, easy to handle, and provides the boronic ester directly.[19][20]
Base Potassium Acetate (KOAc), Triethylamine (Et₃N)Activates the diboron reagent and facilitates the transmetalation step. KOAc is a mild and effective choice.[19][20]
Solvent Dioxane, DMSO, TolueneAnhydrous, polar aprotic solvents that can dissolve the reactants and withstand the required reaction temperatures.
Temperature 80 - 110 °CProvides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

Conclusion

The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid is a multi-step process that relies on the robust and well-established methodologies of organic chemistry. A convergent strategy, beginning with the construction of a 2-(4-halophenyl)quinoline-4-carboxylic acid core via the Pfitzinger or Doebner reaction, proves to be highly effective. The subsequent palladium-catalyzed Miyaura borylation provides a reliable and high-yielding route to install the critical boronic acid functionality. Careful consideration of reaction conditions, particularly the need for protecting groups and the selection of an appropriate catalytic system, is paramount to achieving a successful synthesis. The protocols and strategies outlined in this guide offer a comprehensive and field-proven approach for researchers and drug development professionals to access this valuable chemical entity.

References

  • Kubota, K., & Ito, H. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 2699–2705. Available from: [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 11044–11052. Available from: [Link]

  • Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. Available from: [Link]

  • Li, W., et al. (2014). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 4(92), 50666-50670. Available from: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817. Available from: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • Wikipedia. (n.d.). Doebner reaction. Available from: [Link]

  • Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Chemical Papers, 75, 2467–2472. Available from: [Link]

  • Chan, K. S., et al. (1995). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 60(11), 3247–3251. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Kumar, A., et al. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds. Available from: [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. Available from: [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 11044-11052. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Denmark, S. E., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(2), 539-544. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(40), 35919–35932. Available from: [Link]

  • Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • MDPI. (2024). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules. Available from: [Link]

  • White, S. W., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 54(15), 5434–5449. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(40), 35919–35932. Available from: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its fus...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its fusion with a phenylboronic acid moiety at the 2-position creates a unique chemical entity, 2-(4-boronophenyl)quinoline-4-carboxylic acid, with significant potential for targeted enzyme inhibition and drug development. Boronic acids are known for their ability to form reversible covalent bonds with active site nucleophiles in enzymes, offering a distinct mechanism of action. This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential biological activities, and structure-activity relationships of this compound class, grounded in established chemical principles and field-proven insights.

Introduction: The Convergence of Two Pharmacophores

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The 2-(4-boronophenyl)quinoline-4-carboxylic acid scaffold represents a compelling example of this approach, merging the biological relevance of quinolines with the unique chemical reactivity of boronic acids.

  • The Quinoline-4-Carboxylic Acid Core: This heterocyclic system is a key component in a wide array of biologically active molecules. Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2][3]. The carboxylic acid at the 4-position is often crucial for activity, frequently acting as a key interaction point, such as forming a salt bridge with arginine residues within enzyme active sites[4].

  • The Phenylboronic Acid Moiety: Boronic acids have emerged as a significant class of pharmacophores, most notably with the FDA approval of drugs like bortezomib (Velcade®). Their utility stems from the ability of the boron atom to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in proteases. This unique binding mechanism can lead to potent and specific enzyme inhibition.

The convergence of these two moieties in 2-(4-boronophenyl)quinoline-4-carboxylic acid presents a molecule with a built-in "warhead" (the boronic acid) on a proven "guidance system" (the quinoline scaffold), making it a high-value target for therapeutic research.

Synthesis and Chemical Workflow

The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid is not documented as a one-step process in readily available literature. However, a robust and logical synthetic pathway can be designed based on well-established, high-yield reactions. The most strategic approach involves a two-step process: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the boronic acid group.

Proposed Synthetic Pathway

The proposed synthesis proceeds via a Pfitzinger reaction to create a brominated quinoline intermediate, which is then converted to the final boronic acid derivative (or its pinacol ester) via a Suzuki-Miyaura coupling.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling A Isatin C KOH, EtOH/H2O, Reflux A->C B 1-(4-bromophenyl)ethan-1-one B->C D Intermediate 1: 2-(4-bromophenyl)quinoline-4-carboxylic acid C->D F Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Dioxane, Heat D->F E Bis(pinacolato)diboron E->F G Product (Pinacol Ester): 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylic acid F->G H Acid Hydrolysis (Optional) G->H I Final Product: 2-(4-boronophenyl)quinoline-4-carboxylic acid H->I

Caption: Proposed synthetic workflow for 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Experimental Protocols

This synthesis utilizes the Pfitzinger reaction, a classic and reliable method for producing quinoline-4-carboxylic acids.

  • Principle: The reaction condenses isatin with a carbonyl compound containing an α-methylene group (in this case, 4-bromoacetophenone) in the presence of a strong base to yield the corresponding 2-substituted quinoline-4-carboxylic acid[5][6].

  • Reagents and Equipment:

    • Isatin

    • 1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone)

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Deionized Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard glassware for workup and filtration

  • Procedure:

    • Dissolve isatin (1.0 eq) and 1-(4-bromophenyl)ethan-1-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio) in a round-bottom flask.

    • Add potassium hydroxide (2.0-2.5 eq) to the mixture.

    • Heat the mixture to reflux (approximately 78-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC)[6][7][8]. The reaction typically requires 18-24 hours.

    • After completion, cool the reaction mixture to room temperature and pour it onto ice-water.

    • Carefully acidify the aqueous solution with a suitable acid (e.g., 6N HCl or glacial acetic acid) to a pH of approximately 2-4 to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to afford pure 2-(4-bromophenyl)quinoline-4-carboxylic acid as a solid[5][6].

This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to convert the aryl bromide to a boronic acid (via its pinacol ester).

  • Principle: This reaction creates a carbon-carbon bond between the aryl bromide (Intermediate 1) and a boron source, typically bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex[4]. The resulting boronic ester can often be used directly or hydrolyzed to the free boronic acid.

  • Reagents and Equipment:

    • 2-(4-bromophenyl)quinoline-4-carboxylic acid (Intermediate 1)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

    • Base (e.g., Potassium Acetate - KOAc)

    • Anhydrous solvent (e.g., Dioxane)

    • Schlenk flask or similar reaction vessel for inert atmosphere conditions

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (e.g., 3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure. The residue is the pinacol ester, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylic acid, which can be purified by column chromatography[9].

    • (Optional) If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions (e.g., aqueous HCl).

Physicochemical Properties and Characterization

The successful synthesis of these compounds must be confirmed through rigorous analytical techniques.

Property2-(4-bromophenyl)quinoline-4-carboxylic acid (Intermediate)2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylic acid (Product Ester)
Molecular Formula C₁₆H₁₀BrNO₂C₂₂H₂₂BNO₄
Molecular Weight 328.16 g/mol 387.23 g/mol
Appearance Off-white to yellow solidWhite to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsSoluble in DMSO, Chloroform, Dichloromethane
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy¹H NMR, ¹³C NMR, ¹¹B NMR, Mass Spectrometry, IR Spectroscopy

Biological Activity and Mechanism of Action

While specific biological data for 2-(4-boronophenyl)quinoline-4-carboxylic acid is not extensively published, a strong hypothesis for its activity can be built upon the known pharmacology of its constituent parts. The primary expectation is that these compounds will function as potent enzyme inhibitors.

Potential as Enzyme Inhibitors

The core structure is a known inhibitor of several key enzymes implicated in disease. The addition of a boronic acid "warhead" is expected to enhance or modulate this activity.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: 2-Arylquinoline-4-carboxylic acids are a known class of DHODH inhibitors, with the bulky, hydrophobic substituent at the C-2 position being critical for potent activity[4]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases. The 4-carboxylate group is essential for forming a salt bridge with key residues in the enzyme's active site[4].

  • Histone Deacetylase (HDAC) Inhibition: The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated as the "cap" moiety in the design of selective HDAC inhibitors[6][7][8]. HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in oncology.

  • Bacterial DNA Gyrase Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial replication[5]. This makes the scaffold a promising starting point for developing new antibacterial agents.

The Role of the Boronic Acid

The boronic acid group can form a reversible covalent bond with a nucleophilic serine, threonine, or cysteine residue in an enzyme's active site. This interaction can lead to highly potent and specific inhibition.

G cluster_0 Reversible Covalent Inhibition Enzyme Enzyme Active Site Serine-OH ... Complex Tetrahedral Boronate Adduct Ser-O-B(OH)₂⁻-Quinoline ... Enzyme:ser->Complex:ser Nucleophilic Attack Inhibitor B(OH)₂ Quinoline Core COOH Inhibitor:B->Complex:ser

Caption: Hypothetical mechanism of reversible covalent inhibition by a boronic acid derivative.

Structure-Activity Relationships (SAR)

Based on extensive research into 2-arylquinoline-4-carboxylic acid analogs, several key SAR principles can be established:

  • C-2 Position: The nature of the substituent at this position is a primary determinant of biological activity. Bulky, hydrophobic groups are generally favored for potent inhibition of enzymes like DHODH[4]. The introduction of the 4-boronophenyl group fits this requirement while adding the potential for covalent interaction.

  • C-4 Position: There is a strict requirement for the carboxylic acid group (or its salt) for activities like DHODH inhibition, where it forms critical electrostatic interactions with the target protein[4].

  • Quinoline Ring Substitutions: Modifications to the benzo portion of the quinoline ring can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn affect potency and pharmacokinetic profiles.

Conclusion and Future Perspectives

The 2-(4-boronophenyl)quinoline-4-carboxylic acid scaffold is a molecule of significant interest for drug discovery. Its rational design combines a biologically validated quinoline core with a reactive boronic acid warhead. The proposed synthetic route is robust and relies on well-understood, high-yield chemical transformations.

Future research should focus on the synthesis of a library of these derivatives with substitutions on the quinoline ring to explore the SAR in detail. The primary biological evaluation should target enzymes known to be inhibited by the parent scaffold, such as DHODH, HDACs, and bacterial topoisomerases. The unique potential for reversible covalent inhibition makes this compound class a promising area for the development of next-generation targeted therapies.

References

  • Mader, M. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Moniem, M. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zeleke, D., et al. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Sato, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Sato, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Abdel-Moniem, M. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

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Foundational

applications of quinoline-4-carboxylic acids in medicinal chemistry

An In-Depth Technical Guide to the Applications of Quinoline-4-Carboxylic Acids in Medicinal Chemistry Authored by: A Senior Application Scientist Abstract The quinoline-4-carboxylic acid scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Quinoline-4-Carboxylic Acids in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] First isolated from coal tar in the 19th century, the quinoline ring system has since become a focal point of intensive synthetic and pharmacological research.[1] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of quinoline-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of supporting evidence to empower the next generation of drug discovery.

Foundational Synthesis: Accessing the Core Scaffold

The therapeutic versatility of this scaffold is underpinned by robust and adaptable synthetic methodologies that allow for extensive structural diversification. The two classical name reactions, the Pfitzinger and Doebner reactions, remain fundamental to accessing the core quinoline-4-carboxylic acid structure.[1] Modern advancements have focused on improving yields, reducing reaction times, and employing green chemistry principles through microwave irradiation and one-pot procedures.[3]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This method is a mainstay for generating diverse analogs, particularly for creating substitutions on the benzo portion of the quinoline ring.[4]

The Doebner Reaction

The Doebner reaction provides a powerful alternative, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][5] This multicomponent reaction is highly efficient for introducing a wide variety of substituents at the C-2 position of the quinoline ring, which is a critical determinant of biological activity.[6]

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction p_isatin Isatin (or derivative) p_base Base (e.g., KOH) p_isatin->p_base p_carbonyl α-Methylene Carbonyl Compound p_carbonyl->p_base p_product Substituted Quinoline- 4-Carboxylic Acid p_base->p_product Condensation d_aniline Aniline d_product 2-Substituted Quinoline- 4-Carboxylic Acid d_aniline->d_product Condensation d_aldehyde Aldehyde d_aldehyde->d_product Condensation d_pyruvic Pyruvic Acid d_pyruvic->d_product Condensation

Caption: Foundational synthetic routes to the quinoline-4-carboxylic acid scaffold.

Therapeutic Applications & Mechanisms of Action

The functional versatility of the quinoline-4-carboxylic acid scaffold has led to its exploration across a wide spectrum of diseases. Its derivatives have demonstrated potent anticancer, antimalarial, antiviral, antibacterial, and neuroprotective activities.[2][7]

Anticancer Activity

A significant mechanism for the anticancer activity of this class is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[8][9] This mitochondrial enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[4][9] By blocking hDHODH, these compounds deplete the intracellular pyrimidine pool, leading to S-phase cell cycle arrest and halting tumor growth.[4][10]

The anticancer drug candidate Brequinar is a prototypical example, featuring a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure.[8] Structure-activity relationship (SAR) studies have revealed three critical regions for hDHODH inhibition:

  • C2 Position: Requires bulky, hydrophobic substituents.[8]

  • C4 Position: Has a strict requirement for the carboxylic acid group, which forms a crucial salt bridge with Arginine residue (R136) in the enzyme's active site.[4][8]

  • Benzo Ring: Substitutions, such as fluorine at the C6 position, can enhance potency.[8]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine_Depletion Depletion Leads to Inhibitor Quinoline-4-Carboxylic Acid Derivative (e.g., Brequinar) Inhibitor->DHODH Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... dUMP, UTP, CTP dUMP, UTP, CTP UMP->dUMP, UTP, CTP DNA & RNA\nSynthesis DNA & RNA Synthesis dUMP, UTP, CTP->DNA & RNA\nSynthesis Cell Proliferation Cell Proliferation DNA & RNA\nSynthesis->Cell Proliferation S_Phase_Arrest S-Phase Cell Cycle Arrest Proliferation_Halt Inhibition of Cancer Cell Proliferation S_Phase_Arrest->Proliferation_Halt

Caption: Mechanism of anticancer action via DHODH inhibition.

More recently, derivatives have been developed as selective inhibitors of sirtuin 3 (SIRT3), inducing cell cycle arrest and differentiation in leukemic cell lines, demonstrating the scaffold's potential beyond DHODH inhibition.[11][12]

Table 1: Antiproliferative Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ID Target/Mechanism Cancer Cell Line(s) IC₅₀ (µM) Reference(s)
Brequinar Analog (3) DHODH Inhibition HCT-116, MIA PaCa-2 0.250 [4]
Compound 41 DHODH Inhibition - 0.0097 [4][6]
Compound 43 DHODH Inhibition - 0.0262 [4][6]
Compound 3j h-TNAP Inhibition MCF-7 (Breast) Potent (82.9% growth reduction) [13]

| Compound P6 | SIRT3 Inhibition | MLLr leukemic cells | 7.2 |[2][11] |

Antimalarial Activity

The quinoline core is historically central to antimalarial drug discovery.[14] While older quinoline drugs face widespread resistance, modern derivatives of quinoline-4-carboxylic acid have emerged with novel mechanisms of action. A prominent example is the quinoline-4-carboxamide DDD107498 (cabamiquine) .[14][15] This compound, identified through phenotypic screening, exhibits potent, multistage activity against Plasmodium falciparum, including the blood, liver, and transmission stages.[15][16] Its novel mechanism of action is the inhibition of translation elongation factor 2 (PfEF2), a crucial enzyme for parasite protein synthesis, thus avoiding cross-resistance with existing drugs.[14][16]

Medicinal chemistry optimization of the initial hit focused on improving metabolic stability and reducing lipophilicity, leading to derivatives with excellent oral efficacy in mouse models, with ED₉₀ values below 1 mg/kg.[15][16]

Table 2: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives

Compound ID Target P. falciparum Strain EC₅₀ (nM) Reference(s)
Screening Hit 1 PfEF2 3D7 (sensitive) 120 [15][16]
Preclinical Candidate 2 (DDD107498) PfEF2 3D7 (sensitive) 0.6 [15]

| - | PfEF2 | K1 (resistant) | 1.1 |[15] |

Antiviral & Antibacterial Activity

The antiviral properties of many quinoline-4-carboxylic acid derivatives also stem from the inhibition of host-cell hDHODH.[17][18] Since viruses rely on the host cell's machinery for replication, depleting the pyrimidine pool effectively inhibits viral replication.[17] This host-targeting approach is advantageous as it is less likely to lead to the development of resistant viral strains.[18][19] Extensive SAR studies have led to the discovery of compounds with potent, broad-spectrum antiviral activity against viruses like Influenza and Vesicular Stomatitis Virus (VSV), with EC₅₀ values in the low nanomolar range.[17][20]

In the antibacterial realm, derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][21] While distinct from the well-known fluoroquinolone antibiotics that target DNA gyrase and topoisomerase IV, these compounds represent a separate class.[9][22] Studies have identified 2-phenyl-quinoline-4-carboxylic acid derivatives with promising activity against Staphylococcus aureus and Escherichia coli.[5]

Table 3: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ID Application Organism/Virus MIC / EC₅₀ Reference(s)
Compound C44 Antiviral (hDHODH) VSV 1.9 nM [17][19]
WSN-Influenza 41 nM [17][19]
Compound 5a4 Antibacterial S. aureus 64 µg/mL [2][5]

| Compound 5a7 | Antibacterial | E. coli | 128 µg/mL |[2][5] |

Neuroprotective Applications

Kynurenic acid (KYNA), an endogenous derivative of tryptophan metabolism, is structurally a 4-hydroxyquinoline-2-carboxylic acid.[23] It is a well-characterized neuroprotectant that acts as an antagonist at excitatory amino acid receptors, including the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[23][24][25] By antagonizing these receptors, KYNA reduces excitotoxicity, a key process in neuronal damage following stroke and in other neurodegenerative disorders.[24] The development of synthetic analogs of KYNA with improved potency, selectivity, and pharmacokinetic properties is an active area of research for treating neurological and psychiatric conditions.[24][26]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylic acids can be finely tuned through substitutions at various positions. A generalized SAR understanding is crucial for rational drug design.

SAR compound C2_node C2: Bulky, lipophilic groups often enhance anticancer & antimalarial activity. [2, 6] C2_node->C2_pos C4_node C4: Carboxylic acid is critical for DHODH & NMDA receptor binding. Ester or amide can be used for antimalarial carboxamides. [5, 6, 33] C4_node->C4_pos Benzo_node C6/C7 (Benzo Ring): Halogen substitution (F, Cl) frequently improves potency and metabolic properties. [14, 1] Benzo_node->Benzo_pos

Caption: Generalized Structure-Activity Relationship (SAR) map for the scaffold.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

Protocol: Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via Doebner Reaction

This protocol describes a general method for synthesizing a 2-substituted quinoline-4-carboxylic acid, a common precursor for many active derivatives.[5][6]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Pyruvic Acid (1.1 equiv)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 equiv), the substituted benzaldehyde (1.0 equiv), and ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add pyruvic acid (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-quinoline-4-carboxylic acid.

  • Dry the final product under vacuum. Characterize the compound using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[5]

Protocol: Evaluation of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the antiproliferative effects of a compound on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives

The quinoline-4-carboxylic acid scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., HDACs, SIRTs) or receptor subtypes to minimize off-target effects.[6][11]

  • Overcoming Resistance: Developing compounds with novel mechanisms of action, such as the PfEF2 inhibitor DDD107498, to combat drug resistance in infectious diseases and cancer.[14]

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline-4-carboxylic acid scaffold with other pharmacophores to achieve synergistic or multi-target effects.

  • Green Synthesis: Further optimization of synthetic routes using green chemistry principles to create compound libraries in a more efficient and environmentally friendly manner.[27]

The synthetic accessibility and the potential for diverse functionalization ensure that quinoline-4-carboxylic acids will remain a central focus in medicinal chemistry for years to come.

References

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  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Available from: [Link]

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. Available from: [Link]

  • Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. SciSpace. Available from: [Link]

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  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

  • Bauer, L., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243–1252. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH National Library of Medicine. Available from: [Link]

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Exploratory

The Boronic Acid Group: A Versatile Player in Molecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Chemistry of the Boron Atom The boronic acid group, -B(OH)₂, has emerged as a powerful and versatile fu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry of the Boron Atom

The boronic acid group, -B(OH)₂, has emerged as a powerful and versatile functional group in the realm of molecular sciences. Its unique electronic structure, characterized by an electron-deficient boron atom with a vacant p-orbital, bestows upon it a remarkable ability to engage in a diverse array of molecular interactions. This guide provides a comprehensive exploration of the fundamental roles of the boronic acid moiety, delving into its covalent and non-covalent interactions, and highlighting its critical applications in diagnostics, therapeutics, and materials science. As a Senior Application Scientist, this document aims to synthesize technical accuracy with field-proven insights to empower researchers in leveraging the full potential of boronic acid chemistry.

The boron atom's Lewis acidity is a cornerstone of its reactivity, allowing it to readily accept a pair of electrons from nucleophiles. This property underpins its most well-known interaction: the formation of reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This dynamic covalent chemistry is highly pH-dependent, providing a tunable mechanism for molecular recognition and the development of stimuli-responsive systems.[3][4] Beyond this, the boronic acid group participates in a range of other crucial interactions, including the formation of stable adducts with Lewis bases and various non-covalent bonds, which collectively contribute to its broad utility.[5] This guide will dissect these interactions in detail, providing a foundational understanding for their application in complex biological and chemical systems.

I. The Art of Reversible Covalent Bonding: Boronic Acids and Diols

The hallmark of the boronic acid group is its capacity to form cyclic boronate esters with molecules containing cis-1,2- or 1,3-diol functionalities. This interaction is a dynamic equilibrium, exquisitely sensitive to the pH of the surrounding environment.[4]

At alkaline pH, the boronic acid, acting as a Lewis acid, accepts a hydroxide ion to form a more stable, tetracoordinate boronate species.[6] This tetrahedral intermediate readily reacts with diols to form a cyclic ester, releasing water. The stability of this boronate ester is influenced by several factors, including the pKa of the boronic acid, the nature of the diol, and the steric and electronic environment of both molecules.[5][6] Lowering the pH shifts the equilibrium back towards the trigonal boronic acid and the free diol, allowing for the controlled release of the bound molecule.[7] This pH-dependent binding and release mechanism is the foundation for many of its applications.[8]

The strength of this interaction, quantified by the association constant (Kₐ), varies significantly depending on the diol and the substituents on the boronic acid.[9] Electron-withdrawing groups on an arylboronic acid, for instance, generally increase its Lewis acidity and lower its pKa, leading to stronger binding at physiological pH.[6]

Below is a diagram illustrating the pH-dependent equilibrium between a boronic acid and a diol.

Boronic_Acid_Diol_Equilibrium cluster_trigonal Trigonal Boronic Acid (Less Stable Complex) R-B(OH)2 R-B(OH)₂ Boronate_Ester Cyclic Boronate Ester R-B(OH)2->Boronate_Ester + Diol + OH⁻ Diol Diol (R'-CH(OH)CH(OH)-R'') H2O 2H₂O Boronate_Ester->R-B(OH)2 + H⁺ + 2H₂O OH- OH⁻ H+ H⁺

Caption: pH-dependent equilibrium of boronic acid and diol interaction.

Quantitative Insights into Boronic Acid-Diol Interactions

The binding affinity between boronic acids and various diols is a critical parameter for designing sensors and separation media. The following table summarizes representative association constants (Kₐ) for phenylboronic acid and its derivatives with common saccharides.

Boronic Acid DerivativeDiolAssociation Constant (Kₐ, M⁻¹)Reference
Phenylboronic AcidD-Fructose4370[9]
Phenylboronic AcidD-Glucose110[9]
3-Nitrophenylboronic AcidD-Fructose~1500 (estimated)[9]
3-Nitrophenylboronic AcidD-Glucose~150 (estimated)[9]
4-Fluorophenylboronic AcidD-Fructose~2000 (estimated)[9]
4-Fluorophenylboronic AcidD-Glucose~100 (estimated)[9]
5-Isoquinolinylboronic acidD-Fructose1432[9]
5-Isoquinolinylboronic acidD-Glucose42[9]
8-Isoquinolinylboronic acidD-Fructose1493[9]
8-Isoquinolinylboronic acidD-Glucose46[9]

II. Beyond Diols: Other Key Molecular Interactions

While the interaction with diols is prominent, the boronic acid group's utility is expanded by its engagement in other significant molecular interactions.

Lewis Acid-Base Adduct Formation

The empty p-orbital of the boron atom makes it a potent Lewis acid, enabling it to form dative bonds with a variety of Lewis bases, including nitrogen-containing functional groups like amines and imidazoles.[3][10] This interaction is crucial in the mechanism of action of several boronic acid-based drugs and in the design of protecting groups for boronic acids in organic synthesis.[11][12] For example, the N-methyliminodiacetic acid (MIDA) group forms a stable tridentate complex with boronic acids, effectively masking their reactivity until deprotection under basic conditions.[11]

Non-Covalent Interactions

The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, contributing to the overall binding affinity and specificity of molecular recognition events. These hydrogen bonding interactions play a significant role in stabilizing the binding of boronic acid inhibitors within the active sites of enzymes.[5]

III. Applications in Drug Discovery and Development

The unique reactivity of the boronic acid group has been harnessed to develop a new class of therapeutic agents. Its ability to form reversible covalent bonds with active site residues of enzymes, particularly serine proteases, has proven to be a highly effective strategy for enzyme inhibition.[13][14]

Boronic Acids as Pharmacophores in Enzyme Inhibition

Boronic acids can act as transition state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.[15] The boron atom forms a covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent and often reversible inhibition.[14] This mechanism is central to the action of several FDA-approved drugs.

A prime example is Bortezomib (Velcade®) , the first boronic acid-containing drug approved by the FDA for the treatment of multiple myeloma.[9][16] Bortezomib is a proteasome inhibitor; its boronic acid moiety forms a stable complex with the N-terminal threonine residue in the active site of the 26S proteasome, disrupting protein degradation pathways and inducing apoptosis in cancer cells.[4] Following the success of Bortezomib, other boronic acid-based drugs have been developed, including Ixazomib , another proteasome inhibitor, and Vaborbactam , a β-lactamase inhibitor used in combination with antibiotics.[4][5][16]

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid.

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Adduct (Inhibited State) Enzyme Serine Protease (with catalytic Ser-OH) Complex Enzyme-Inhibitor Complex (Ser-O-B(OH)₂-R) Enzyme->Complex + Inhibitor Inhibitor R-B(OH)₂ Complex->Enzyme Reversible Dissociation

Caption: Mechanism of serine protease inhibition by a boronic acid.

Inhibition Constants (Kᵢ) of Boronic Acid-Based Enzyme Inhibitors

The potency of an enzyme inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding. The table below presents Kᵢ values for selected boronic acid inhibitors against their target enzymes.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Reference
Bortezomib20S Proteasome (chymotrypsin-like)0.6 nM
VaborbactamKPC-2 β-lactamase65 nM[17]
Compound 2bKPC-2 β-lactamase2.5 nM[18]
Compound 2bSHV-1 β-lactamase1.5 nM[18]

IV. Boronic Acids in Sensing and Diagnostics

The reversible interaction of boronic acids with diols has been extensively exploited in the development of chemical sensors for the detection of saccharides, particularly glucose.[1][2] These sensors often employ a fluorescent reporter molecule appended to the boronic acid.[2] Binding of a saccharide to the boronic acid moiety modulates the electronic properties of the fluorophore, resulting in a change in fluorescence intensity or wavelength, which can be correlated to the analyte concentration.[19]

Boronic acid-functionalized materials, such as polymers and hydrogels, are also being developed for continuous glucose monitoring and self-regulated insulin delivery systems.[16][20][21] These "smart" materials can swell or shrink in response to changes in glucose concentration, triggering the release of encapsulated insulin.[21]

V. Experimental Protocols

Protocol 1: Glycoprotein Enrichment using Boronic Acid Affinity Chromatography

This protocol outlines a general procedure for the selective capture and enrichment of glycoproteins from a complex biological sample using a boronic acid-functionalized resin.[11][22]

Materials:

  • Boronic Acid Affinity Resin (e.g., immobilized phenylboronic acid on agarose)

  • Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.5[11]

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or 100 mM Sorbitol in Binding/Wash Buffer[11]

  • Gravity-flow or spin column

  • Sample containing glycoproteins (e.g., cell lysate, serum)

Procedure:

  • Resin Equilibration:

    • Pack the desired amount of boronic acid affinity resin into a column.

    • Wash the resin with 5-10 column volumes (CV) of Binding/Wash Buffer to equilibrate the column and ensure the pH is optimal for binding.

  • Sample Preparation and Loading:

    • Adjust the pH of the sample to 8.5-9.0 and, if necessary, dilute it with Binding/Wash Buffer.

    • Apply the prepared sample to the equilibrated column. Allow the sample to flow through the column at a slow, controlled rate to ensure maximal binding.[11]

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins and other contaminants.[11] Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins by applying 3-5 CV of Elution Buffer to the column.[11]

    • If using a pH-based elution, the acidic conditions will disrupt the boronate ester linkage.

    • If using a competitive elution, the sorbitol will displace the bound glycoproteins from the resin.

  • Fraction Collection:

    • Collect the eluted fractions. The glycoproteins of interest will be in these fractions.

    • Immediately neutralize the pH of the fractions if an acidic elution buffer was used to prevent protein denaturation.

  • Column Regeneration:

    • Regenerate the column by washing with high and low pH buffers according to the manufacturer's instructions.[11]

Protocol 2: Enzyme Inhibition Assay for Boronic Acid Inhibitors

This protocol describes a general method to determine the inhibitory potency (IC₅₀ and Kᵢ) of a boronic acid compound against a target enzyme, such as a serine protease.[23][24]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[23]

  • Boronic acid inhibitor stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the boronic acid inhibitor in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[23]

    • Prepare solutions of the enzyme and substrate at appropriate concentrations in the Assay Buffer. The substrate concentration is often at or below its Michaelis-Menten constant (Kₘ).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the boronic acid inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to reach equilibrium.[23]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Kₘ value.

VI. Conclusion and Future Perspectives

The boronic acid group has proven to be an exceptionally valuable tool in molecular science, with its influence spanning from fundamental organic chemistry to clinical applications. Its ability to form reversible covalent bonds with diols, coupled with its Lewis acidic nature, provides a unique and powerful platform for molecular recognition, catalysis, and the design of novel therapeutics and diagnostics. The continued exploration of boronic acid chemistry, including the development of new boronic acid derivatives with tailored properties and the design of innovative materials, promises to further expand its impact on drug discovery, personalized medicine, and materials science. As our understanding of the intricate interplay of molecular forces deepens, the boronic acid group is poised to play an even more significant role in addressing complex scientific challenges.

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  • L-Platzer, G., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(16), 8823. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(4-boronophenyl)quinoline-4-carboxylic acid

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Molecular Structure and its Spectroscopic Implications 2-(4-boronophenyl)quinoline-4-carboxylic acid (CAS 373384-17-9) possesses a uniq...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

2-(4-boronophenyl)quinoline-4-carboxylic acid (CAS 373384-17-9) possesses a unique combination of three key functional moieties: a quinoline ring system, a carboxylic acid, and a phenylboronic acid group. Each of these components imparts distinct and identifiable features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Understanding the interplay of these groups is paramount for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 2-(4-boronophenyl)quinoline-4-carboxylic acid, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid and boronic acid protons are more likely to be observed in this solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~14.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group and has been observed in numerous 2-phenylquinoline-4-carboxylic acid derivatives.[1]
~8.7-8.8doublet1HH-5The peri-proton to the carboxylic acid is significantly deshielded and is expected to resonate at a low field.
~8.5-8.6singlet1HH-3This proton is on the same ring as the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift. Similar protons in related structures show resonances in this region.[1]
~8.2-8.4doublet2HH-2', H-6'These protons on the phenyl ring are ortho to the quinoline substituent and are expected to be in a similar chemical environment, appearing as a doublet.
~8.1-8.2doublet1HH-8This proton is part of the benzo-fused ring of the quinoline system.
~7.8-8.0triplet1HH-7The protons of the benzo-fused ring typically appear as triplets or doublets of doublets in this region.
~7.7-7.9doublet2HH-3', H-5'These protons are ortho to the boronic acid group and will be influenced by its electronic effects.
~7.6-7.7triplet1HH-6Similar to H-7, this proton will exhibit splitting from its neighbors.
~3.5broad singlet2H-B(OH)₂The protons of the boronic acid group are often broad and may exchange with water present in the solvent. Their chemical shift can be variable.

Causality Behind Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving polar compounds like carboxylic acids. Crucially, it minimizes the exchange of acidic protons (like -COOH and -B(OH)₂) with the solvent, allowing for their observation in the ¹H NMR spectrum, which is often not possible in solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a longer relaxation delay may be necessary to observe all quaternary carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168-COOHThe carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[2]
~155-160C-2The carbon atom of the quinoline ring attached to the phenyl group is expected to be significantly downfield due to the influence of the nitrogen and the aromatic substituent.
~148-150C-8aA quaternary carbon in the quinoline ring system.
~140-145C-4The carbon bearing the carboxylic acid group will be deshielded.
~135-140C-1'The carbon of the phenyl ring attached to the quinoline ring.
~130-135C-4'The carbon bearing the boronic acid group. Its chemical shift can be broad due to quadrupolar relaxation of the boron nucleus.
~125-130Aromatic CHsMultiple signals corresponding to the protonated carbons of the quinoline and phenyl rings.
~120-125C-4aAnother quaternary carbon in the quinoline ring.
~118-120C-3The protonated carbon at position 3 of the quinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic Acid)The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[3] This broad absorption is a hallmark of this functional group.[4]
~3200BroadO-H stretch (Boronic Acid)The O-H stretches of the boronic acid will also contribute to the broad absorption in the hydroxyl region.
~3050MediumAromatic C-H stretchCharacteristic stretching vibrations for C-H bonds on the quinoline and phenyl rings.
1725-1700StrongC=O stretch (Carboxylic Acid)A strong, sharp absorption in this region is indicative of the carbonyl group of the carboxylic acid. Conjugation with the quinoline ring may shift this to the lower end of the range.[4]
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretchesAromatic ring stretching vibrations from both the quinoline and phenyl rings.
~1350StrongB-O stretchThe stretching vibration of the boron-oxygen bonds in the boronic acid group.
1320-1210StrongC-O stretch (Carboxylic Acid)The C-O single bond stretch of the carboxylic acid group.[4]
950-910BroadO-H bend (Carboxylic Acid Dimer)Out-of-plane bending of the hydrogen-bonded hydroxyl group.

Experimental Workflow for IR Spectroscopy:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solid Solid Sample ATR Place on ATR Crystal Solid->ATR KBr Prepare KBr Pellet Solid->KBr Spectrometer FTIR Spectrometer ATR->Spectrometer Analyze KBr->Spectrometer Analyze Background Collect Background Spectrum Spectrometer->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Data (e.g., Baseline Correction) SampleSpec->Process Interpret Interpret Spectrum Process->Interpret

Caption: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The analysis of boronic acids by MS can be challenging due to their propensity to dehydrate and form cyclic boroxine trimers.[5] Therefore, the choice of ionization technique is critical.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system (LC-MS).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the best ionization conditions.

Predicted MS Data (ESI):

Ion Modem/zAssignmentRationale
Positive294.09[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode.
Positive276.08[M+H-H₂O]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
Positive250.08[M+H-CO₂]⁺Decarboxylation is a characteristic fragmentation for carboxylic acids.
Negative292.08[M-H]⁻The deprotonated molecular ion should be readily formed in the negative ion mode due to the acidic nature of the carboxylic and boronic acid groups.

Logical Relationship in Mass Spectrometry Analysis:

MS_Logic Molecule 2-(4-boronophenyl)quinoline-4-carboxylic acid (MW = 293.08) Ionization Electrospray Ionization (ESI) Molecule->Ionization PositiveMode Positive Ion Mode Ionization->PositiveMode NegativeMode Negative Ion Mode Ionization->NegativeMode M_H_plus [M+H]⁺ m/z = 294.09 PositiveMode->M_H_plus M_H_minus [M-H]⁻ m/z = 292.08 NegativeMode->M_H_minus Fragment1 [M+H-H₂O]⁺ m/z = 276.08 M_H_plus->Fragment1 Dehydration Fragment2 [M+H-CO₂]⁺ m/z = 250.08 M_H_plus->Fragment2 Decarboxylation

Caption: Ionization and fragmentation pathways in ESI-MS.

Trustworthiness of the Protocol:

The use of soft ionization techniques like ESI is crucial for analyzing boronic acids as it minimizes in-source fragmentation and the formation of boroxines, which can complicate spectral interpretation.[5] Coupling with LC allows for the separation of the analyte from potential impurities or degradation products before it enters the mass spectrometer, ensuring that the resulting spectrum is representative of the pure compound.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-boronophenyl)quinoline-4-carboxylic acid requires a multi-faceted approach, integrating ¹H and ¹³C NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a thorough understanding of the characteristic spectroscopic features of its constituent functional groups, supported by data from analogous compounds, allows for a reliable prediction and interpretation of its spectra. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and similar molecules, ensuring the scientific integrity of their findings.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C16H10BrNO2 | CID 230595. PubChem. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar. [Link]

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  • 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | C16H9Br2NO2 | CID 1223599. [Link]

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  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Advanced Level Organic Chemistry. [Link]

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Exploratory

Solubility Profile of 2-(4-boronophenyl)quinoline-4-carboxylic acid in Common Laboratory Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 2-(4-boronophe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 2-(4-boronophenyl)quinoline-4-carboxylic acid is a molecule of significant interest, integrating the pharmacologically relevant quinoline-4-carboxylic acid scaffold with a versatile phenylboronic acid moiety.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects governing the solubility of this compound. We will dissect the molecular structure to predict its behavior in various solvent systems, provide a robust, step-by-step protocol for experimental solubility determination, and offer a framework for data interpretation. This document is intended to serve as a foundational resource for researchers engaged in the preclinical and formulation stages of drug development involving this or structurally similar compounds.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility of 2-(4-boronophenyl)quinoline-4-carboxylic acid is not dictated by a single feature but by the interplay of its three primary structural components: the quinoline core, the carboxylic acid functional group, and the phenylboronic acid moiety. The principle of "like dissolves like" serves as a foundational guide; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4]

Key Functional Groups and Their Influence
  • Quinoline Core: The quinoline ring system is a large, aromatic, and relatively non-polar scaffold. This component contributes to the molecule's solubility in organic solvents, particularly those that can engage in π-π stacking interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar, ionizable group. It can act as both a hydrogen bond donor and acceptor.[5] Its presence significantly increases the potential for solubility in polar protic solvents like water and alcohols. Crucially, its solubility is highly pH-dependent; in basic media (pH > pKa), it deprotonates to form a highly polar carboxylate anion (-COO⁻), drastically increasing aqueous solubility.[5]

  • Boronic Acid Group (-B(OH)₂): The boronic acid group is also polar and can engage in hydrogen bonding.[6] Like carboxylic acids, it is a mild Lewis acid and its solubility can be influenced by pH. Phenylboronic acid itself is poorly soluble in non-polar solvents like hexanes but soluble in most polar organic solvents and sparingly soluble in water.[6][7]

Predicting Solubility in Common Solvents

Based on this composite structure, we can formulate the following hypotheses:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low . The large, polar functional groups (-COOH and -B(OH)₂) will prevent effective solvation by non-polar solvent molecules. Phenylboronic acid itself has very low solubility in hydrocarbons.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be moderate to high . These solvents can effectively solvate the polar functional groups without the complexities of proton exchange. DMSO, in particular, is an excellent solvent for many carboxylic acids and quinoline-based compounds.[9][10]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility will be highly variable and pH-dependent .

    • In neutral water, solubility may be limited due to the large, non-polar quinoline and phenyl rings.

    • In acidic aqueous solutions (pH < pKa of the carboxylate), the molecule will be protonated and likely exhibit low solubility.

    • In basic aqueous solutions (e.g., 5% NaOH, 5% NaHCO₃), the deprotonation of the carboxylic acid and potentially the boronic acid will form a salt, leading to a significant increase in solubility .[11]

    • In alcohols like ethanol, the ability to form hydrogen bonds suggests moderate solubility , which can likely be enhanced by heating.

The diagram below illustrates the key molecular features governing the solubility of 2-(4-boronophenyl)quinoline-4-carboxylic acid.

G Figure 1: Molecular Structure and Solubility Determinants cluster_molecule 2-(4-boronophenyl)quinoline-4-carboxylic acid cluster_quinoline Quinoline Core cluster_boronic Phenylboronic Acid cluster_carboxyl Carboxylic Acid M Core Molecule N1 Aromatic System (π-π Interactions) M->N1 Contributes to solubility in organic solvents N2 Boronic Acid Group (-B(OH)₂) Polar, H-Bonding, Acidic M->N2 Enhances polarity and pH dependence N3 Carboxylic Acid Group (-COOH) Highly Polar, H-Bonding, Acidic, Ionizable M->N3 Dominates aqueous solubility via pH-dependent ionization

Caption: Key functional moieties of the target compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[12] It is reliable and provides a thermodynamic measure of solubility. This protocol is designed to be a self-validating system.

Materials and Equipment
  • 2-(4-boronophenyl)quinoline-4-carboxylic acid (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-(4-boronophenyl)quinoline-4-carboxylic acid to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is 5-10 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Crucially , do not disturb the solid at the bottom.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Self-Validation Check: The first few drops from the filter should be discarded to prevent errors from potential adsorption of the compound onto the filter membrane.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)

The workflow for this experimental determination is visualized below.

G start Start: Excess Solid + Known Volume of Solvent equilibration Step 1: Equilibrate (25°C, 24-48h on shaker) start->equilibration separation Step 2: Phase Separation (Settle or Centrifuge) equilibration->separation sampling Step 3: Collect Supernatant separation->sampling filtration Step 4: Filter (0.22 µm Syringe Filter) sampling->filtration quantification Step 5: Dilute & Quantify (HPLC / UV-Vis) filtration->quantification end End: Calculate Solubility (mg/mL or mol/L) quantification->end

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
Deionized Water25Experimental ValueCalculated Valuee.g., Sparingly Soluble
0.1 M HCl25Experimental ValueCalculated Valuee.g., Insoluble
0.1 M NaOH25Experimental ValueCalculated Valuee.g., Soluble
PBS (pH 7.4)25Experimental ValueCalculated Valuee.g., Slightly Soluble
Ethanol25Experimental ValueCalculated Valuee.g., Soluble
DMSO25Experimental ValueCalculated Valuee.g., Freely Soluble
Acetonitrile25Experimental ValueCalculated Valuee.g., Sparingly Soluble
Hexane25Experimental ValueCalculated Valuee.g., Insoluble

Interpretation: The results from this table will provide a clear empirical profile of the compound. High solubility in 0.1 M NaOH compared to water would confirm the critical role of the carboxylic acid's ionization. High solubility in DMSO validates its utility as a stock solution solvent. Low solubility in hexane and water would classify the compound as poorly soluble under neutral conditions, a vital piece of information for drug delivery and formulation scientists.

Conclusion

The solubility of 2-(4-boronophenyl)quinoline-4-carboxylic acid is a complex property governed by its multifunctional chemical structure. Theoretical analysis predicts poor solubility in non-polar solvents and highly pH-dependent solubility in aqueous media, with good solubility expected in polar aprotic solvents like DMSO. This guide provides a robust experimental framework based on the shake-flask method to empirically determine this solubility profile. The resulting data is essential for guiding all subsequent stages of research and development, from the design of biological assays to the development of a viable formulation for clinical use.

References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
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  • Wikipedia. (n.d.). Phenylboronic acid.
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  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
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  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid.
  • ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID Chemical Properties.
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Foundational

An In-Depth Technical Guide to the Stability and Storage of 2-(4-boronophenyl)quinoline-4-carboxylic acid

Introduction 2-(4-boronophenyl)quinoline-4-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-boronophenyl)quinoline-4-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a quinoline-4-carboxylic acid moiety and a phenylboronic acid group, positions it as a versatile building block in the synthesis of novel therapeutic agents. The quinoline core is a prevalent scaffold in many approved drugs, while the boronic acid functional group is crucial for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The efficacy and successful application of this compound in research and development are critically dependent on its chemical integrity. This guide provides a comprehensive overview of the factors influencing the stability of 2-(4-boronophenyl)quinoline-4-carboxylic acid and outlines best practices for its storage and handling to ensure its quality and performance in experimental settings.

Chemical Stability Profile

The stability of 2-(4-boronophenyl)quinoline-4-carboxylic acid is governed by the individual chemical liabilities of its two key functional groups: the boronic acid and the quinoline carboxylic acid. Understanding these distinct yet potentially interacting degradation pathways is essential for maintaining the compound's purity and reactivity.

The Boronic Acid Moiety: A Point of Vulnerability

The boronic acid group is known to be susceptible to several degradation pathways, primarily hydrolysis and oxidation.[2] Prolonged exposure to moisture can lead to the cleavage of the carbon-boron bond, a process known as protodeboronation.[3] Boronic acids are also known to be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can accelerate degradation.[4][5]

Furthermore, boronic acids can undergo trimerization to form boroxines, which can affect the stoichiometry and reactivity in subsequent chemical reactions.[6] While this process is often reversible, it can complicate the accurate dispensing and handling of the material.

The Quinoline Carboxylic Acid Core: Generally Robust with Caveats

The quinoline ring system is generally stable. However, like many aromatic carboxylic acids, it can be susceptible to decarboxylation under harsh thermal conditions, although this is not typically a concern under standard storage conditions. The primary considerations for the quinoline portion of the molecule revolve around proper handling to avoid contamination and ensure safety, as quinoline derivatives can be skin and respiratory irritants.[7][8]

The interplay between the two functional groups is not extensively documented for this specific molecule. However, it is conceivable that the electron-withdrawing nature of the quinoline carboxylic acid could influence the reactivity and stability of the boronic acid group.

Potential Degradation Pathways

The primary degradation pathways for 2-(4-boronophenyl)quinoline-4-carboxylic acid are illustrated below. These pathways are primarily driven by environmental factors such as moisture, oxygen, and temperature.

G A 2-(4-boronophenyl)quinoline-4-carboxylic acid B Hydrolysis (Protodeboronation) A->B H2O C Oxidation A->C O2 D Trimerization A->D Dehydration E Quinoline-4-carboxylic acid + Benzene B->E F Oxidized Boronic Acid Derivative C->F G Boroxine D->G

Caption: Potential degradation pathways for 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term integrity of 2-(4-boronophenyl)quinoline-4-carboxylic acid, the following storage and handling conditions are recommended. These recommendations are synthesized from best practices for both boronic acids and quinoline derivatives.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[9] 2-8°C for short-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture-induced hydrolysis.[5]
Light Store in a light-resistant container.Protects against potential photolytic degradation.
Container Tightly sealed, high-density polyethylene (HDPE) or glass containers.[4]Prevents moisture ingress and is chemically inert.
Form Solid powder.More stable than solutions, which can accelerate degradation.

For handling, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as quinoline derivatives can be irritants.[7][8] All handling of the solid material should be performed in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[7]

Experimental Protocol: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for monitoring the purity of 2-(4-boronophenyl)quinoline-4-carboxylic acid over time and under various stress conditions.[2] The following protocol provides a general framework for developing such a method.

Objective:

To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

Materials and Reagents:
  • 2-(4-boronophenyl)quinoline-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Instrumentation:
  • HPLC system with a UV detector (e.g., Photo Diode Array)

  • Analytical column suitable for reversed-phase chromatography (e.g., C18)

Methodology:
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Prepare working solutions for analysis at an appropriate concentration.

  • Forced Degradation Studies:

    • Subject the compound to stress conditions to intentionally induce degradation. This includes:

      • Acidic Hydrolysis: Treat with HCl at elevated temperature.

      • Basic Hydrolysis: Treat with NaOH at elevated temperature.

      • Oxidative Degradation: Treat with H₂O₂ at room temperature.

      • Thermal Stress: Heat the solid compound.

      • Photolytic Stress: Expose the compound to UV light.

  • Chromatographic Conditions Development:

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile and water with a formic acid modifier) and columns to achieve optimal separation of the parent peak from any degradation peaks.

    • The use of a mass spectrometer (LC-MS) can aid in the identification of degradation products.[2]

  • Method Validation:

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Validation A Reference Standard & Sample Prep B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Method Development (Column & Mobile Phase Screening) B->C D LC-MS for Degradant ID C->D E Method Validation (ICH Guidelines) C->E

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among the vast landscape of quinoline derivatives, the 2-phenylquinoline-4-carboxylic acid framework has garnered significant attention from researchers. The presence of an aryl ring at the second position and a carboxylic acid group at the fourth position provides a unique structural architecture that is amenable to diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[1][3]

This technical guide offers a comprehensive exploration of the multifaceted biological potential of 2-phenylquinoline-4-carboxylic acid derivatives. We will delve into their synthesis, prominent biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and in-depth insights to facilitate further investigation and therapeutic development in this promising area.

Synthetic Strategies

The construction of the 2-phenylquinoline-4-carboxylic acid core is primarily achieved through well-established synthetic methodologies, most notably the Doebner and Pfitzinger reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.

Doebner Reaction

A widely employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[1][4] This reaction typically involves the condensation of an aniline, an aromatic aldehyde (in this case, a benzaldehyde derivative), and pyruvic acid.[1]

General Protocol for Doebner Reaction:

  • Reaction Setup: In a round-bottom flask, dissolve the selected aniline and benzaldehyde derivative in a suitable solvent, such as ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid to the reaction mixture.

  • Catalysis: A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.[1]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to 2-phenylquinoline-4-carboxylic acids, particularly when specific substitution patterns are desired. This reaction involves the condensation of an isatin derivative with a compound containing an α-methylene ketone, such as acetophenone, in the presence of a base.[3][5]

General Protocol for Pfitzinger Reaction:

  • Reaction Setup: To a solution of potassium hydroxide in aqueous ethanol, add the appropriate isatin and acetophenone.[5]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-90 °C) for an extended period (18-36 hours).[5]

  • Work-up and Purification: The solvent is evaporated, and the residue is dissolved in water. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) and then acidified to precipitate the 2-phenylquinoline-4-carboxylic acid product.[5]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline DoebnerProduct 2-Phenylquinoline-4-carboxylic Acid Aniline->DoebnerProduct Benzaldehyde Benzaldehyde Benzaldehyde->DoebnerProduct PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerProduct Isatin Isatin PfitzingerProduct 2-Phenylquinoline-4-carboxylic Acid Isatin->PfitzingerProduct Acetophenone Acetophenone Acetophenone->PfitzingerProduct

Caption: Key synthetic routes to 2-phenylquinoline-4-carboxylic acid.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Mechanism of Action

Histone Deacetylase (HDAC) Inhibition:

Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors.[6][7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Certain derivatives have been shown to act as the "cap" moiety of HDAC inhibitors, interacting with the entrance of the enzyme's active site.[8][9] Some compounds have exhibited selectivity for specific HDAC isoforms, such as HDAC3.[6][7][8] For instance, the compound designated as D28 was identified as an HDAC3 selective inhibitor.[7] Mechanistic studies on K562 leukemia cells revealed that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis.[6][7]

Derivative 2-Phenylquinoline-4-carboxylic Acid Derivative (e.g., D28) HDAC3 HDAC3 Derivative->HDAC3 Inhibition Histones Histones HDAC3->Histones Deacetylation Acetylation Increased Histone Acetylation HDAC3->Acetylation Blocks GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest G2/M Phase Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Anticancer mechanism via HDAC3 inhibition.

Sirtuin 3 (SIRT3) Inhibition:

In the quest for novel cancer therapeutics, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been designed and synthesized as potent SIRT3 inhibitors.[10] One such derivative, molecule P6, demonstrated selective inhibition of SIRT3 with an IC50 value of 7.2 µM.[10] In MLLr leukemic cell lines, this compound was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation, highlighting a potential therapeutic strategy for leukemia.[10]

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on both the quinoline and the 2-phenyl rings.

Compound ID2-SubstituentLinkerZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 PhenylPhenylpiperazineHydroxamic acid24.451.02[4][7]
D29 PhenylPhenylpiperazineHydrazide0.477>10[4][7]

Data summarized from references.[4][7]

The data indicates that while the hydrazide ZBG can significantly improve enzymatic inhibitory activity, it may not translate to potent antiproliferative effects in cell-based assays, suggesting that factors like cell permeability and metabolism play a crucial role.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline-4-carboxylic acid derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Several 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][11]

Spectrum of Activity

These compounds have shown moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and some activity against Gram-negative bacteria such as Escherichia coli.[1][11] Some derivatives have also been tested against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Structure-Activity Relationship (SAR)

The introduction of amino substituents into the molecule can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity to bacterial enzymes and improving physicochemical properties.[1]

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a4 4-Fluorobenzoyl64>256[1]
5a7 3,4,5-Trimethoxybenzoyl>256128[1]

Data summarized from reference.[1]

The results suggest that different substituents can confer varied activity and spectrum. For instance, compound 5a4 showed the best inhibition against S. aureus, while 5a7 was most active against E. coli.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties, and 2-phenylquinoline-4-carboxylic acid derivatives are no exception.[2][12][13]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[14] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2).

In Vivo Evaluation

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema test in rats.[12] Some novel 2-phenylquinoline-4-carboxamide derivatives have shown significant anti-inflammatory activity comparable to the standard drug diclofenac sodium in this model.[12]

Antiviral Activity

The quinoline scaffold is present in several antiviral drugs, and research has explored the antiviral potential of 2-phenylquinoline-4-carboxylic acid derivatives against various viruses.[15]

Broad-Spectrum Antiviral Activity

Some derivatives have demonstrated broad-spectrum antiviral activity. For example, certain 4-quinoline carboxylic acid analogs have been shown to inhibit the replication of viruses like VSV and influenza by targeting the host enzyme dihydroorotate dehydrogenase (DHODH).[16]

Anti-Coronavirus Activity

In the context of the COVID-19 pandemic, 2-phenylquinoline derivatives have been investigated as potential inhibitors of SARS-CoV-2.[17] Some compounds have shown low micromolar activity in inhibiting SARS-CoV-2 replication and also exhibit activity against other human coronaviruses like HCoV-229E and HCoV-OC43.[17] A potential mechanism of action is the inhibition of the highly conserved SARS-CoV-2 helicase (nsp13).[17]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Reference
9j SARS-CoV-25.9>100[17]
6f SARS-CoV-210.3>100[17]
6g SARS-CoV-210.4>100[17]

Data summarized from reference.[17]

Future Perspectives and Drug Development Challenges

The diverse biological activities of 2-phenylquinoline-4-carboxylic acid derivatives make them a highly attractive scaffold for drug discovery. However, several challenges need to be addressed for their successful clinical translation. These include optimizing their potency and selectivity, improving their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and thoroughly evaluating their safety and toxicity.

Future research should focus on:

  • Rational Design: Employing computational modeling and structure-based drug design to develop more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

  • Pharmacokinetic Optimization: Modifying the chemical structure to enhance drug-like properties.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to validate their therapeutic potential and assess their safety profiles.

References

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). facile Synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]

  • Semantic Scholar. (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin. [Link]

  • ResearchGate. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. [Link]

Sources

Foundational

A Technical Guide to the Antimicrobial Properties of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global he...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. The dwindling pipeline of new antibiotics necessitates a concerted effort in the discovery and development of novel chemical entities capable of combating resistant pathogens.[1][2] Within this landscape, heterocyclic compounds have historically served as a rich foundation for antimicrobial drug discovery. The quinoline ring system, in particular, is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[3][4] This guide focuses on a specific, promising subclass: 2-aryl-quinoline-4-carboxylic acids. These derivatives have emerged as potent antimicrobial agents, often leveraging a well-validated mechanism of action while offering a framework for extensive chemical modification to tune potency and selectivity. This document provides a comprehensive overview of their synthesis, structure-activity relationships, mechanism of action, and the critical experimental protocols required for their evaluation.

The Chemical Foundation: Synthesis of the 2-Aryl-Quinoline-4-Carboxylic Acid Core

The biological investigation of this compound class is predicated on robust and versatile synthetic strategies. The Pfitzinger and Doebner reactions are the most prevalent and effective methods for constructing the core scaffold.

The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids, which involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an acetophenone derivative, under basic conditions.[4][5] This reaction is highly valued for its reliability and the diversity of substituents that can be incorporated.

  • Mechanism Insight: The reaction initiates with the base-catalyzed hydrolysis of the isatin amide bond, opening the ring to form an isatoic acid intermediate. This intermediate then undergoes a condensation reaction with the ketone, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.

The Doebner Reaction

An alternative and equally important route is the Doebner reaction, a three-component condensation of an aniline, an aldehyde (such as benzaldehyde), and pyruvic acid.[6][7] This one-pot synthesis is efficient and allows for significant variation in the 2-aryl substituent by simply changing the starting aldehyde.

  • Causality in Synthesis Choice: The choice between the Pfitzinger and Doebner routes often depends on the availability of starting materials. If a specific substituted isatin is readily available, the Pfitzinger reaction is direct. Conversely, if a wider variety of aryl aldehydes are on hand, the Doebner reaction offers greater flexibility for diversifying the 2-aryl group.

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Isatin Isatin Derivative Reaction_P Condensation & Cyclization Isatin->Reaction_P Acetophenone 2-Aryl Acetophenone Acetophenone->Reaction_P Base Base (e.g., KOH) Base->Reaction_P Catalyst Product_P 2-Aryl-Quinoline-4-Carboxylic Acid Reaction_P->Product_P Aniline Aniline Derivative Reaction_D Three-Component Condensation Aniline->Reaction_D Aldehyde Aryl Aldehyde Aldehyde->Reaction_D Pyruvic Pyruvic Acid Pyruvic->Reaction_D Product_D 2-Aryl-Quinoline-4-Carboxylic Acid Reaction_D->Product_D

Caption: Key synthetic routes to the target scaffold.

Antimicrobial Spectrum and Potency

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated a broad spectrum of activity, with notable potency against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

The primary measure of antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1] Studies have shown that these compounds can achieve MIC values in the low microgram-per-milliliter range. For instance, certain derivatives show significant activity against Staphylococcus aureus (including MRSA) and Escherichia coli.[8][9][10]

Compound Derivative Target Organism MIC (µg/mL) Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[8][9]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[8][9]
2-(4-Bromophenyl)quinoline derivative (5)Staphylococcus aureus49.04 (µM)[10]
2-(4-Bromophenyl)quinoline derivative (6b)Staphylococcus aureus38.64 (µM)[10]

Table 1: Representative Antimicrobial Potency. This table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected 2-aryl-quinoline-4-carboxylic acid derivatives against key bacterial pathogens, demonstrating their potential.

While many derivatives show potent antibacterial effects, activity against fungal pathogens has also been reported, though often at higher concentrations.[11][12]

Structure-Activity Relationship (SAR): A Blueprint for Optimization

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this class of compounds, three regions of the molecule are critical for modulating antimicrobial potency.[13]

  • The C-2 Aryl Substituent: This position is a key determinant of potency. Bulky, hydrophobic substituents are generally necessary for strong activity.[7][13] The nature and position of substitutions on this aryl ring can fine-tune the activity. For example, flexible chain amino groups at the 2-phenyl position can enhance activity against E. coli, whereas rigid cyclic amino groups favor activity against Gram-positive bacteria like S. aureus.[9] Lipophilicity of the 2-aryl substituent often correlates with cytotoxic effects, a critical parameter to balance during optimization.[7][14]

  • The C-4 Carboxylic Acid: This group is considered essential for the primary mechanism of action, likely forming critical interactions with the target enzyme.[13] Its acidic nature is crucial for binding. While the carboxylic acid is key, modifications to amides and hydrazides have been explored. These changes can drastically alter the biological profile, sometimes reducing antimicrobial efficacy but potentially introducing other activities.[11][12]

  • The Quinoline Core: Substitutions on the benzo portion of the quinoline ring can also influence activity, often by altering the electronic properties or steric profile of the molecule.

Caption: Key structure-activity relationship insights.

Unraveling the Mechanism of Action: Inhibition of DNA Gyrase

A significant body of evidence indicates that 2-aryl-quinoline-4-carboxylic acid derivatives exert their antimicrobial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][10][15] This is the same mechanism employed by the highly successful fluoroquinolone class of antibiotics.

  • The Target: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[5][16] Its absence in eukaryotes makes it an ideal and selective target for antimicrobial agents.

  • The Inhibition: These quinoline derivatives are thought to bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzyme. This stabilization forms a ternary complex (Enzyme-DNA-Inhibitor) that blocks the progression of the replication fork, ultimately leading to a halt in DNA synthesis and cell death.[5] Molecular docking studies suggest that the carboxylic acid moiety at the C-4 position is crucial for this interaction, likely chelating with magnesium ions and forming hydrogen bonds within the enzyme's active site.[6]

cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway Replication Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork Replication->Supercoiling Gyrase DNA Gyrase Action (Relaxation of Supercoils) Supercoiling->Gyrase Gyrase->Replication Allows Progression TernaryComplex Stabilized Gyrase-DNA-Inhibitor Ternary Complex Gyrase->TernaryComplex Inhibitor 2-Aryl-Quinoline- 4-Carboxylic Acid Inhibitor->Gyrase Block Replication Fork Stalls TernaryComplex->Block Death Cell Death Block->Death

Caption: Mechanism of action via DNA gyrase inhibition.

Field-Proven Experimental Protocols

The evaluation of novel antimicrobial agents requires standardized and reproducible methodologies. The following protocols are fundamental for characterizing the activity of 2-aryl-quinoline-4-carboxylic acid derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a gold standard for quantifying antimicrobial potency.[1][2][17]

  • Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest compound concentration that prevents visible microbial growth after a defined incubation period.

  • Workflow Diagram:

A Prepare stock solution of test compound in DMSO B Perform 2-fold serial dilutions in microtiter plate using appropriate broth (e.g., MHB) A->B D Inoculate all wells (except sterility control) with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate plate under appropriate conditions (e.g., 37°C for 18-24h) D->E F Read plate visually or with a plate reader to assess growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Serial Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the stock compound solution (appropriately diluted in broth) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum, no compound), and well 12 is the sterility control (broth only).

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Protocol: S. aureus DNA Gyrase Supercoiling Assay

This biochemical assay directly validates the proposed mechanism of action.[5][10]

  • Principle: The assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by the DNA gyrase enzyme. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Step-by-Step Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed circular plasmid DNA (e.g., pBR322), ATP, and the S. aureus DNA gyrase enzyme.

    • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

    • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzymatic reaction to proceed.

    • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA forms.

    • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and quantify the band intensities. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

Protocol: MTT Cytotoxicity Assay

This assay is crucial for assessing the selectivity of the compound, ensuring it is toxic to microbes but not to mammalian cells.[8][9]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or RAW 264.7) at a specific density and allow them to adhere overnight.

    • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

    • MTT Addition: Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (CC₅₀) is determined.

Conclusion and Future Perspectives

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly promising platform for the development of novel antimicrobial agents. Their straightforward synthesis, potent activity against key pathogens, and well-defined mechanism of action via inhibition of DNA gyrase provide a solid foundation for further investigation.

The path forward requires a multi-pronged approach. Future research should focus on:

  • SAR Expansion: Synthesizing and testing a broader array of derivatives to further refine the structure-activity relationship and improve potency against resistant strains.

  • Pharmacokinetic Optimization: Modifying the core structure to enhance drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy: Advancing the most promising lead compounds into animal models of infection to validate their therapeutic potential.

  • Combating Resistance: Investigating the potential for these compounds to overcome existing resistance mechanisms or to be used in combination therapies to restore the efficacy of older antibiotics.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to exploit the rich chemical potential of the 2-aryl-quinoline-4-carboxylic acid core in the urgent fight against antimicrobial resistance.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21268. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366–3375. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2022). MDPI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). ResearchGate. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Stankovicova, H., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 303-308. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Metwally, K. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(44), 40351–40365. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(36), 17409-17421. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2020). Oriental Journal of Chemistry, 36(1), 127-134. [Link]

  • Metwally, K. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(44), 40351–40365. [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000277. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). The Journal of Organic Chemistry, 86(17), 11959-11968. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 485-501. [Link]

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Exploratory

2-(4-boronophenyl)quinoline-4-carboxylic acid as a building block in organic synthesis

An In-depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis Abstract This technical guide provides a comprehensive overview of 2-(4-boronophenyl)quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(4-boronophenyl)quinoline-4-carboxylic acid, a bifunctional organic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document details the synthesis of this compound, starting from its precursor, 2-(4-bromophenyl)quinoline-4-carboxylic acid, via the Pfitzinger reaction, followed by its conversion to the target boronic acid. Core applications are explored in-depth, with a particular focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a potential organic linker for the construction of Metal-Organic Frameworks (MOFs). This guide offers field-proven insights, detailed experimental protocols, and mechanistic explanations to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile molecule.

Introduction: A Molecule of Strategic Importance

The quinoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-4-carboxylic acid core is a recognized pharmacophore in medicinal chemistry.[1][3] The strategic introduction of a boronic acid moiety at the 2-position of the quinoline ring system creates a powerful and versatile building block.

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] 2-(4-boronophenyl)quinoline-4-carboxylic acid uniquely combines these two valuable functionalities:

  • A quinoline-4-carboxylic acid core for biological interaction and further derivatization.

  • A phenylboronic acid group for palladium-catalyzed cross-coupling, enabling the construction of complex biaryl structures.

This dual-functionality makes it a highly valuable tool for creating diverse molecular architectures, from novel drug candidates to advanced functional materials.

Physicochemical and Structural Properties

The structural integrity and physicochemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid are fundamental to its reactivity and application.

PropertyValueSource(s)
IUPAC Name 2-(4-boronophenyl)quinoline-4-carboxylic acid
Molecular Formula C₁₆H₁₂BNO₄
Molecular Weight 293.08 g/mol
CAS Number 373384-17-9[6]
Appearance Typically an off-white to yellow solidGeneral
Structural Features The dihedral angle between the phenyl ring and the quinoline core influences the molecule's overall conformation. In related 2-phenylquinoline-4-carboxylic acids, this angle is typically non-zero, indicating a twisted conformation.[7][7]

Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid

The synthesis is a two-stage process: first, the construction of the quinoline core via the Pfitzinger reaction to yield an aryl bromide precursor, followed by the conversion of the bromide to the target boronic acid.

Part A: Synthesis of the Precursor, 2-(4-bromophenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids.[8] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-bromoacetophenone) under basic conditions.[9][10]

  • Reagents & Setup: To a round-bottom flask, add isatin (1.0 eq), 1-(4-bromophenyl)ethan-1-one (1.0 eq), and potassium hydroxide (KOH) (6.0 eq).[9]

  • Solvent Addition: Add a solvent mixture of ethanol and water (typically in a 2:1 to 4:1 ratio).[10]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., 6 N HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.[10]

  • Isolation & Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to afford the pure 2-(4-bromophenyl)quinoline-4-carboxylic acid as a solid.[11][12]

Pfitzinger_Workflow reagents Isatin + 4-Bromoacetophenone + KOH dissolve Dissolve in EtOH/H₂O reagents->dissolve 1 reflux Reflux (12-24h) dissolve->reflux 2 workup Cool & Pour into Ice-Water reflux->workup 3 acidify Acidify (pH ≈ 2) with HCl workup->acidify 4 isolate Filter, Wash, & Recrystallize acidify->isolate 5 product Product: 2-(4-bromophenyl)quinoline- 4-carboxylic acid isolate->product 6

Workflow for the Pfitzinger Synthesis of the Precursor.
Part B: Conversion to 2-(4-boronophenyl)quinoline-4-carboxylic acid

The aryl bromide precursor is converted to the corresponding boronic acid derivative, typically via a Miyaura borylation reaction. This involves a palladium-catalyzed reaction with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

  • Reagents & Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a potassium salt such as potassium acetate (KOAc) (3.0 eq).

  • Catalyst & Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (Hydrolysis): Upon completion, cool the reaction. The resulting pinacol ester can be hydrolyzed in situ or after isolation. For hydrolysis, add an aqueous acid (e.g., 1 N HCl) and stir vigorously for several hours until the boronic acid precipitates.

  • Isolation & Purification: Filter the solid product, wash with water and a non-polar organic solvent (like hexane) to remove impurities, and dry under vacuum.

Applications in Organic Synthesis

A. Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 2-(4-boronophenyl)quinoline-4-carboxylic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, providing a direct route to complex 2,4'-disubstituted biaryl quinolines.[4][13]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (R-X).

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[14]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new biaryl product and regenerating the palladium(0) catalyst.[13]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product r1x R¹-X (Aryl Halide) r1x->pd_complex1 boronic_acid R²-B(OH)₂ (Our Building Block) boronic_acid->pd_complex1 base Base (e.g., K₂CO₃) base->pd_complex1 byproduct X-B(OH)₂ + Base-H⁺

The Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Reagents & Setup: To a microwave vial or Schlenk tube, add 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 eq), the desired aryl halide (e.g., 4-iodotoluene, 1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).[15]

  • Catalyst & Ligand: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like XPhos.[15]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or ACN) and water (e.g., 4:1 ratio).[15]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor. Monitor the reaction until the limiting reagent is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

B. Advanced Application: Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[16][17] The properties of a MOF, such as pore size and functionality, are directly determined by the geometry and chemical nature of its building blocks.[17][18]

2-(4-boronophenyl)quinoline-4-carboxylic acid is an excellent candidate for a "ditopic" organic linker. The carboxylate group is a classic coordinating group for MOF synthesis, while the boronic acid can also participate in forming stable linkages, often through condensation with polyol metal nodes or by forming boroxine networks. This allows for the design of novel MOF architectures with potential applications in gas storage, separation, and catalysis.[16][19]

MOF_Assembly cluster_0 Building Blocks cluster_1 Self-Assembly cluster_2 Resulting Structure metal Metal Ion / Cluster (e.g., Zn²⁺, Zr-cluster) p1 metal->p1 linker 2-(4-boronophenyl)quinoline- 4-carboxylic acid p2 linker->p2 p3 mof Porous 3D MOF Crystal p3->mof p4 p4->mof

Conceptual diagram of MOF synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-(4-boronophenyl)quinoline-4-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases. Arylboronic acids can be susceptible to dehydration to form boroxines and protodeboronation under certain conditions, so storage under an inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(4-boronophenyl)quinoline-4-carboxylic acid is a strategically designed building block that provides a powerful platform for molecular innovation. Its synthetic accessibility and dual-reactive sites—the boronic acid for cross-coupling and the carboxylic acid for derivatization or coordination—make it an invaluable tool for constructing complex organic molecules. This guide has provided the fundamental knowledge, from synthesis to application, to empower researchers to harness the full potential of this versatile compound in the pursuit of new medicines and materials.

References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revue Marocaine de Chimie et Hétérochimie. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). Molecules. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2023). Pharmaceuticals. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Reaction. Common Organic Chemistry. Available at: [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Metal–organic frameworks: Magic building blocks and revolutionary material architectures. (2023). Matter. Available at: [Link]

  • MOFs' building blocks with the corresponding example. ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Porphyrin-Based Metal-Organic Framework Materials: Design, Construction, and Application in the Field of Photocatalysis. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. (2012). Accounts of Chemical Research. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Quinoline Boronic Acids

Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Coupling The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and materials science. Its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Coupling

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. Consequently, the development of efficient and versatile methods for the synthesis of functionalized quinolines is a paramount objective for researchers in drug discovery and development.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon (C-C) bonds.[1][2] Its appeal lies in its operational simplicity, broad functional group tolerance, and the commercial availability and relative stability of its organoboron reagents.[3][4] This reaction facilitates the coupling of organoboron compounds (like boronic acids) with organic halides or triflates, providing a direct route to biaryl and heteroaryl structures that are central to many pharmaceutical agents and advanced materials.[1][5]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the successful application of palladium catalysts for the Suzuki-Miyaura coupling of quinoline boronic acids. We will delve into the mechanistic underpinnings, key reaction parameters, state-of-the-art catalyst systems, and provide robust, field-proven protocols to navigate the specific challenges associated with this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) intermediate.[6] This is often the rate-limiting step of the reaction.

  • Transmetalation : The organoboronic acid must first be activated by a base to form a more nucleophilic boronate species (-ate complex).[1][8] This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This step is called transmetalation.[6]

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Inputs pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product boronate Ar'-B(OR)3- (Activated Boronate) boronate->oa_complex boronic_acid Ar'-B(OH)2 (Boronic Acid) boronic_acid->boronate Base (e.g., K2CO3) ar_x Ar-X (Aryl Halide) ar_x->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Challenges in Coupling Quinolines

While powerful, the Suzuki-Miyaura coupling of quinoline-containing substrates presents unique challenges that require careful consideration for a successful outcome.

  • Catalyst Inhibition : The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a vacant site necessary for the catalytic cycle to proceed, effectively acting as a catalyst poison.[9] This is a common issue with nitrogen-containing heterocycles.[10]

  • Substrate Reactivity : The position of the halide on the quinoline ring significantly impacts reactivity due to electronic and steric effects. For example, in 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[9] Aryl chlorides are also inherently less reactive than the corresponding bromides or iodides, often requiring more robust catalyst systems and higher temperatures.[11][12]

  • Boronic Acid Instability : Quinoline boronic acids, like many heteroaryl boronic acids, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, leading to the formation of the parent quinoline and reducing the yield of the desired coupled product.[13][14] This is often exacerbated by elevated temperatures and prolonged reaction times.

  • Side Reactions : Homocoupling of the boronic acid to form a bi-quinoline byproduct is a common side reaction, often promoted by the presence of oxygen.[9]

Optimizing Key Reaction Parameters

Systematic optimization of reaction parameters is crucial for overcoming the challenges associated with quinoline coupling and achieving high yields.

The Catalyst System: Palladium Source and Ligand Choice

The selection of the palladium precatalyst and, more importantly, the phosphine ligand is the most critical factor for success.[15]

  • Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a classic catalyst for Suzuki couplings.[2][16] While effective for some substrates, it often struggles with less reactive partners like aryl chlorides and can be sensitive to air.[2][14]

  • Modern Ligand Systems : The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[3][17] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher catalyst turnover numbers and allowing for the coupling of challenging substrates at lower temperatures.[3] For quinoline couplings, these are often the catalysts of choice.

Catalyst/Precatalyst Ligand Key Features & Applications Citation(s)
Pd(PPh3)4TriphenylphosphineClassical catalyst, effective for aryl iodides and bromides. Can be air-sensitive.[2]
PdCl2(dppf)dppfGood for a range of couplings, including some heteroaryl systems.[5]
XPhos Pd G2/G3 XPhos Excellent for coupling heteroaryl chlorides and sterically hindered substrates. Highly active.[17][18]
SPhos Pd G2/G3 SPhos Broadly applicable, highly effective for heteroaryl-heteroaryl couplings. Can be used for one-pot borylation/coupling sequences.[17]
Pd(OAc)2 / Pd2(dba)3with external ligandCommon palladium sources used with a variety of external ligands like XPhos, SPhos, or PCy3.[17][19]

Expert Insight : For challenging quinoline couplings, particularly with chloroquinolines, starting with a second or third-generation (G2 or G3) Buchwald precatalyst like XPhos Pd G3 or SPhos Pd G3 is highly recommended. These precatalysts are air-stable, easy to handle, and form the active Pd(0) species under mild conditions, often leading to faster reactions and higher yields.[18]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling: it facilitates the formation of the active catalyst, activates the boronic acid for transmetalation, and can influence the rate of side reactions.[1][8]

  • Common Bases : Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are most frequently used.

  • Base Strength : The strength of the base can be critical. Stronger bases can accelerate the reaction but may not be suitable for substrates with base-sensitive functional groups.[12] K3PO4 is often a good choice for heteroaryl couplings as it is effective at promoting the reaction while minimizing base-mediated side reactions.[13]

  • Water : The presence of water is often essential for the base to effectively activate the boronic acid.[10][20] Reactions are typically run in a biphasic solvent system (e.g., an organic solvent with an aqueous base solution).

Solvent Selection

The choice of solvent impacts reagent solubility, reaction temperature, and catalyst stability.[10]

  • Aprotic Solvents : Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often mixed with water, are very common.[7][21]

  • Polar Aprotic Solvents : Solvents like N,N-Dimethylformamide (DMF) can also be effective.[22]

  • Solvent Mixtures : A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is standard, as it helps dissolve both the organic substrates and the inorganic base.[20][21] The ratio can be optimized to balance solubility and reaction rate.[10]

Experimental Protocols

Adherence to proper experimental technique is vital for reproducibility and success. Always handle palladium catalysts and phosphine ligands under an inert atmosphere (e.g., nitrogen or argon) as the active Pd(0) species is sensitive to oxygen.[9]

Diagram: General Experimental Workflow

Workflow start Start reagents 1. Assemble Reagents (Haloquinoline, Boronic Acid, Base) start->reagents setup 2. Reaction Setup (Inert Atmosphere) reagents->setup degas 3. Add Solvent & Degas (e.g., Sparge with Argon) setup->degas catalyst 4. Add Pd Catalyst/Precatalyst degas->catalyst heat 5. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol utilizes a modern Buchwald precatalyst, which is highly effective for less reactive chloro-substituted quinolines.

Materials:

  • Chloroquinoline derivative (1.0 equiv)

  • Quinoline boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K3PO4), powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add the chloroquinoline (1.0 equiv), the quinoline boronic acid (1.2 equiv), and powdered K3PO4 (2.5 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended) : Sparge the resulting suspension with a stream of argon for 5-10 minutes to ensure thorough degassing.[9]

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-24 hours.

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Low reaction temperature.Use a fresh, high-quality precatalyst (e.g., XPhos Pd G3). Ensure the reaction is rigorously degassed. Increase the reaction temperature in 10 °C increments.[9]
Protodeboronation Excess water; High temperature; Prolonged reaction time.Use the boronic acid as a boronate ester (e.g., pinacol ester). Minimize the amount of water in the reaction. Try a milder base like KF.[8][13]
Homocoupling of Boronic Acid Presence of oxygen; Stoichiometry.Ensure thorough degassing. Use a slight excess of the haloquinoline (1.05-1.1 equiv).[9]
Stalled Reaction Catalyst inhibition.Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Switch to a more robust ligand system (e.g., from SPhos to XPhos).[9][18]

References

  • Suzuki Coupling - Organic Chemistry Portal.

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.

  • Suzuki reaction - Wikipedia.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.

  • A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF - ResearchGate.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • SPhos Pd G2 - Sigma-Aldrich.

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.

  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.

  • SPhos Pd G2 1375325-64-6 - Sigma-Aldrich.

  • A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids - R Discovery.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal.

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH.

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega.

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.

  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4... - Reddit.

  • VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions - Benchchem.

  • Suzuki coupling of 5-IdU and 1-pyrenylboronic acid catalyzed by Pd(PPh3)4.

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications.

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.

  • Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids - Chemical Communications (RSC Publishing).

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines - ResearchGate.

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate.

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC - NIH.

Sources

Application

reaction conditions for coupling 2-(4-boronophenyl)quinoline-4-carboxylic acid with aryl halides

An Application Guide for the Suzuki-Miyaura Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid with Aryl Halides Introduction: Synthesizing a Privileged Scaffold The Suzuki-Miyaura cross-coupling reaction stands a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid with Aryl Halides

Introduction: Synthesizing a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl compounds, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on the specific application of coupling 2-(4-boronophenyl)quinoline-4-carboxylic acid with various aryl halides. Molecules derived from the 2-phenylquinoline-4-carboxylic acid scaffold are of significant interest due to their wide range of biological activities, including antibacterial and anticancer properties.[4][5][6][7]

However, the coupling of this specific substrate presents a unique set of challenges that require careful consideration of reaction conditions. The presence of the quinoline nitrogen can lead to catalyst inhibition through coordination with the palladium center, while the carboxylic acid moiety can react with the base, complicating the reaction medium.[8][9] Furthermore, heteroaryl boronic acids are often susceptible to decomposition pathways like protodeboronation under harsh conditions.[10][11]

This document serves as a comprehensive guide for researchers, providing a deep dive into the mechanistic underpinnings of the reaction, optimized protocols, and troubleshooting strategies to successfully navigate the complexities of this transformation.

The Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is paramount to rational optimization. The Suzuki-Miyaura reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_Node Ar-Ar' TM_Complex->Product_Node Product Formation ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_Complex BoronicAcid Boronic Acid Derivative (Ar'-B(OR)₂) ActivatedBoronate Activated Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., K₃PO₄) Base->ActivatedBoronate Activation ActivatedBoronate->TM_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[1][2] The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[12]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[1][10] The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination : The two organic partners (Ar and Ar') on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][2]

Optimizing Key Reaction Parameters

The success of coupling 2-(4-boronophenyl)quinoline-4-carboxylic acid hinges on the careful selection of four key components: the palladium source, the base, the solvent, and the reaction temperature.

Palladium Catalyst and Ligand Selection

The choice of catalyst is substrate-dependent. While simple couplings may proceed with standard catalysts, the quinoline moiety necessitates a system that is robust and resists deactivation.

Catalyst/PrecatalystLigandTypical Use CaseRationale & Insights
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Aryl Iodides & Bromides. A reliable starting point.This is a true Pd(0) source, so no pre-activation is needed. However, it can be sensitive to air and heat.
PdCl₂(dppf) dppfGeneral Purpose. Good for a wide range of aryl bromides.A stable Pd(II) precatalyst that is reduced in situ. The dppf ligand provides good stability and activity.[10]
Pd(OAc)₂ (External Ligand Needed)Versatile. Used with specialized ligands for challenging substrates.A common Pd(II) source. Requires an external phosphine ligand for activity. The choice of ligand is critical.
Pd₂(dba)₃ (External Ligand Needed)Versatile. Often used with Buchwald-type ligands.Another common Pd(0) source that allows for flexible ligand screening.
(External Ligands) XPhos, SPhos Aryl Chlorides, Hindered Substrates. These are electron-rich, bulky phosphine ligands that significantly accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides, and promote reductive elimination.[8][10][13]
The Critical Role of the Base

The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid for transmetalation.[1][10] Given the presence of the carboxylic acid, a sufficient excess of base is required to both neutralize the substrate and activate the boronic acid.

BaseStrengthCommon SolventsKey Considerations
K₂CO₃, Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OStandard, cost-effective choices. Often require aqueous conditions to be effective.[10] May be insufficient for challenging couplings.
K₃PO₄ StrongDioxane, THF, Toluene (often with some H₂O)An excellent, highly effective base for a broad range of substrates, including nitrogen-containing heterocycles.[8][10] Often a top choice for this system.
Cs₂CO₃ StrongDioxane, THFA very strong and effective base, particularly useful for difficult couplings where other bases fail.[10] Its higher solubility in organic solvents is an advantage.
KF, CsF MildDioxane, THFFluoride ions are effective at activating boronic acids. They are a good choice if other base-sensitive functional groups are present in the molecule.[10]
Solvent System Selection

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are common and often beneficial.

| Solvent System | Type | Rationale & Insights | | :--- | :--- | :--- | :--- | | Dioxane / H₂O | Polar Aprotic / Aqueous | General starting point. Water aids in dissolving inorganic bases like K₃PO₄ and can accelerate the transmetalation step.[10][14] A common ratio is 4:1 or 5:1. | | Toluene / H₂O | Apolar / Aqueous | Good for higher temperature reactions. Effective with phase-transfer catalysts if needed. | | THF | Polar Aprotic | Can be used under anhydrous conditions, which may be necessary to prevent protodeboronation of the boronic acid, especially with stronger bases.[15] | | DMF | Polar Aprotic | A highly polar solvent that can increase reaction rates, but may also promote side reactions. Use with caution. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Inert gas techniques are essential to prevent catalyst oxidation.

Protocol 1: General Coupling with Aryl Bromides and Iodides

This protocol provides a robust starting point for coupling with more reactive aryl halides.

Caption: General workflow for Suzuki-Miyaura coupling.

Reagents & Stoichiometry:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl Bromide/Iodide1.01.0 mmol
2-(4-boronophenyl)quinoline-4-carboxylic acid1.21.2 mmol, 332 mg
PdCl₂(dppf)0.03 (3 mol%)0.03 mmol, 24.5 mg
K₃PO₄3.03.0 mmol, 637 mg
1,4-Dioxane-8 mL
Water-2 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Degassing: Seal the flask with a rubber septum, and carefully evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). The product may be in either layer or between layers depending on its polarity. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid, aiding its extraction into the organic layer.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Optimized Coupling with Aryl Chlorides

This protocol utilizes a more active catalyst system required for the less reactive C-Cl bond.

Reagents & Stoichiometry:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl Chloride1.01.0 mmol
2-(4-boronophenyl)quinoline-4-carboxylic acid1.51.5 mmol, 415 mg
Pd(OAc)₂0.02 (2 mol%)0.02 mmol, 4.5 mg
XPhos0.04 (4 mol%)0.04 mmol, 19.1 mg
K₃PO₄3.03.0 mmol, 637 mg
1,4-Dioxane-10 mL

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, or using Schlenk line techniques, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) to an oven-dried Schlenk flask. Add the aryl chloride (1.0 equiv), 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Degassing: If not using a glovebox, seal the flask and degas by evacuating and backfilling with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions with aryl chlorides are typically slower and may require 12-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) was not generated or was oxidized.[10] 2. Poor Oxidative Addition: Aryl chloride or hindered halide is too unreactive for the conditions.[10] 3. Inefficient Transmetalation: Base is too weak or insoluble.[10]1. Ensure rigorous degassing. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Switch to a more active, bulky ligand like XPhos or SPhos.[10] Increase the temperature. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. A small amount of water can help.[10]
Boronic Acid Decomposition (Protodeboronation) 1. Harsh Conditions: High temperature and strong base can cleave the C-B bond.[10] 2. Presence of Water: Water is the proton source for protodeboronation.1. Lower the reaction temperature. Use a milder base like KF. 2. Consider converting the boronic acid to a more stable pinacol ester (BPin) derivative.[1][10] Run the reaction under strictly anhydrous conditions using an anhydrous base.[15]
Homocoupling of Boronic Acid 1. Oxygen in the System: O₂ can promote oxidative homocoupling.[1][11] 2. Use of Pd(II) Precatalyst: The initial reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid via homocoupling.[1]1. Improve degassing technique. Maintain a positive pressure of inert gas throughout. 2. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.
Poor Product Recovery during Workup 1. Amphoteric Nature: The product contains both a basic quinoline nitrogen and an acidic carboxylic acid, which can lead to solubility issues in both acidic and basic aqueous solutions.1. During the workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (likely around pH 4-6) to minimize its solubility in water before extraction.

References

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... ResearchGate. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. [Link]

  • Gower, N. J., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Li, W., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH. [Link]

  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not available].
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Denmark, S. E., & Smith, R. C. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • PubMed. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

Sources

Method

Application Note: A Robust Protocol for the Synthesis of Biaryl Quinolines via Suzuki-Miyaura Cross-Coupling

Introduction: The Significance of Biaryl Quinolines in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.[3][4][5] When coupled with a second aryl group to form a biaryl structure, the resulting molecule often exhibits enhanced biological efficacy and refined physicochemical properties, making biaryl quinolines a highly sought-after class of compounds in medicinal chemistry and drug development.[6][7][8][9]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for constructing biaryl systems.[10][11] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[12][13][14]

This application note provides a detailed, field-proven protocol for the synthesis of novel biaryl quinolines. It leverages the unique bifunctional building block, 2-(4-boronophenyl)quinoline-4-carboxylic acid , which serves as the organoboron component in a Suzuki-Miyaura coupling with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key parameters for optimization and characterization.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron species, in our case 2-(4-boronophenyl)quinoline-4-carboxylic acid, must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from the boron to the palladium center.[15] This step displaces the halide and forms a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the two organic ligands on the palladium complex coupling to form the desired biaryl product. This process reduces the palladium from Pd(II) back to its Pd(0) catalytic state, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar'-B(OR)₂(Base)]⁻ diorgano_pd2 Ar-Pd(II)L₂-Ar' (Diorganopalladium) transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a generalized methodology for the coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid with a representative aryl bromide. Researchers should consider this a robust starting point, with optimization of stoichiometry, catalyst, base, and solvent potentially required for different aryl halide substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-(4-boronophenyl)quinoline-4-carboxylic acid≥95%Sigma-AldrichThe key building block.
Aryl Halide (e.g., 4-Bromoanisole)≥98%Acros OrganicsThe coupling partner. Can be substituted with other aryl/heteroaryl halides.
Tetrakis(triphenylphosphine)palladium(0)≥99%Strem ChemicalsPd(PPh₃)₄ is a common air-stable Pd(0) catalyst.[16]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificMust be anhydrous. Serves as the base.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent. Should be degassed prior to use.
Deionized WaterHigh PurityN/AUsed in solvent mixture and workup. Should be degassed.
Ethyl AcetateACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AUsed in workup to break emulsions.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent.
Hydrochloric Acid (HCl)1M solutionN/AUsed for acidification during workup.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Standard GlasswareN/AN/ARound-bottom flask, condenser, etc. Must be oven-dried.
Inert Gas SupplyHigh PurityN/ANitrogen or Argon.
Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Characterization a Oven-dry glassware and cool under inert atmosphere. b Add solids: quinoline boronic acid (1.0 eq), aryl halide (1.1 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (3-5 mol%). a->b c Evacuate and backfill flask with inert gas (3x). b->c d Add degassed solvents (e.g., Dioxane/H₂O 4:1). c->d e Heat reaction mixture to reflux (e.g., 90-100 °C) with stirring. d->e f Monitor progress by TLC or LC-MS (typically 4-16 hours). e->f g Cool to room temperature. Dilute with water. f->g h Acidify aqueous layer with 1M HCl to precipitate carboxylic acid product. g->h i Filter the solid precipitate or extract with Ethyl Acetate. h->i j Wash organic layer with brine, dry over MgSO₄, and filter. i->j k Concentrate solvent in vacuo to obtain crude product. j->k l Purify crude solid via column chromatography or recrystallization. k->l m Characterize pure product: ¹H NMR, ¹³C NMR, HRMS, HPLC. l->m

Figure 2: A generalized experimental workflow for biaryl quinoline synthesis.

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.0 mmol, 1.0 eq), the desired aryl halide (1.1 mmol, 1.1 eq), potassium carbonate (2.5 mmol, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and purge the system by evacuating and backfilling with inert gas (Nitrogen or Argon) three times. The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed 1,4-dioxane (16 mL) and degassed deionized water (4 mL) to the flask. The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

    • Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring the Reaction:

    • The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, draw a small aliquot via syringe, and quench it in a vial containing ethyl acetate and a small amount of water.

    • A typical reaction time is between 6 to 18 hours. The reaction is complete upon the disappearance of the limiting starting material (typically the quinoline boronic acid).

  • Workup and Product Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with 50 mL of deionized water and transfer to a separatory funnel.

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The carboxylic acid product should precipitate out of the solution.

    • Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the polarity of the product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method for solid products.[11]

Characterization

The identity and purity of the final biaryl quinoline product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expect to see characteristic signals for both aromatic rings and the disappearance of the boronic acid proton.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[14][17]

  • HPLC: To determine the purity of the final compound.

Key Parameter Discussion and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterCommon Choices & Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source.[12] For more challenging couplings (e.g., with aryl chlorides), a Pd(II) source like Pd(OAc)₂ combined with a phosphine ligand (e.g., PCy₃, SPhos) may be necessary to generate a more active catalytic species in situ.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃: The base is essential for activating the boronic acid for transmetalation.[10][15] K₂CO₃ is a good general-purpose base. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates but can be incompatible with base-sensitive functional groups.
Solvent Dioxane/H₂O, Toluene, DMF: The choice of solvent affects solubility and reaction temperature. Aprotic polar solvents are common. The addition of water often accelerates the reaction, possibly by aiding the dissolution of the base and facilitating the formation of the boronate "ate" complex.[11][18]
Temperature 80-110 °C: Most Suzuki couplings require heating to overcome the activation energy barrier, particularly for the oxidative addition step. The temperature should be chosen based on the boiling point of the solvent and the reactivity of the substrates.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Base is not strong enough.1. Ensure a strict inert atmosphere; use fresh catalyst.2. Use anhydrous solvents and reagents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase reaction temperature.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid replaced by -H).1. Use a slight excess of the aryl halide (1.1-1.2 eq).2. Ensure the system is rigorously degassed to remove oxygen. Run the reaction at the lowest effective temperature.
Difficult Purification Residual palladium catalyst or phosphine ligands in the product.1. Wash the crude product solution with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium.2. Use a silica plug filtration before full chromatography.

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of diverse biaryl quinoline-4-carboxylic acids using the Suzuki-Miyaura cross-coupling reaction. By leveraging the strategically designed 2-(4-boronophenyl)quinoline-4-carboxylic acid, researchers can efficiently access novel chemical entities with significant potential for applications in drug discovery and materials science.[6] A thorough understanding of the reaction mechanism and careful control over key experimental parameters are essential for achieving high yields and purity.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Journal of Chemical Education. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Quinoline: A versatile heterocyclic - PMC. Available from: [Link]

  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Available from: [Link]

  • ACS Publications. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein | ACS Omega. Available from: [Link]

  • National Institutes of Health (NIH). (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. Available from: [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • PubMed. (2008, February 15). Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors. Available from: [Link]

  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Available from: [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Available from: [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Importance of quinoline-derived biaryls and the synthetic challenge. Available from: [Link]

  • MDPI. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC. Available from: [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the Quinoline Core via Boronic Acid Intermediates

Introduction: The Quinoline Scaffold and the Power of Boronic Acid Chemistry The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Boronic Acid Chemistry

The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of therapeutic agents, from antimalarials like chloroquine to anticancer drugs, underscores its importance as a "privileged scaffold."[3][4] The biological activity of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the ring system. Consequently, methods for the precise and efficient functionalization of the quinoline core are of paramount importance to drug development professionals.[5]

Boronic acids and their corresponding esters have emerged as exceptionally versatile reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance. Their application in transition metal-catalyzed cross-coupling reactions has revolutionized the way chemists approach the construction of complex molecular architectures. This guide provides an in-depth exploration of key methodologies for functionalizing the quinoline core using boronic acid derivatives, with a focus on the underlying principles and practical, field-proven protocols.

Core Strategies for Quinoline Functionalization

The two primary strategies for leveraging boronic acid chemistry in quinoline functionalization are:

  • Coupling of a Halo-Quinoline with a Boronic Acid: This highly reliable approach involves the reaction of a halogenated quinoline (e.g., bromo- or chloro-quinoline) with a suitable boronic acid or ester. The Suzuki-Miyaura reaction is the flagship transformation in this category for C-C bond formation.

  • Coupling of a Quinoline Boronic Acid with a Halide or Nucleophile: In this inverted strategy, a quinoline boronic acid serves as the nucleophilic partner. This allows for the introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the formation of C-N and C-O bonds through the Chan-Lam coupling.

The choice of strategy is often dictated by the commercial availability of starting materials and the desired final substitution pattern.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura coupling is arguably the most robust and widely used method for constructing C(sp²)-C(sp²) bonds.[6][7] It involves the reaction of an organoborane with an organohalide. For quinoline functionalization, this typically entails reacting a bromoquinoline with an aryl or heteroaryl boronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)-R² L₂ Transmetalation->PdII_R1R2 R2BOH2 R²B(OH)₂ + Base R2BOH2->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-quinoline, forming a Pd(II) complex. The reactivity of the halogen is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline

This protocol details a selective coupling at the more reactive bromine position. Halogens at the C2 and C4 positions of the quinoline ring are generally more susceptible to oxidative addition than those on the carbocyclic ring.[8]

Materials:

  • 6-Bromo-4-chloroquinoline

  • Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-4-chloroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-chloro-6-phenylquinoline85
24-Methoxyphenylboronic acid4-chloro-6-(4-methoxyphenyl)quinoline92
33-Pyridylboronic acid4-chloro-6-(pyridin-3-yl)quinoline78

Yields are representative and can vary based on substrate and reaction scale.

Part 2: C-N and C-O Bond Formation via Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed reaction for the formation of aryl-heteroatom bonds, specifically C-N and C-O bonds.[10][11] This reaction typically couples an arylboronic acid with an amine or an alcohol. It offers a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination as it can often be run at room temperature and open to the air.[12]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves the formation of a key Cu(III) intermediate.[10]

Chan_Lam_Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation CuII_Ar Ar-Cu(II) Transmetalation->CuII_Ar ArBOH2 ArB(OH)₂ ArBOH2->Transmetalation Coordination Coordination CuII_Ar->Coordination CuII_Complex [Ar-Cu(II)-NuH] Coordination->CuII_Complex NuH Nu-H (Amine/Alcohol) NuH->Coordination Oxidation Oxidation (O₂) CuII_Complex->Oxidation CuIII_Complex [Ar-Cu(III)-Nu] Oxidation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product Ar-Nu RedElim->Product CuI Cu(I) RedElim->CuI CuI->CuII Reoxidation (O₂)

Figure 2: A plausible catalytic cycle for the Chan-Lam coupling.

The cycle is generally thought to involve the transmetalation of the aryl group from the boronic acid to a Cu(II) salt. The resulting copper-aryl species coordinates with the amine or alcohol nucleophile. Oxidation to a Cu(III) intermediate, often facilitated by atmospheric oxygen, is followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is then re-oxidized to complete the cycle.[11]

Protocol 2: Chan-Lam N-Arylation of an Amine with a Quinoline Boronic Acid

This protocol describes the coupling of a quinoline boronic acid with a primary or secondary amine. The synthesis of the requisite quinoline boronic acid is a critical precursor step.

Synthesis of Quinoline-3-boronic acid: [13]

  • Dissolve 3-bromoquinoline (1.0 equiv) and triisopropyl borate (2.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.0 equiv, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to 0 °C and then quench by the addition of 2 M HCl.

  • Adjust the pH to 7 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the boronic acid, which can be used without further purification or after precipitation from hexane.

Chan-Lam Coupling Protocol:

Materials:

  • Quinoline-3-boronic acid

  • Amine (e.g., Benzylamine)

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the quinoline-3-boronic acid (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (1.1 equiv).

  • Add activated 4 Å molecular sieves.

  • Add DCM as the solvent, followed by pyridine (2.0 equiv) as a base and ligand.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmine/AlcoholProductYield (%)
1AnilineN-phenylquinolin-3-amine75
2Morpholine3-(Morpholino)quinoline82
3Phenol3-Phenoxyquinoline68

Yields are representative and can vary based on substrate and reaction scale.

Part 3: Direct C-H Functionalization

A more advanced and atom-economical approach is the direct C-H functionalization of the quinoline core. While less common with boronic acids as the direct coupling partner for C-H activation on quinolines, related methodologies on similar heterocycles and quinones provide a blueprint for future developments. For instance, silver-catalyzed direct C-H functionalization of quinones with boronic acids proceeds readily at room temperature.[14][15][16] This radical-based mechanism offers a glimpse into alternative pathways for forging C-C bonds without the need for pre-halogenation of the quinoline scaffold.[16]

CH_Functionalization_Workflow Start Quinoline + Boronic Acid Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ag) Start->Catalyst Oxidant Oxidant (e.g., Persulfate, O₂) Start->Oxidant Reaction Reaction Setup (Solvent, Temp, Time) Catalyst->Reaction Oxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Quinoline Purification->Product

Figure 3: General workflow for a direct C-H functionalization reaction.

Conclusion and Future Outlook

The functionalization of the quinoline core via boronic acid intermediates is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura and Chan-Lam couplings provide reliable and versatile pathways for the synthesis of diverse quinoline libraries. As the field advances, we anticipate the further development of direct C-H functionalization methods that will offer even more efficient and environmentally benign routes to novel quinoline-based therapeutics. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to explore the vast chemical space of this privileged heterocyclic system.

References

  • Baran, P. S., et al. (2011). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292–3295. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Available at: [Link]

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  • Kumar, U., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 2-(4-Boronophenyl)quinoline-4-carboxylic Acid for the Synthesis of Bioactive Molecules

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in molecules with a wide array of pharmacological activities, including antica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in molecules with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount for the development of novel therapeutics.[4] This guide focuses on a particularly versatile building block: 2-(4-boronophenyl)quinoline-4-carboxylic acid . This molecule uniquely combines the bioactive quinoline-4-carboxylic acid motif with a synthetically tractable boronic acid handle, making it an ideal precursor for creating complex molecular architectures through cross-coupling chemistry. We will provide an in-depth look at its application, focusing on the robust and widely used Suzuki-Miyaura coupling reaction, complete with detailed protocols, mechanistic insights, and examples of bioactive molecules derived from this powerful synthetic intermediate.

The Strategic Advantage of the Quinoline-Boronic Acid Scaffold

The power of 2-(4-boronophenyl)quinoline-4-carboxylic acid lies in its bifunctional nature, which offers a convergent approach to drug design.

  • The Bioactive Core: The quinoline ring system is a well-established pharmacophore.[2] Specifically, the quinoline-4-carboxylic acid moiety is a key structural feature in numerous compounds targeting critical cellular pathways, such as kinase signaling and dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[5][6][7]

  • The Synthetic Handle: The aryl boronic acid group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This method is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of coupling partners.[8][10]

By employing this building block, researchers can efficiently couple the quinoline core to a diverse range of other molecular fragments, rapidly generating libraries of novel compounds for structure-activity relationship (SAR) studies.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of 2-(4-boronophenyl)quinoline-4-carboxylic acid is the synthesis of biaryl compounds, which are themselves prevalent structures in top-selling pharmaceuticals. The Suzuki-Miyaura reaction provides a reliable and versatile method to achieve this.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of the quinoline boronic acid with a suitable aryl halide (Ar-X, where X = Br, I, Cl, or OTf) in the presence of a base.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X Complex OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' Complex Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 ArX Ar-X (Aryl Halide) ArX->OxAdd In ArBOH Ar'-B(OH)₂ (Boronic Acid) Borate [Ar'-B(OH)₃]⁻ (Borate Complex) ArBOH->Borate Base Base (OH⁻) Base->Borate Activates Borate->Transmetal In Product Ar-Ar' (Biaryl Product) Product->RedElim Out

Sources

Application

Application Note: Mastering the Suzuki-Miyaura Coupling for the Synthesis of Quinolines

Introduction: The Significance of Quinolines and the Power of Cross-Coupling The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolines and the Power of Cross-Coupling

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives are central to a wide array of therapeutic agents, demonstrating anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Notable drugs such as chloroquine, topotecan, and bedaquiline all feature the quinoline core, highlighting its importance in the pharmaceutical landscape.[2] The precise synthesis of functionalized quinolines is therefore a critical task for chemists aiming to develop novel therapeutics.[5]

Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[6][7] This Nobel Prize-winning reaction, which couples an organoboron species with an organic halide, is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[8][9] For the synthesis of aryl-quinolines, a common motif in drug candidates, the Suzuki-Miyaura reaction is an indispensable tool.[10][11]

This application note provides a comprehensive guide to the experimental setup of Suzuki-Miyaura reactions involving quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for success, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges associated with these nitrogen-containing heterocycles.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational experimental design and troubleshooting. The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the quinoline electrophile (e.g., a bromoquinoline). This step oxidizes the palladium to a square-planar Pd(II) complex.[12][14] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of both the quinoline ring and the palladium catalyst.[6]

  • Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[15] The halide on the Pd(II) complex is then exchanged for the aryl group from the boronate, forming a new di-organopalladium(II) intermediate.[13]

  • Reductive Elimination: In the final step, the two organic groups (the quinoline and the newly transferred aryl group) are expelled from the palladium center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12][14]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Quinoline-Pd Complex) Pd0->OA_Complex Oxidative Addition + R¹-X (Haloquinoline) TM_Complex R¹-Pd(II)L₂-R² (Di-organo Complex) OA_Complex->TM_Complex Transmetalation + R²-B(OR)₂⁻ (Activated Boronate) - X⁻ TM_Complex->Pd0 Reductive Elimination Forms R¹-R² Product BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate) BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->TM_Complex Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components for Coupling Quinolines

The success of a Suzuki reaction with a quinoline derivative hinges on the judicious selection of several key components. The inherent Lewis basicity of the quinoline nitrogen can complicate the reaction, primarily through potential catalyst poisoning, making the choice of catalyst and ligand particularly critical.[16]

Palladium Source: The Catalyst

A variety of palladium sources can initiate the catalytic cycle. While Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are common, they must first be reduced in situ to the active Pd(0) state.[6] Pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly. Modern, highly active "precatalysts" have also been developed that are air-stable and efficiently generate the active Pd(0) species under reaction conditions.[17]

The Ligand: A Catalyst's Best Friend

The ligand is arguably the most critical variable to optimize. It stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For challenging substrates like nitrogen heterocycles, ligands play a vital role in mitigating catalyst inhibition.[9][16]

  • Electron-rich and Bulky Ligands: These are often the key to success. Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes or NHCs) facilitate the oxidative addition step, which can be sluggish for less reactive halides like aryl chlorides.[12] Bulky ligands promote the final reductive elimination step, accelerating product formation and catalyst turnover.[12] Examples include tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and bulky biaryl phosphines like SPhos and XPhos.[15][17]

The Boron Reagent: Stability and Reactivity

While boronic acids are the most common coupling partners, they can be prone to an undesired side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[16] This is especially a concern with electron-deficient heteroaryl boronic acids.[16]

  • Boronic Esters: Pinacol esters (formed with pinacol) are more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[6]

  • Aryltrifluoroborates: Potassium aryltrifluoroborate salts (R-BF₃K) are highly stable, crystalline solids that are often used as alternatives to boronic acids, showing enhanced stability and less susceptibility to protodeboronation.[18][19]

The Base: The Activator

The base is essential for activating the boronic acid to facilitate transmetalation.[15] The choice of base can significantly impact the reaction yield and rate.

  • Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are very common.[18][20] Potassium phosphate (K₃PO₄) is another effective base, often used with heteroaryl substrates.[9][18] Stronger bases like sodium hydroxide (NaOH) can also be employed.[12] The strength and solubility of the base should be matched with the solvent system.

The Solvent System: The Reaction Medium

The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are common.

  • Typical Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[6][18]

  • Aqueous Conditions: A key advantage of the Suzuki reaction is its compatibility with water.[18] Often, a biphasic mixture of an organic solvent and an aqueous base solution (e.g., dioxane/water) is employed, which can accelerate the reaction.[6]

Detailed Experimental Protocol: A General Guideline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Table 1: Reagents for a Typical Suzuki-Miyaura Coupling

ReagentMolar Equiv.Purpose
Bromoquinoline1.0Electrophile
Arylboronic Acid1.2 - 1.5Nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 (2-5 mol%)Catalyst
Base (e.g., K₂CO₃)2.0 - 3.0Activator
Solvent (e.g., Dioxane/Water 4:1)-Reaction Medium
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[21]

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[21]

    • Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[16] This can be done by bubbling argon through the solvent for 15-20 minutes prior to addition.[21]

  • Reaction Execution:

    • Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.[14]

    • For air-sensitive or highly active catalysts, the catalyst may be added last after the solvent, followed by a final degassing step.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

    • The reaction is complete when the limiting reagent (typically the bromoquinoline) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[13]

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and add water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13][21]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired arylated quinoline.[13][21]

Experimental_Workflow start 1. Reagent Addition (Haloquinoline, Boronic Acid, Base, Catalyst) degas 2. Degassing (Evacuate/Backfill with Argon) start->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete concentrate 7. Concentrate (Rotary Evaporator) workup->concentrate purify 8. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Despite its robustness, Suzuki reactions with quinolines can present challenges. Here are common issues and strategies to overcome them.

Table 2: Troubleshooting Guide for Suzuki Coupling of Quinolines

IssuePotential CauseSuggested Solution(s)
Low or No Yield Catalyst Poisoning: The quinoline nitrogen binds to the Pd center, deactivating it.[16]- Use a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, XPhos) to favor productive catalytic steps over inhibition.[17][22] - Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Inefficient Oxidative Addition: The C-X bond is not breaking. This is common with aryl chlorides.- Switch to a more reactive halide (Br or I). - Use a more electron-rich ligand to promote the oxidative addition step.[12] - Increase the reaction temperature.
Protodeboronation The boronic acid is decomposing before it can couple.[16]- Use a milder base (e.g., K₃PO₄ or KF instead of Cs₂CO₃).[15] - Switch to a more stable boron reagent like a pinacol ester or a trifluoroborate salt.[6][18] - Use anhydrous conditions if possible. - Shorten reaction times or lower the temperature.
Homocoupling Dimerization of the boronic acid or the haloquinoline.- Ensure thorough degassing to remove all oxygen, which promotes boronic acid homocoupling.[16] - Use a well-defined Pd(0) source or precatalyst to avoid side reactions during in situ reduction.
Poor Solubility Reagents are not fully dissolved, leading to a slow or incomplete reaction.[16]- Screen different solvents or solvent mixtures (e.g., DMF, Toluene/Water). - Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and essential reaction for the synthesis of functionalized quinoline derivatives in drug discovery and development. Success with these nitrogen-containing heterocycles requires a careful consideration of the interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and anticipating potential challenges like catalyst poisoning and protodeboronation, researchers can effectively troubleshoot and optimize their reaction conditions. The use of modern, bulky, and electron-rich phosphine ligands in combination with appropriate bases and stable boron reagents provides a reliable pathway to access a diverse range of valuable quinoline-based compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NROChemistry - YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Available from: [Link]

  • ACS Publications. The Chemistry of Quinolines. Chemical Reviews. Available from: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025-08-09). Available from: [Link]

  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025-08-07). Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021-04-22). Available from: [Link]

  • National Institutes of Health. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023-03-21). Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). Available from: [Link]

  • Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]

  • Taylor & Francis Online. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025-08-07). Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Analytical Techniques for Monitoring Suzuki-Miyaura Reactions

<_> Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its widespread application in the pharmaceutical, fine chemical, and materials science industries underscores the critical need for robust analytical methods to monitor its progress.[1][4] Real-time or frequent at-line monitoring provides invaluable insights into reaction kinetics, catalyst activity, and the formation of impurities, thereby facilitating process optimization, ensuring product quality, and enhancing safety.[1][5]

This guide provides a comprehensive overview of the principal analytical techniques employed for monitoring Suzuki-Miyaura reactions. It is designed for researchers, scientists, and drug development professionals seeking to implement effective analytical control strategies. We will delve into the causality behind the selection of specific techniques, offer field-proven insights, and provide detailed, self-validating protocols for immediate application.

The core of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][6] A general catalytic cycle is depicted below.[2]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R^1-X R^1-X R^1-Pd(II)(X)L_n R^1-Pd(II)(X)L_n Oxidative Addition->R^1-Pd(II)(X)L_n Transmetalation Transmetalation R^1-Pd(II)(X)L_n->Transmetalation R^1-Pd(II)(R^2)L_n R^1-Pd(II)(R^2)L_n Transmetalation->R^1-Pd(II)(R^2)L_n R^2-B(OR)_2 R^2-B(OR)_2 Base Base Reductive Elimination Reductive Elimination R^1-Pd(II)(R^2)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R^1-R^2 R^1-R^2

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Effective monitoring strategies must be capable of quantifying the consumption of starting materials (organic halide and organoboron species) and the formation of the desired product, as well as detecting key byproducts and intermediates where possible.

I. Chromatographic Techniques: The Workhorses of Reaction Monitoring

Chromatography is the most widely used approach for monitoring Suzuki-Miyaura reactions due to its ability to separate complex mixtures and provide quantitative data for multiple components simultaneously.[4][7]

Gas Chromatography (GC)

Principle of Application: Gas chromatography is ideally suited for analyzing volatile and thermally stable compounds.[8][9] In the context of Suzuki-Miyaura reactions, GC can effectively separate and quantify starting materials, products, and certain byproducts, provided they can be vaporized without decomposition.[10]

Causality of Use:

  • High Resolution: GC columns offer excellent separation efficiency, allowing for the resolution of closely related compounds, such as isomers or impurities with similar structures.

  • Sensitivity: Common detectors like the Flame Ionization Detector (FID) provide high sensitivity for organic compounds, enabling the detection of low-level components.

  • Robustness: GC-FID is a mature and reliable technique, widely available in synthetic chemistry labs.

Limitations & Field Insights:

  • Not all reactants or products in Suzuki-Miyaura couplings are sufficiently volatile for GC analysis. High molecular weight biaryls or polar compounds may require derivatization to increase their volatility, adding a step to the sample preparation process.[8]

  • The high temperatures of the GC inlet can cause degradation of thermally labile compounds, leading to inaccurate quantification.

  • Palladium catalysts and inorganic salts are non-volatile and will remain in the GC liner, necessitating regular maintenance.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

Principle of Application: HPLC and UPLC are powerful techniques for separating a wide range of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][11] This makes them exceptionally versatile for monitoring the majority of Suzuki-Miyaura reactions, including those with non-volatile or thermally sensitive components.[12][13]

Causality of Use:

  • Broad Applicability: HPLC can analyze a vast array of organic molecules, from small starting materials to large, complex products, without the need for volatilization.[4]

  • Versatility in Detection: UV-Vis detectors are commonly used and are effective for the chromophoric compounds typical in Suzuki-Miyaura reactions.[14][15] Other detectors, such as Mass Spectrometry (MS), can provide additional structural information.[4]

  • Quantitative Accuracy: When properly calibrated with internal standards, HPLC provides highly accurate and reproducible quantitative data, essential for kinetic studies and yield determination.[16]

Field Insights:

  • Reversed-phase HPLC is the most common mode used for Suzuki-Miyaura reaction monitoring. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a typical starting point.

  • Biphasic Suzuki-Miyaura reactions present a sampling challenge. Novel automated sampling technologies are being developed to analyze each phase separately.[12]

  • UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC, making it ideal for high-throughput reaction optimization.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aliquot Reaction Mixture B Quench Reaction A->B C Add Internal Standard B->C D Dilute with Mobile Phase C->D E Filter (0.22 µm) D->E F Inject into HPLC E->F G Separation on Column F->G H Detection (UV/MS) G->H I Data Acquisition H->I

Caption: General workflow for HPLC-based reaction monitoring.

Comparison of Chromatographic Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile, thermally stable compoundsWide range, including non-volatile and thermally labile compounds
Resolution ExcellentVery Good to Excellent (especially UPLC)
Common Detectors FID, MSUV-Vis, MS, Diode Array (DAD)
Analysis Speed Typically 5-30 minutesTypically 5-20 minutes (UPLC is faster)
Sample Preparation May require derivatization for non-volatile analytes[8]Dilution and filtration are usually sufficient[11]
Primary Application Reactions with volatile starting materials and productsMost Suzuki-Miyaura reactions, especially in pharmaceutical development

II. Spectroscopic Techniques: Real-Time and In-Situ Monitoring

Spectroscopic methods offer the significant advantage of potentially monitoring reactions in real-time and in situ, eliminating the need for manual sampling and workup.[1] This provides a continuous stream of data, revealing detailed kinetic profiles and transient intermediates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR spectroscopy provides detailed structural information about molecules in solution.[17][18] By tracking the disappearance of signals corresponding to starting materials and the appearance of signals for the product, NMR can be used for quantitative analysis of reaction progress.[17][19]

Causality of Use:

  • Structural Detail: NMR is unparalleled in its ability to provide unambiguous structural confirmation of reactants, products, and even intermediates.[18]

  • Quantitative Nature: The area under an NMR peak is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for extensive calibration curves, especially when using an internal standard.[17]

  • Non-destructive: The sample can be recovered after analysis.

Field Insights:

  • ¹H NMR is most commonly used for routine monitoring. However, if there is significant signal overlap, other nuclei like ¹⁹F or ³¹P (for phosphine ligands) can be powerful probes.[19]

  • The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring directly in the synthesis lab.[17]

  • For in situ monitoring, specialized flow NMR tubes can be integrated with a reaction vessel, though this requires more sophisticated instrumentation.[12]

Mass Spectrometry (MS)

Principle of Application: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the identification and quantification of reaction components. When coupled with techniques that allow for direct sampling from the reaction vessel (e.g., Electrospray Ionization - ESI), MS can provide real-time monitoring.[20][21]

Causality of Use:

  • High Sensitivity and Specificity: MS can detect very low concentrations of reactants, products, and intermediates, providing a detailed picture of the reaction.[4]

  • Mechanistic Insight: ESI-MS is particularly adept at detecting charged intermediates in the catalytic cycle, offering invaluable mechanistic information that is difficult to obtain with other methods.[20][21]

Limitations:

  • Quantitative analysis can be challenging due to variations in ionization efficiency between different compounds. Isotope-labeled internal standards are often required for accurate quantification.

  • The presence of salts and other non-volatile components in the reaction mixture can cause ion suppression, interfering with the analysis.

Vibrational Spectroscopy (Raman and IR)

Principle of Application: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds. As a reaction proceeds, the disappearance of vibrational modes associated with reactants and the appearance of modes from the product can be tracked.

Causality of Use:

  • In Situ Capability: Both IR and Raman probes can be inserted directly into a reaction vessel, providing continuous, real-time data without the need for sampling.[22][23][24]

  • No Sample Preparation: These techniques analyze the reaction mixture directly, simplifying the workflow.[22]

Field Insights:

  • Raman Spectroscopy is particularly well-suited for monitoring reactions in aqueous or polar solvent systems where IR suffers from strong solvent interference. It has been successfully used to monitor microwave-promoted Suzuki reactions in situ.[22]

  • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentration of species in the solution phase of a reaction. It has been used to monitor all three stages (exchange, transmetalation, and cross-coupling) of related Negishi reactions.[25]

III. Protocols and Methodologies

Protocol: At-Line Monitoring of a Suzuki-Miyaura Reaction using HPLC-UV

This protocol provides a robust, self-validating method for quantifying the progress of a typical Suzuki-Miyaura reaction.

Objective: To determine the percent conversion of the limiting reagent and the yield of the product over time.

Materials:

  • HPLC system with a UV detector, autosampler, and C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): A stable, commercially available compound that is not present in the reaction mixture, is soluble in the reaction solvent, and has a retention time that does not overlap with other components. Naphthalene or biphenyl are often suitable choices.

  • Quenching Solution: e.g., saturated aqueous ammonium chloride.

  • Diluent: 50:50 mixture of Mobile Phase A and B.

Procedure:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh approximately 50 mg of the chosen internal standard into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with the reaction solvent (e.g., Toluene, THF). This creates a ~1 mg/mL stock solution.

  • Reaction Setup:

    • Set up the Suzuki-Miyaura reaction as per your synthetic protocol.

    • Just before initiating the reaction (t=0), add a precise volume of the IS stock solution to the reaction mixture. The final concentration of the IS should be similar to the expected final concentration of the product.[26]

  • Sampling and Sample Preparation:

    • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 500 µL). This stops the reaction.

    • Add 1.0 mL of the diluent to the quenched aliquot.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[11]

  • HPLC Analysis:

    • Method:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 254 nm (or the λmax of the product).

      • Gradient: Start at a composition that retains the most polar component and ramp to a composition that elutes the least polar component. A typical gradient might be:

        • 0-1 min: 50% B

        • 1-10 min: 50% to 95% B

        • 10-12 min: 95% B

        • 12.1-15 min: 50% B

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak areas for the starting material (limiting reagent), the product, and the internal standard.

    • Calculate the Response Factor (RF) for the starting material and product relative to the internal standard using a calibration standard.

      • RF = (AreaAnalyte / Conc.Analyte) / (AreaIS / Conc.IS)

    • For each time point, calculate the concentration of the analyte (starting material or product) using the following formula:[27]

      • Conc.Analyte = (AreaAnalyte / AreaIS) * (Conc.IS / RF)

    • Plot the concentration of the starting material and product versus time to generate the reaction profile.

Why this protocol is self-validating: The use of an internal standard is a cornerstone of quantitative accuracy in chromatography.[28][29][30] It compensates for variations in sample volume, injection volume, and detector response, ensuring that the calculated concentration ratios are reliable and reproducible.[26][28][29] By adding the IS at the beginning, it also accounts for any sample loss during the workup procedure.[26][27]

Protocol: Real-Time Monitoring with Benchtop ¹H NMR

Objective: To observe the conversion of a starting material to a product in near real-time without sample workup.

Materials:

  • Benchtop NMR Spectrometer (e.g., 60-100 MHz).

  • Standard 5 mm NMR tubes.

  • Deuterated solvent compatible with the reaction (e.g., THF-d8, Toluene-d8).

  • Internal Standard (optional but recommended for precise quantification): e.g., 1,3,5-trimethoxybenzene.

Procedure:

  • Reaction Setup:

    • Conduct the Suzuki-Miyaura reaction in a deuterated solvent.

    • If using an internal standard, add a known amount to the reaction vessel at the start.

  • NMR Analysis:

    • At t=0 (before initiation, e.g., before adding the catalyst or heating), transfer ~0.6 mL of the reaction mixture to an NMR tube and acquire a spectrum. This is your baseline.

    • Initiate the reaction.

    • At desired time intervals, withdraw ~0.6 mL of the mixture, place it in an NMR tube, and acquire a spectrum.[17] Benchtop NMRs often have acquisition times of 1-2 minutes, allowing for frequent monitoring.

    • Identify a clean, well-resolved signal for the starting material and one for the product that do not overlap with other signals.

  • Data Analysis:

    • For each spectrum, integrate the chosen signal for the starting material (IntSM) and the product (IntProduct).

    • Calculate the percent conversion at each time point:

      • % Conversion = [IntProduct / (IntSM + IntProduct)] * 100

    • Plot % Conversion versus time.

Causality and Trustworthiness: This method provides a direct, non-destructive view of the reaction components.[17] The direct proportionality of signal integrals to molar concentration provides a trustworthy measure of the relative amounts of reactant and product.[17] The absence of a workup procedure eliminates potential errors from sample handling and extraction.

IV. Conclusion

The selection of an analytical technique for monitoring Suzuki-Miyaura reactions is a critical decision that impacts process understanding, optimization, and control. Chromatographic methods, particularly HPLC, remain the gold standard for their versatility and quantitative accuracy. However, the advent of accessible spectroscopic techniques like benchtop NMR and in situ Raman/IR probes offers powerful alternatives for real-time monitoring, providing deeper kinetic and mechanistic insights.

A multi-faceted approach, potentially combining a real-time spectroscopic method for kinetic profiling with a robust chromatographic method for final yield and impurity analysis, often provides the most comprehensive understanding of the reaction. The protocols provided herein serve as a validated starting point for researchers to implement rigorous analytical control over this vital synthetic transformation.

References

  • Real-time fluorescence imaging of a heterogeneously catalysed Suzuki–Miyaura reaction. Nature. Available at: [Link]

  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. Available at: [Link]

  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. SciSpace. Available at: [Link]

  • Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Internal standard. Wikipedia. Available at: [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. ACS Publications. Available at: [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. UBC Library Open Collections. Available at: [Link]

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. Available at: [Link]

  • Chromatography Sample Preparation Guide. Organomation. Available at: [Link]

  • Sample Preparation Techniques for Gas Chromatography. SciSpace. Available at: [Link]

  • Video: Internal Standards for Quantitative Analysis. JoVE. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available at: [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. ACS Publications. Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. Available at: [Link]

  • High-throughput Analytical Techniques for Reaction Optimization. PubMed. Available at: [Link]

  • Internal Standards and LOD. Chemistry LibreTexts. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • When Should an Internal Standard be Used? LCGC International. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. CCS Chemistry. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]

  • Analytical Control Strategies for Process Chemists. ACS Publications. Available at: [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • The UV-spectrum of the Suzuki reaction solution with 4%-Pd(0)/C as... ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura coupling reaction monitored by in‐line UV/Vis spectroscopy. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Mild and Rapid Light‐Driven Suzuki‐Miyaura Reactions Catalyzed by AuPd Nanoparticles in Water at Room Temperature. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Royal Society of Chemistry. Available at: [Link]

  • Microwave‐Assisted Efficient Suzuki‐Miyaura Cross‐Coupling Reactions in Water Catalyzed by Nano‐Pd/gC3N4 Composite. ResearchGate. Available at: [Link]

Sources

Application

Mastering the Purification of Suzuki Coupling Products with Quinolone Carboxylic Acids

An Application Note and Protocol Guide for Researchers Introduction: The Challenge and Opportunity of Quinolone Carboxylic Acids in Drug Discovery Quinolone carboxylic acids represent a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Challenge and Opportunity of Quinolone Carboxylic Acids in Drug Discovery

Quinolone carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone for creating the essential carbon-carbon bonds. However, the very features that make these molecules biologically active—their aromatic nature, the basic quinoline nitrogen, and the acidic carboxylic acid—create a unique and often frustrating set of challenges during post-reaction work-up and purification.

This guide provides a detailed, experience-driven approach to navigating these challenges. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to rationally design and troubleshoot purification strategies for these valuable compounds. The goal is to equip you with the expertise to consistently achieve high purity, a non-negotiable requirement for downstream applications in drug development.

Part 1: Deconstructing the Reaction: A Realistic Impurity Profile

A successful purification strategy begins with a thorough understanding of what, besides your desired product, is in the reaction flask. The typical Suzuki coupling of a halo-quinoline carboxylic acid with a boronic acid partner is prone to several side reactions.

Suzuki_Impurities cluster_reactants Reactants cluster_products Reaction Mixture Components R1_QA Halo-Quinoline Carboxylic Acid (SM1) Reaction Suzuki Coupling (Pd cycle) R1_QA->Reaction R2_BOH Aryl Boronic Acid (SM2) R2_BOH->Reaction Pd_Cat Pd Catalyst Pd_Cat->Reaction Base Base Base->Reaction Product Desired Product: Quinoline-Aryl Carboxylic Acid Reaction->Product Main Path Impurity1 Homocoupling: (Aryl-Aryl) Reaction->Impurity1 Side Products & Unreacted Materials Impurity2 Homocoupling: (Quinoline-Quinoline) Reaction->Impurity2 Side Products & Unreacted Materials Impurity3 Protodeboronation: (Aryl-H) Reaction->Impurity3 Side Products & Unreacted Materials Impurity4 Residual Pd Reaction->Impurity4 Side Products & Unreacted Materials Impurity5 Unreacted SM1 & SM2 Reaction->Impurity5 Side Products & Unreacted Materials

Figure 1: Potential components in the crude reaction mixture following a Suzuki coupling.

Key Impurities and Their Characteristics:

  • Unreacted Starting Materials: Both the halo-quinoline carboxylic acid and the boronic acid may be present. The boronic acid is often used in excess.

  • Homocoupling Products: Symmetrical biaryls (from the boronic acid partner) are very common byproducts. Dimerization of the quinoline starting material can also occur, though often to a lesser extent. These are typically non-polar relative to the product.

  • Protodeboronation Product: The boronic acid can react with trace water or acidic protons to revert to the corresponding arene. This is also a non-polar impurity.

  • Residual Palladium: The palladium catalyst, in various oxidation states, will be present. For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is mandatory.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. These have different solubility and chromatographic behavior than the monomeric acid.

Part 2: Purification Strategies: From Bulk Removal to Fine Polishing

No single method is universally effective. A multi-step approach, starting with a bulk-purification technique and followed by a high-resolution method, is often the most efficient path to high purity.

Strategy 1: Leveraging Amphotericity with Acid-Base Extraction

The presence of both a basic nitrogen on the quinoline ring and an acidic carboxylic acid group makes your product amphoteric. This is a powerful handle for a highly selective liquid-liquid extraction that can remove many common impurities in one step.

The Principle: By carefully adjusting the pH of the aqueous phase, you can control the ionization state, and therefore the solubility, of your product.

  • At Acidic pH (e.g., pH 2-3): The quinoline nitrogen is protonated (-NH⁺) and the carboxylic acid is neutral (-COOH). The molecule becomes a cation and is highly soluble in the aqueous phase.

  • At Basic pH (e.g., pH 8-9): The carboxylic acid is deprotonated (-COO⁻) and the quinoline nitrogen is neutral. The molecule becomes an anion and is also soluble in the aqueous phase.

  • At the Isoelectric Point (pI): There is a specific pH at which the molecule has no net charge (a zwitterion). At this pI, its aqueous solubility is at a minimum, often causing it to precipitate or be easily extracted into an organic layer. Neutral impurities like homocoupling products remain in the organic phase throughout this process.

Protocol: Multi-Step Acid-Base Extraction

  • Initial Quench & Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a polar aprotic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Add water and stir vigorously. Filter the mixture through a pad of Celite to remove the precipitated palladium catalyst and inorganic salts. Collect the biphasic filtrate.

  • Basic Wash (Removes excess boronic acid):

    • Separate the layers from the filtrate.

    • Wash the organic layer with a saturated sodium bicarbonate solution (or a dilute ~1M NaOH solution). Boronic acids are weakly acidic and will be extracted into the basic aqueous phase.

    • Separate the layers. Your product should remain in the organic phase if the pH is not too high.

  • Acidic Extraction (Isolates the product):

    • To the organic layer, add a dilute acid solution (e.g., 1M HCl). Adjust the pH of the aqueous layer to ~2.

    • The quinoline nitrogen of your product will be protonated, rendering it water-soluble. It will move from the organic to the aqueous phase.

    • Separate the layers. The organic layer now contains non-basic, non-acidic impurities like homocoupling products. Discard it.

  • Product Precipitation/Isolation:

    • Take the acidic aqueous layer containing your product.

    • Slowly add a base (e.g., 1M NaOH) while monitoring the pH. As the pH approaches the isoelectric point of your molecule, the product will precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with deionized water, and then a non-polar solvent like hexane to aid in drying.

    • Dry the purified solid under high vacuum.

Strategy 2: The Workhorse of Purification - Chromatography

When extraction is insufficient or impractical, chromatography is the next line of defense. However, the unique properties of quinoline carboxylic acids demand careful method selection.

2.1 Reverse-Phase Chromatography (RP-HPLC): The Preferred Method

For polar, ionizable compounds, reverse-phase chromatography is often the most effective technique.

  • Principle: The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. Your polar product will elute relatively early, while non-polar impurities like homocoupling byproducts will be strongly retained.

  • Mobile Phase Additives are Crucial: The key to good peak shape and reproducibility is to suppress the ionization of the carboxylic acid and quinoline nitrogen. This is achieved by adding an acid to the mobile phase.

    • Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v). It acts as an ion-pairing agent and ensures that both acidic and basic sites are consistently protonated.

    • Formic Acid: A good alternative, also used at ~0.1%. It is less aggressive than TFA and is often preferred for compounds that may be acid-sensitive.

Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as DMSO or DMF, at a high concentration. If solubility is an issue, methanol can be used, but large injection volumes may be required.

  • Column: Select a C18-functionalized silica column appropriately sized for your sample load.

  • Mobile Phase:

    • Solvent A: Deionized water + 0.1% TFA (or Formic Acid)

    • Solvent B: Acetonitrile (or Methanol) + 0.1% TFA (or Formic Acid)

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Use a UV detector, monitoring at wavelengths where your product has strong absorbance (e.g., 254 nm and 280 nm).

  • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction by analytical HPLC before combining.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

2.2 Normal-Phase (Silica Gel) Chromatography: A Path of Caution

Attempting to purify quinoline carboxylic acids on standard silica gel is a common source of frustration. The acidic nature of silica can cause strong, irreversible binding of the basic quinoline nitrogen, leading to poor recovery and significant peak tailing. The polar carboxylic acid also interacts very strongly, requiring highly polar eluents that diminish selectivity.

If you must use normal-phase, here are essential modifications:

  • Deactivate the Silica: Add a modifier to the eluent system to compete for the active sites on the silica.

    • For the Carboxylic Acid: Add 1-2% acetic acid or formic acid to the mobile phase. This will protonate the carboxylate, reducing its interaction with the silica.

    • For the Quinoline Nitrogen: Add 0.5-1% triethylamine or pyridine. This base will occupy the acidic silanol groups, preventing your product from binding irreversibly.

  • Solvent System: A common choice is a gradient of methanol in dichloromethane (DCM) or ethyl acetate, containing the required additive.

Table 1: Comparison of Chromatographic Methods

MethodStationary PhaseMobile PhaseBest ForKey Consideration
Reverse-Phase (RP) Non-polar (C18)Polar (Water/ACN)Highly Recommended. Excellent for polar, ionizable compounds.Requires mobile phase acid (TFA/Formic Acid) for good peak shape. Final product isolation requires lyophilization.
Normal-Phase (NP) Polar (Silica Gel)Non-polar (Hex/EtOAc)Use with caution. Can work for less polar analogues.Requires eluent additives (acid or base) to prevent irreversible binding and peak tailing. Low recovery is a risk.
Ion-Exchange (IEX) Charged ResinBuffered AqueousPurifying based on charge state.More specialized, requires careful buffer selection and pH control.
Strategy 3: Final Polish - Palladium Scavenging

Even after chromatography, trace amounts of palladium can remain. Using a scavenger resin is a highly effective final step to ensure the product meets the stringent requirements for biological testing.

  • Principle: Scavengers are solid supports (often silica or polymer beads) functionalized with ligands that have a very high affinity for palladium, such as thiols, amines, or other coordinating groups. When stirred with your product solution, they selectively chelate and remove the metal.

Protocol: Using a Thiol-Based Scavenger Resin

  • Dissolve Product: Dissolve your purified (or semi-pure) product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Add Scavenger: Add the scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst used).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The time required depends on the specific scavenger and the nature of the palladium species.

  • Filter: Filter the mixture to remove the resin beads.

  • Concentrate: Wash the resin with fresh solvent, combine the filtrates, and concentrate under reduced pressure to yield the final, palladium-free product.

Part 3: A Rational Purification Workflow

Choosing the right strategy depends on the scale of your reaction and the specific properties of your compound. The following decision tree can guide your approach.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Celite Filtration Start->Workup Decision1 Is the product soluble in a common organic solvent and are impurities significantly different in polarity/acidity? Workup->Decision1 Extraction Perform Multi-Step Acid-Base Extraction Decision1->Extraction Yes Chromatography Proceed directly to Chromatography Decision1->Chromatography No Precipitate Precipitate Product by pH adjustment Extraction->Precipitate Decision2 Purity Check by LCMS / NMR Precipitate->Decision2 RP_HPLC Purify by Preparative Reverse-Phase HPLC Chromatography->RP_HPLC Decision2->RP_HPLC Purity < 95% Decision3 Is Pd removal critical (e.g., for bio-assay)? Decision2->Decision3 Purity > 95% RP_HPLC->Decision3 Final_Product Final Product: High Purity Scavenge Palladium Scavenging Step Scavenge->Final_Product Decision3->Final_Product No Decision3->Scavenge Yes

Figure 2: A decision-making workflow for purifying quinoline carboxylic acids.

References

  • Title: Suzuki-Miyaura Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Purification of Ionizable Compounds Using Reversed-Phase Chromatography with pH-Controlled Mobile Phases. Source: Waters Corporation. URL: [Link]

  • Title: A Guide to Successful Flash Chromatography. Source: Biotage. URL: [Link]

Method

Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Introduction Quinoline-4-carboxylic acid and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2] These scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-4-carboxylic acid and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2] These scaffolds are integral to the development of antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3][4] The therapeutic potential of this class of molecules necessitates robust, scalable, and economically viable synthetic routes to support drug discovery and commercial production.

This guide provides an in-depth analysis of established and modern methodologies for the large-scale synthesis of quinoline-4-carboxylic acid derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical named reactions, explore the advantages of contemporary techniques like flow chemistry, and provide detailed protocols to bridge the gap between laboratory-scale synthesis and industrial production.

Classical Synthetic Routes for Industrial Scale-Up

The industrial synthesis of quinoline-4-carboxylic acids has historically relied on a few key named reactions. Understanding the nuances of these methods is crucial for process development and optimization.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and may involve an oxidizing agent.[5][6]

Mechanistic Insight: The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate. Subsequent oxidation yields the aromatic quinoline ring system.[6]

Scale-Up Considerations:

  • Exothermicity: The initial condensation and cyclization steps can be highly exothermic, requiring careful temperature control in a large-scale reactor.[7]

  • Catalyst Choice: While strong mineral acids are effective, they can lead to charring and side product formation. Lewis acids like tin tetrachloride and scandium(III) triflate have been explored as milder alternatives.[5]

  • Byproduct Formation: The reaction can generate significant amounts of polymeric byproducts, which can complicate purification.[8]

Protocol 1: Representative Doebner-von Miller Synthesis of 2-Methylquinoline-4-Carboxylic Acid

This protocol is a generalized procedure and should be optimized for specific substrates and scales.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the substituted aniline and ethanol.

  • Reagent Addition: Slowly add pyruvic acid to the stirred solution.

  • Catalyst Introduction: Carefully introduce the acid catalyst (e.g., concentrated sulfuric acid) portion-wise, maintaining the temperature below 40°C.

  • Reaction: Heat the mixture to reflux and maintain for the required duration (typically 4-8 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified quinoline-4-carboxylic acid derivative.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives, which can be precursors to other quinoline compounds.[9][10][11] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9][10]

Mechanistic Insight: The initial step is the formation of an anilinomethylenemalonic ester. Subsequent heating induces an intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[9] Saponification and decarboxylation can then yield the corresponding 4-hydroxyquinoline.[9][10]

Scale-Up Considerations:

  • High Temperatures: The cyclization step often requires high temperatures (240-250°C), necessitating the use of high-boiling point solvents and specialized equipment.[7][12]

  • Two-Step Process: The reaction is typically performed in two distinct stages: the initial condensation at a lower temperature, followed by the high-temperature cyclization.[7]

  • Substrate Scope: The reaction is most effective for anilines bearing electron-donating groups.[9]

Protocol 2: Large-Scale Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

  • Initial Condensation: Charge the reactor with the substituted aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 140-150°C with stirring. Ethanol will begin to distill off. Monitor the formation of the enamine intermediate.[7]

  • Cyclization: Once the initial condensation is complete, slowly add a high-boiling point solvent (e.g., Dowtherm A). Increase the temperature to 240-250°C to initiate cyclization.[7]

  • Reaction Monitoring: Monitor the progress of the cyclization by HPLC until the starting enamine is consumed.

  • Isolation: Cool the reaction mixture and dilute with a suitable solvent to precipitate the product. Filter and wash the solid to obtain the crude 4-hydroxyquinoline derivative.

  • Hydrolysis and Decarboxylation (if required): The ester can be hydrolyzed using aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters.[13][14][15] Depending on the reaction conditions, either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr) can be obtained.[13][16] For quinoline-4-carboxylic acid derivatives, the Conrad-Limpach pathway is of greater interest.

Mechanistic Insight: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and the β-ketoester. Thermal cyclization then leads to the formation of the quinolone ring system.[14]

Scale-Up Considerations:

  • Temperature Control: The regiochemical outcome is highly dependent on the reaction temperature. Lower temperatures favor the formation of the 4-quinolone, while higher temperatures lead to the 2-quinolone.[17]

  • Acid Catalysis: The reaction is often catalyzed by acids, which can influence the reaction rate and selectivity.[17]

  • Intermediate Isolation: The intermediate Schiff base is often a viscous oil and is typically not isolated in large-scale processes.[17]

Modern and Process-Intensified Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, modern synthetic strategies are increasingly being adopted for large-scale production.

Catalytic Methods

The use of novel catalysts can significantly improve the efficiency and sustainability of quinoline synthesis. Recent research has focused on the development of catalysts that can operate under milder conditions and offer higher selectivity. For instance, the use of sulfamic acid has been shown to simplify the reaction process and shorten reaction times in a Doebner-type reaction.[18] Another approach involves the use of reusable magnetic nanoparticles as catalysts, which facilitate easy separation and recycling.[19]

Flow Chemistry

Continuous flow chemistry offers numerous advantages for the large-scale synthesis of quinolines, including enhanced safety, improved heat and mass transfer, and the potential for process automation.[20][21][22][23] Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[22][24] Photochemical flow processes have also been developed for the synthesis of quinolines, demonstrating high productivity and efficiency.[20][23]

Conceptual Flow Chemistry Setup for Quinoline Synthesis

Flow_Synthesis cluster_reactants Reactant Delivery cluster_reactor Reactor Module Aniline Aniline Solution Pump1 Pump A Aniline->Pump1 Carbonyl α,β-Unsaturated Carbonyl Solution Pump2 Pump B Carbonyl->Pump2 Mixer Static Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Tubular Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Conceptual workflow for the continuous synthesis of quinolines.

Data Presentation

Synthetic MethodKey ReactantsTypical ConditionsAdvantages for Scale-UpChallenges for Scale-Up
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst, RefluxReadily available starting materialsExothermic, Byproduct formation
Gould-Jacobs Aniline, AlkoxymethylenemalonateHigh temperature (240-250°C)Access to 4-hydroxyquinolinesHigh energy input, Specialized equipment
Conrad-Limpach Aniline, β-KetoesterThermal cyclizationGood yields for specific substratesTemperature-dependent regioselectivity
Flow Chemistry VariousPrecise T, P, and residence time controlEnhanced safety, High throughput, AutomationInitial setup cost, Potential for clogging

Safety and Handling

The synthesis of quinoline derivatives on a large scale requires strict adherence to safety protocols.

  • Handling of Raw Materials: Many anilines are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Quinoline itself is harmful if swallowed or in contact with skin and is a suspected carcinogen.[25][26][27]

  • Reaction Hazards: As mentioned, many of these reactions are exothermic and require robust temperature control to prevent runaways. The use of strong acids and high temperatures also presents significant hazards.

  • Work-up and Purification: The work-up procedures often involve handling large volumes of acidic or basic solutions. Steam distillation, while effective for purification, carries its own set of safety considerations.[7]

Conclusion

The large-scale synthesis of quinoline-4-carboxylic acid derivatives is a mature field with a rich history of classical reactions. However, the drive for more efficient, sustainable, and safer processes has led to the adoption of modern techniques such as catalysis and flow chemistry. The choice of synthetic route will ultimately depend on factors such as the specific target molecule, available equipment, and economic considerations. A thorough understanding of the underlying chemistry and engineering principles is paramount for the successful transition from laboratory to production scale.

References

  • Baumann, M., & Di Filippo, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic Chemistry, 2020(39), 6199-6211.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). Molecules, 27(19), 6649.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2023). Organic Process Research & Development.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • Scaled flow synthesis of quinoline 1a. (n.d.).
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.).
  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cycliz
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2006). Organic & Biomolecular Chemistry, 4(9), 1797-1803.
  • Preparation method for quinoline-4-carboxylic acid derivative. (2015).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry, 78(22), 11333-11348.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
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  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega, 5(7), 3394-3405.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Scale-Up Synthesis of Quinoline Deriv
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.
  • Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. (2016). Organic Process Research & Development, 20(9), 1618-1626.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry, 78(22), 11333–11348.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 859341.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1017.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
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  • Gould–Jacobs reaction. (n.d.). Wikiwand.
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Application

Application Notes &amp; Protocols: Development of Novel DNA-Gyrase Inhibitors from Quinoline Precursors

Introduction: Targeting the Engine of Bacterial Replication Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromoso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Bacterial Replication

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2] This process is critical for initiating DNA replication, transcription, and cell division, making DNA gyrase a prime and validated target for antibacterial agents.[1][3][4] The quinolone class of antibiotics has historically been one of the most successful classes of synthetic antibacterial agents, exerting their bactericidal effect by inhibiting the activity of DNA gyrase and the closely related topoisomerase IV.[1][5][6] They function by stabilizing the enzyme-DNA cleavage complex, which leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4][5][7]

However, the extensive use and misuse of quinolones have led to a significant rise in bacterial resistance, primarily through mutations in the target enzymes (gyrA and gyrB genes) or via mechanisms that reduce intracellular drug accumulation.[1][2][3][5][7] This escalating resistance necessitates the development of novel DNA gyrase inhibitors that can overcome existing resistance mechanisms. Quinoline scaffolds remain a promising starting point for the synthesis of new inhibitors due to their well-understood mechanism of action and established structure-activity relationships (SAR).[4][8][9]

This guide provides a comprehensive overview of the strategic development of novel DNA gyrase inhibitors derived from quinoline precursors. It details the synthetic methodologies, in vitro evaluation protocols, and data interpretation required to identify and characterize promising new antibacterial candidates.

The Rationale: Why Quinolines?

The enduring appeal of the quinoline core in the design of new DNA gyrase inhibitors is multifaceted:

  • Validated Pharmacophore: The fundamental quinolone structure is a proven scaffold for potent inhibition of DNA gyrase.

  • Rich SAR Data: Decades of research have generated a wealth of structure-activity relationship data, guiding the rational design of new derivatives.[8][9] Key positions for modification, such as the C-6 and C-7 positions, have been identified as crucial for antibacterial activity and target interaction.[8]

  • Synthetic Tractability: The synthesis of quinoline derivatives is well-established, allowing for the generation of diverse chemical libraries for screening.

The primary goal in developing novel quinoline-based inhibitors is to identify compounds that:

  • Exhibit potent activity against both wild-type and quinolone-resistant bacterial strains.

  • Possess a favorable pharmacokinetic and safety profile.

  • Demonstrate a reduced propensity for the development of resistance.

Synthetic Strategies for Novel Quinoline Analogs

The synthesis of novel quinoline-based DNA gyrase inhibitors typically involves the modification of the core quinolone scaffold at key positions to enhance antibacterial activity and overcome resistance. A general synthetic scheme often starts with a commercially available or readily synthesized quinoline precursor.

3.1 General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of novel quinoline derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Lead Optimization start Quinolone Precursor Selection synth Chemical Modification (e.g., C-7 substitution) start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify mic Primary Screening: MIC Determination purify->mic Test Compounds gyrase_assay Secondary Screening: In vitro DNA Gyrase Inhibition Assay mic->gyrase_assay cytotox Cytotoxicity Assessment gyrase_assay->cytotox sar Structure-Activity Relationship (SAR) Analysis cytotox->sar Hit Compounds admet In silico ADMET Prediction sar->admet in_vivo In vivo Efficacy Studies admet->in_vivo

Caption: A generalized workflow for the development of novel quinoline-based DNA gyrase inhibitors.

3.2 Example Synthetic Protocol: Synthesis of a C-7 Substituted Quinolone Derivative

This protocol describes a representative synthesis of a novel quinoline derivative with a modified C-7 substituent, a common strategy to enhance antibacterial activity.[8]

Materials:

  • 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Substituted piperazine derivative

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add triethylamine (3 equivalents) to the solution and stir for 10 minutes at room temperature. To this mixture, add the desired substituted piperazine derivative (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product.

  • Purification: Filter the crude product, wash with water, and dry under vacuum. Purify the solid by column chromatography using a suitable solvent system (e.g., DCM:Methanol gradient) to obtain the pure C-7 substituted quinoline derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Novel Quinolone Inhibitors

A tiered approach is recommended for the in vitro evaluation of newly synthesized compounds, starting with broad antimicrobial screening and progressing to specific enzyme inhibition assays.

4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10] Broth microdilution is a standard method for determining MIC values.[11]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds and control antibiotics (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and control antibiotic in MHB directly in the 96-well plates.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

4.2 Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[13][14][15]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • Test compounds and control inhibitor (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control inhibitor.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Initiation of Reaction: Add ATP to initiate the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Data Interpretation: Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined.[16]

Mechanism of DNA Gyrase Inhibition by Quinolones

G cluster_gyrase DNA Gyrase Action cluster_inhibition Quinolone Inhibition Relaxed DNA Relaxed DNA Gyrase-DNA Complex Gyrase-DNA Complex Relaxed DNA->Gyrase-DNA Complex ATP Supercoiled DNA Supercoiled DNA Gyrase-DNA Complex->Supercoiled DNA ATP Cleavage Complex Cleavage Complex Gyrase-DNA Complex->Cleavage Complex DNA Cleavage DNA Replication DNA Replication Supercoiled DNA->DNA Replication DNA Fragmentation DNA Fragmentation Cleavage Complex->DNA Fragmentation Replication Fork Collapse Cell Death Cell Death DNA Fragmentation->Cell Death Quinolone Quinolone Quinolone->Cleavage Complex Stabilizes

Caption: Quinolones inhibit DNA gyrase by stabilizing the cleavage complex, leading to DNA fragmentation and cell death.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the in vitro assays are crucial for establishing a structure-activity relationship.

Table 1: Example Data for Novel Quinolone Derivatives

Compound IDC-7 SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)DNA Gyrase IC₅₀ (µM)
QN-001 Unsubstituted Piperazine2.04.05.2
QN-002 4-Methylpiperazine0.51.01.8
QN-003 4-Ethylpiperazine0.250.50.9
Ciprofloxacin (Control)0.50.251.5

Interpretation of Results:

  • The data in Table 1 suggests that substitution at the 4-position of the C-7 piperazine ring enhances antibacterial activity.

  • An increase in the alkyl chain length from methyl (QN-002) to ethyl (QN-003) leads to a further increase in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • The improved antibacterial activity correlates well with the increased inhibition of the target enzyme, DNA gyrase, as indicated by the lower IC₅₀ values.

These SAR insights can then be used to guide the design and synthesis of the next generation of more potent inhibitors.

Conclusion and Future Directions

The development of novel DNA gyrase inhibitors from quinoline precursors remains a viable strategy to combat the growing threat of antibiotic resistance. A systematic approach involving rational design, efficient synthesis, and a cascade of in vitro assays is essential for identifying promising lead compounds. Future efforts should focus on:

  • Exploring Novel C-7 Substituents: The C-7 position is a key determinant of antibacterial spectrum and potency.[5][7] The exploration of novel heterocyclic and acyclic substituents at this position could lead to compounds with improved activity against resistant strains.

  • Dual-Targeting Inhibitors: Designing compounds that inhibit both DNA gyrase and topoisomerase IV can broaden the antibacterial spectrum and potentially reduce the frequency of resistance development.[17]

  • In Silico Approaches: The use of computational tools, such as molecular docking and QSAR, can aid in the rational design and prioritization of compounds for synthesis, thereby accelerating the drug discovery process.[18]

By integrating these strategies, researchers can continue to leverage the quinoline scaffold to develop the next generation of effective antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2614–2621. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Medicinal Chemistry Research, 29(11), 2056–2071. [Link]

  • El-Sayed, M. T., Al-Omar, M. A., & Amr, A. E. G. E. (2021). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 45(1), 237–253. [Link]

  • Pohlmann, C., & Jantos, C. A. (1990). Structure-activity relationships in DNA gyrase inhibitors. Pharmacology & Therapeutics, 48(1), 1–17. [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • El-Sayed, M. T., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(23), 7244. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Current Topics in Medicinal Chemistry, 16(15), 1630–1643. [Link]

  • Request PDF. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors. ResearchGate. [Link]

  • CoLab. (2025). Revolutionizing Quinolone Development for DNA Gyrase Targeting; Discovering the Promising Approach to Fighting Microbial Infections. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (n.d.). Recent Development of DNA Gyrase Inhibitors: An Update. [Link]

  • El-Sayed, M. T., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(50), 34567–34582. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Rational Design of Quinoline-Based Histone Deacetylase (HDAC) Inhibitors

Abstract & Introduction Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from the ε-amino groups of lysine residues on both histone and non-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. The aberrant activity of various HDAC isoforms is implicated in the pathophysiology of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[1][3][4] The development of HDAC inhibitors (HDACis) has emerged as a promising strategy in oncology, with several agents approved for clinical use.[5]

A common pharmacophore model for classical HDACis consists of three key moieties: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site, a linker that occupies the enzyme's hydrophobic channel, and a "cap" group that interacts with residues on the protein surface.[6] This modular structure allows for rational design and optimization. The quinoline ring, a fused heterocyclic aromatic system, has been identified as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic tractability.[6][7] Its rigid, planar structure and capacity for diverse substitutions make it an ideal candidate for the cap group in HDACi design, enabling fine-tuning of potency, isoform selectivity, and pharmacokinetic properties.[7][8]

This document provides a comprehensive guide for researchers on the design, synthesis, and biological evaluation of novel HDAC inhibitors utilizing a quinoline scaffold. We will delve into the structure-activity relationships (SAR) that govern inhibitor efficacy and provide detailed, field-proven protocols for their chemical synthesis and biological characterization.

The Pharmacophore: A Blueprint for Inhibition

The design of effective quinoline-based HDACis hinges on the strategic integration of the three core pharmacophoric elements. Understanding the function of each component is critical for optimizing inhibitor performance.

  • Zinc-Binding Group (ZBG): This is the warhead of the inhibitor. Its primary function is to coordinate with the zinc ion at the bottom of the HDAC active site, effectively blocking substrate access. Hydroxamic acids (-CONHOH) are the most common and potent ZBGs due to their bidentate chelation of the zinc ion.[5][6]

  • Linker: This moiety connects the ZBG to the cap group. It typically consists of an aliphatic or aromatic chain that fits within the hydrophobic tunnel of the active site. The length and rigidity of the linker are crucial for establishing the correct vector to position the ZBG for optimal zinc chelation and the cap group for surface interactions.[6]

  • Cap Group (Quinoline Scaffold): The cap group interacts with the amino acid residues at the rim of the active site. These interactions are paramount for determining both the potency and, crucially, the isoform selectivity of the inhibitor. The quinoline scaffold provides a robust platform for these interactions, and substitutions on the quinoline ring can be tailored to exploit subtle differences between the surface topographies of various HDAC isoforms.[8][9]

G cluster_HDAC HDAC Active Site tunnel Hydrophobic Tunnel zinc Zn²⁺ Ion surface Surface Residues ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->zinc Chelation Linker Linker Linker->tunnel Interaction Linker->ZBG Cap Cap Group (Quinoline Scaffold) Cap->surface Interaction (Potency & Selectivity) Cap->Linker

Caption: General pharmacophore model for a quinoline-based HDAC inhibitor.

Design Principles & Structure-Activity Relationships (SAR)

The development of potent and selective quinoline-based HDACis is an iterative process guided by SAR. The goal is to modify the quinoline scaffold and linker to achieve desired biological activity.

  • Substitution Position: The position of the linker on the quinoline ring is a critical design choice. Linkers attached at the C2, C7, or C8 positions have all yielded potent inhibitors, with the optimal position often depending on the targeted HDAC isoform.[4][7]

  • Ring Substituents: Adding various functional groups (e.g., methoxy, chloro, amino groups) to the quinoline ring can dramatically alter activity. These groups can form additional hydrogen bonds or van der Waals interactions with the enzyme surface, enhancing binding affinity. For example, some studies have shown that specific substitutions can confer selectivity for HDAC6 over class I HDACs.[9]

  • Linker Composition: The length and nature of the linker are key. A simple alkyl chain is common, but incorporating aromatic elements like a phenyl ring can introduce rigidity and provide additional π-π stacking interactions, sometimes improving potency.[3]

The table below presents hypothetical data for a series of quinoline-based inhibitors to illustrate how SAR data is typically analyzed.

Compound IDQuinoline SubstitutionLinkerHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HCT116 Cell IC₅₀ (µM)
QN-001 8-OCH₃-(CH₂)₅-150252.1
QN-002 7-Cl-(CH₂)₅-1201801.8
QN-003 8-OCH₃-p-Ph-(CH₂)-210151.5
SAHA (Reference)(Reference)90101.2

Causality Insight: In this hypothetical data, comparing QN-001 and QN-002 suggests that an 8-methoxy group may favor HDAC6 inhibition while a 7-chloro group does not. Comparing QN-001 and QN-003 indicates that incorporating a phenyl group into the linker enhances HDAC6 selectivity and cellular potency, likely due to favorable interactions at the rim of the HDAC6 active site.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis and evaluation of a representative quinoline-based HDAC inhibitor.

Protocol: Synthesis of a Quinoline-Hydroxamic Acid Inhibitor

This protocol outlines a general synthetic route. Causality: Each step is designed to build the final molecule logically, with protection/deprotection steps included to prevent unwanted side reactions, ensuring a clean final product.

G A Starting Material (e.g., 8-Hydroxyquinoline) B Step 1: Alkylation (Linker Attachment) A->B Br-(CH2)n-COOEt, K2CO3, DMF C Step 2: Saponification (Ester to Acid) B->C LiOH, THF/H2O D Step 3: Amide Coupling (Acid to Hydroxamic Ester) C->D O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, HATU, DIPEA E Step 4: Deprotection (Formation of Hydroxamic Acid) D->E HCl in Dioxane F Final Product (Purification & Characterization) E->F HPLC Purification G cluster_design Design & Synthesis cluster_eval Biological Evaluation A SAR & In Silico Modeling B Chemical Synthesis A->B C Purification & Characterization (LCMS, NMR) B->C D Primary Screen: In Vitro Enzymatic Assay (Determine IC50) C->D Test Compound E Secondary Screen: Cellular Antiproliferative Assay (Determine GI50) D->E F Mechanism Validation: Cellular Target Engagement (Western Blot) E->F G Lead Optimization F->G G->A Iterate Design

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of quinoline-containing biaryl compounds. Here, we address the common pitfalls and provide in-depth, field-proven troubleshooting strategies for low-yield reactions involving 2-(4-boronophenyl)quinoline-4-carboxylic acid and similar complex heteroaromatic substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2-(4-boronophenyl)quinoline-4-carboxylic acid has a very low yield or isn't working at all. What are the most common initial culprits?

When troubleshooting a low-yield Suzuki coupling, it's crucial to start with the fundamentals. The most common initial issues include:

  • Inactive Catalyst: The active Pd(0) species may not have been generated from the Pd(II) precatalyst, or it may have been deactivated.[1] Ensure your reaction is rigorously degassed to prevent oxidation of the catalyst.[1][2]

  • Poor Reagent Quality: Boronic acids, especially heteroaromatic ones, can degrade over time through protodeboronation.[2][3] It is advisable to use fresh or properly stored reagents. Also, ensure your solvents are anhydrous and free of peroxides.[3]

  • Suboptimal Base and Solvent System: The choice of base is critical for activating the boronic acid.[1] For substrates with acidic protons, like a carboxylic acid, an insufficient amount of base can stall the reaction. The solubility of the base and reactants in the chosen solvent system is also paramount.[1]

Q2: I'm observing a significant amount of a side product that appears to be the deborylated quinoline. What is happening and how can I prevent it?

This side product is the result of protodeboronation , an undesired reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is a common issue with electron-deficient heteroaromatic boronic acids.[1][5]

Causality & Mitigation Strategies:

  • Harsh Basic Conditions: Strong bases in the presence of water can accelerate protodeboronation.[1]

    • Solution: Switch to milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[6] In some cases, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[1][7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

  • Boronic Acid Instability: The inherent instability of the boronic acid is a key factor.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][8] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4][8]

Q3: The nitrogen on the quinoline ring seems to be interfering with the reaction. How does this happen and what can I do about it?

The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[3][9][10] This is a common challenge when working with nitrogen-containing heterocycles.[3][9][10]

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can shield the palladium center and prevent strong coordination with the quinoline nitrogen.[5] Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective.[1][11]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the potentially interfering substrate.[5]

  • Slow Addition: Slowly adding the quinoline-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[5]

Q4: How does the carboxylic acid functional group on my quinoline substrate affect the Suzuki coupling?

The carboxylic acid group introduces several potential complications:

  • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[6]

  • Solubility Issues: The presence of the polar carboxylic acid group can lead to poor solubility of the substrate in common nonpolar Suzuki coupling solvents.[1][6]

  • Acid-Base Chemistry: The carboxylic acid will react with the base, requiring at least one extra equivalent of base to be added to the reaction.

Troubleshooting Strategies:

  • Protect the Carboxylic Acid: If possible, protect the carboxylic acid as an ester. This can be hydrolyzed in a subsequent step.[6]

  • Base Selection: Use a base that is strong enough to deprotonate the carboxylic acid and activate the boronic acid, but not so strong that it causes decomposition or significant side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[1]

  • Solvent System: A mixed solvent system, such as dioxane/water or THF/water, can help to solubilize all reaction components.[1][12]

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Reaction Parameters

When initial troubleshooting fails, a systematic approach to optimizing the reaction conditions is necessary. The following workflow can help identify the key parameters affecting your reaction yield.

G A Low Yield Observed B Verify Reagent Quality & Purity A->B C Ensure Rigorous Inert Atmosphere B->C D Screen Reaction Conditions C->D E Vary Ligand D->E No Improvement F Vary Base D->F No Improvement G Vary Solvent D->G No Improvement H Vary Temperature D->H No Improvement I Analyze Results (LC-MS, NMR) E->I F->I G->I H->I J Optimize Leading Conditions I->J K Improved Yield J->K

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

The following tables provide a starting point for screening various reaction components.

Table 1: Ligand Screening

LigandTypeKey Characteristics
PPh₃Monodentate PhosphineStandard, but often less effective for challenging substrates.
dppfBidentate PhosphineGood general ligand, often used with PdCl₂(dppf).
XPhosBuchwald LigandBulky, electron-rich, good for catalyst stability and hindered substrates.[5]
SPhosBuchwald LigandSimilar to XPhos, often provides complementary reactivity.[5]
P(t-Bu)₃TrialkylphosphineVery electron-rich, can be effective but is also air-sensitive.

Table 2: Base Screening

BaseStrengthSolubility Notes
K₂CO₃ModerateSoluble in water, often used in aqueous/organic mixtures.
K₃PO₄StrongOften improves yields with challenging substrates.[1]
Cs₂CO₃StrongHighly effective, but more expensive.[1]
KFMildUseful when base-sensitive functional groups are present.[1]
KOtBuVery StrongCan be effective but may promote side reactions.[13]

Table 3: Solvent System Screening

Solvent SystemPolarityComments
Toluene/H₂ONonpolar/PolarCommon biphasic system.
Dioxane/H₂OPolar aprotic/PolarOften provides good solubility for all components.[1]
THF/H₂OPolar aprotic/PolarAnother good option for solubility.[12]
DMFPolar aproticCan be effective, but may lead to side reactions at high temperatures.[14]
2-MeTHFGreener alternativeA more environmentally friendly alternative to THF.

The role of the solvent can be complex and may influence selectivity in unexpected ways.[14][15][16][17][18]

Guide 2: Understanding and Preventing Side Reactions

Low yields are often a consequence of competing side reactions. Understanding these pathways is key to mitigating them.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2) C->D N Dehalogenation C->N E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OH)2 I Protodeboronation (+ H+) H->I K Homocoupling (+ O2) H->K J Ar'-H I->J L Ar'-Ar' K->L M Ar-X O Ar-H N->O

Caption: Common side reactions that compete with the desired Suzuki coupling.

  • Protodeboronation: As discussed in the FAQs, this is the protonolysis of the boronic acid.[4]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.[5] The presence of oxygen can promote the homocoupling of boronic acids.[5][19] Rigorous degassing is the primary solution.[1][2]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[19] This can occur if the palladium complex undergoes a reaction with a hydride source in the reaction mixture.[19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Optimization

This protocol provides a starting point for the Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid. It should be adapted based on the results of your screening experiments.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-quinoline (1.0 equiv), 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-formed complex) to the vial under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) in a pre-heated oil bath or heating block. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). ACS Publications. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2014). ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). ACS Publications. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). NIH. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). NIH. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2012). ResearchGate. [Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (n.d.). NIH. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). NIH. [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2012). CoLab.
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]

Sources

Optimization

preventing deboronation of 2-(4-boronophenyl)quinoline-4-carboxylic acid during Suzuki reaction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving 2-(4-boronophenyl)quinoline-4-carboxylic acid. This valuable building block, while versatile, is susceptible to deboronation, a critical side reaction that can significantly lower yields and complicate purification. This guide is designed to help you understand the underlying causes of deboronation and provide actionable strategies to ensure the success of your coupling reactions.

Understanding the Challenge: Deboronation of a Multifunctional Boronic Acid

The structure of 2-(4-boronophenyl)quinoline-4-carboxylic acid presents a unique set of challenges. The presence of a basic quinoline nitrogen and an acidic carboxylic acid group on the same scaffold means the molecule's speciation is highly dependent on the reaction pH.[1] This can lead to the formation of a zwitterionic intermediate, which is known to be particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

The primary goal in optimizing the Suzuki reaction for this substrate is to ensure that the rate of the desired cross-coupling significantly outpaces the rate of deboronation. This guide will walk you through the key parameters to control to achieve this outcome.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with 2-(4-boronophenyl)quinoline-4-carboxylic acid?

A1: Protodeboronation, or protodeborylation, is the cleavage of the C-B bond of a boronic acid, which is then replaced by a C-H bond.[1] This undesired side reaction converts your starting material into an inactive byproduct, thereby reducing the yield of your desired coupled product. For 2-(4-boronophenyl)quinoline-4-carboxylic acid, the presence of the basic quinoline nitrogen can lead to the formation of a zwitterionic species in neutral pH ranges, which has been shown to be highly reactive towards protodeboronation.[1]

Q2: I am observing a significant amount of quinoline-4-carboxylic acid as a byproduct. Is this due to deboronation?

A2: Yes, the formation of quinoline-4-carboxylic acid is the direct result of the deboronation of your starting material, 2-(4-boronophenyl)quinoline-4-carboxylic acid. Identifying this byproduct is a clear indication that the reaction conditions are favoring the undesired deboronation pathway over the Suzuki coupling.

Q3: Can the carboxylic acid group interfere with the Suzuki reaction?

A3: The carboxylic acid group can act as a bioisostere for the boronic acid, and its presence can influence the electronic properties and solubility of the molecule.[2] While it doesn't directly participate in the catalytic cycle in the same way as the boronic acid, its acidity will affect the overall pH of the reaction mixture, which in turn has a significant impact on the rate of deboronation.[3][4] Additionally, intramolecular coordination of the carboxylate to the boron center could potentially influence its stability.[5]

Q4: Are there more stable alternatives to the free boronic acid that I can use?

A4: Absolutely. Boronic acid derivatives are excellent alternatives to suppress deboronation.[1] These are often referred to as "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1] Commonly used derivatives include:

  • Pinacol esters (Bpin): These are generally more stable and easier to handle than the corresponding boronic acids.[6]

  • MIDA boronates: These are highly stable and can be used in sequential coupling reactions.[7]

  • Potassium trifluoroborates (BF3K): These salts are often less prone to protodeboronation compared to boronic acids.[8]

Using these derivatives can significantly improve the outcome of your reaction, especially with challenging substrates.[9][10]

Troubleshooting Guide: Overcoming Deboronation in Your Suzuki Coupling

This section provides a problem-and-solution framework for common issues encountered during the Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Problem 1: Low yield of the desired product with significant deboronation byproduct observed.

This is the most common issue and can be addressed by systematically evaluating and optimizing the reaction conditions.

Initial Assessment Workflow

Start Low Yield & High Deboronation Base Evaluate Base Start->Base Temp Assess Temperature Base->Temp Catalyst Check Catalyst System Temp->Catalyst Solvent Review Solvent System Catalyst->Solvent Boron Consider Boron Reagent Solvent->Boron End Optimized Reaction Boron->End

Caption: A systematic workflow for troubleshooting low yields due to deboronation.

Step-by-Step Troubleshooting

1. Re-evaluate Your Choice of Base

  • The Issue: Strong bases like NaOH and KOH are known to accelerate protodeboronation, especially at elevated temperatures.[3][6] The mechanism often involves the formation of a highly reactive boronate anion, [ArB(OH)₃]⁻, which is prone to cleavage.[3][4]

  • The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[6] In some cases, potassium fluoride (KF) can also be effective.[11]

BaseStrengthTypical Observation in this SystemRecommendation
NaOH, KOHStrongHigh rates of deboronation, especially at > 80 °C.Avoid if possible, or use at very low temperatures.
K₂CO₃, Cs₂CO₃ModerateGenerally a good starting point, balances reactivity and stability.Use as a first-line alternative to strong bases.
K₃PO₄ModerateOften provides excellent results with sensitive boronic acids.Highly recommended for this substrate.
KFMildCan suppress deboronation but may require higher temperatures.A good option for base-sensitive partners.

2. Lower the Reaction Temperature

  • The Issue: High reaction temperatures increase the rate of all reactions, including undesired deboronation.[6]

  • The Solution: Operate at the lowest effective temperature. With a highly active catalyst system, it is often possible to achieve good conversion in the 60-80 °C range, which can significantly reduce the rate of protodeboronation.[6]

3. Optimize the Catalyst System

  • The Issue: A slow or inefficient catalyst gives the boronic acid more time to decompose before it can participate in the desired cross-coupling.[6]

  • The Solution: Employ a highly active catalyst system to accelerate the productive reaction. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the Suzuki coupling, minimizing the time available for deboronation.[6][12]

Catalytic_Cycle Pd(0) Oxidative Addition Transmetalation Reductive Elimination Catalytic_Cycle:f3->Catalytic_Cycle:f0 Product Coupled Product Catalytic_Cycle:f3->Product Deboronation Protodeboronation Byproduct Deboronated Byproduct Deboronation->Byproduct Aryl_Halide Aryl Halide Aryl_Halide->Catalytic_Cycle:f1 Boronic_Acid 2-(4-boronophenyl)quinoline-4-carboxylic acid Boronic_Acid->Catalytic_Cycle:f2 Boronic_Acid->Deboronation

Caption: The competition between the productive Suzuki catalytic cycle and the deboronation side reaction.

4. Consider an Alternative Boron Reagent

  • The Issue: The free boronic acid is inherently susceptible to deboronation under the reaction conditions.

  • The Solution: Convert the boronic acid to a more stable derivative. As mentioned in the FAQs, pinacol esters, MIDA boronates, or potassium trifluoroborates are excellent options.[1][7][8][9] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1]

Problem 2: The reaction is sluggish and does not go to completion, even with minimal deboronation.

If deboronation has been suppressed but the reaction is still not efficient, other factors may be at play.

1. Check for Proper Degassing

  • The Issue: Oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, which deactivates the catalyst.[7] This can also lead to homocoupling of the boronic acid.

  • The Solution: Ensure that all solvents and the reaction mixture are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

2. Assess Solvent Choice and Solubility

  • The Issue: Poor solubility of any of the reaction components (aryl halide, boronic acid, or base) can hinder the reaction rate.

  • The Solution: A mixture of an organic solvent and water is typically required for the Suzuki reaction. Common solvent systems include dioxane/water, THF/water, or 2-MeTHF/water.[13] If solubility is an issue, consider using a co-solvent like DMF or acetonitrile.

3. Verify the Purity of Your Reagents

  • The Issue: Impurities in the starting materials, particularly the aryl halide or boronic acid, can inhibit the catalyst.

  • The Solution: Ensure that all reagents are of high purity. If necessary, purify the starting materials before use.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid, designed to minimize deboronation.

Reagent Preparation:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 2-(4-boronophenyl)quinoline-4-carboxylic acid (or its pinacol ester) (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Place the vessel under an inert atmosphere (argon or nitrogen).

Catalyst Addition:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

Reaction Execution:

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The use of a highly active precatalyst often allows for lower reaction temperatures.[6]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of the starting materials and the formation of both the desired product and the deboronated byproduct.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By carefully controlling the reaction parameters and considering the use of more stable boronic acid derivatives, you can successfully mitigate deboronation and achieve high yields in the Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 2015. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Available at: [Link]

  • Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin - PubMed. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Advanced Synthesis: Leveraging Boronic Acids like Quinoline-8-Boronic Acid. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Quinoline Substrates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, with a specific focus on optimizing palladium catalyst loading to enhance efficiency, reduce costs, and minimize metal contamination in your products.[1][2]

The quinoline moiety is a prevalent scaffold in pharmaceuticals and biologically active compounds.[3] However, its successful incorporation via Suzuki coupling is often challenging. The nitrogen atom within the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5][6][7] This guide provides in-depth troubleshooting advice and validated protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing Suzuki coupling with quinoline substrates?

A1: The main difficulties arise from the electronic properties of the quinoline ring. The nitrogen atom can act as a ligand, coordinating to the palladium center and hindering the catalytic cycle.[4][7] This can lead to low yields and catalyst deactivation. Additionally, electron-withdrawing groups on the quinoline ring can make the oxidative addition step more difficult.[5]

Q2: What is a typical starting catalyst loading for a Suzuki coupling with a quinoline substrate?

A2: For a new reaction, a good starting point for the palladium source is typically in the range of 1-5 mol%.[8] A common initial setup would be 2 mol% of a palladium precatalyst with a 1:1 to 1:2 palladium-to-ligand ratio.[8] It is highly recommended to screen different ligands and bases to identify a promising combination before focusing on minimizing the catalyst loading.[8]

Q3: How can I tell if my catalyst is being poisoned or deactivated?

A3: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting materials), the formation of palladium black (a black precipitate of agglomerated palladium nanoparticles), and the prevalence of side reactions like dehalogenation.[8] Monitoring your reaction by TLC or LC-MS is crucial for early detection of these issues.[4]

Q4: What are the most common side reactions to look out for?

A4: Besides the desired coupled product, several side reactions can lower your yield and complicate purification. These include:

  • Homocoupling: Dimerization of either the boronic acid or the haloquinoline.[4][9] This is often promoted by the presence of oxygen.[4][9]

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom.[4][9] This is a significant issue, especially with electron-deficient heteroaryl boronic acids.[9]

  • Dehalogenation: Replacement of the halide on the quinoline with a hydrogen atom.[4][10]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Low conversion is a frequent challenge. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Is your catalyst active? Palladium(0) catalysts are sensitive to air.[4] Ensure your reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[11]

Have you selected the appropriate ligand? For challenging substrates like quinolines, especially aryl chlorides, standard ligands like PPh₃ may be insufficient.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are often more effective at promoting the coupling of heteroaryl halides at low catalyst loadings.[1][5] These ligands can shield the palladium center, preventing strong coordination with the quinoline nitrogen.[9]

Is your base choice and concentration optimal? The base plays a crucial role in activating the boronic acid for transmetalation.[5][12] The strength and solubility of the base are critical. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate.[5] The main role of the base is to convert the boronic acid into the more reactive organoborate.[13]

Is the reaction temperature appropriate? If the reaction is sluggish, a gradual increase in temperature may be necessary to overcome the activation energy.[5][11] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[8]

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst 1. Verify Catalyst Activity - Fresh catalyst? - Inert atmosphere? Start->Check_Catalyst Check_Ligand 2. Evaluate Ligand - Bulky, electron-rich ligand? Check_Catalyst->Check_Ligand If catalyst is active Check_Base 3. Assess Base - Sufficient strength? - Adequate solubility? Check_Ligand->Check_Base If ligand is appropriate Check_Temp 4. Optimize Temperature - Increase incrementally? Check_Base->Check_Temp If base is suitable Check_Solvent 5. Re-evaluate Solvent - Appropriate polarity? Check_Temp->Check_Solvent If temperature is optimized Success Improved Yield Check_Solvent->Success If solvent is optimal Suzuki_Cycle_Inhibition cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X InactiveComplex [Pd(Quinoline)ₓLᵧ]ⁿ⁺ (Inactive) Pd(0)L2->InactiveComplex Coordination Pd(II)Complex R¹-Pd(II)-X L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ Pd(II)Complex->InactiveComplex Coordination Pd(II)R1R2 R¹-Pd(II)-R² L₂ Transmetalation->Pd(II)R1R2 RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product Quinoline Quinoline Substrate Quinoline->InactiveComplex

Caption: The Suzuki catalytic cycle and the potential inhibition pathway by quinoline substrates.

Data Presentation: Recommended Reaction Parameters

The following tables provide a starting point for optimizing your Suzuki coupling reactions with quinoline substrates. Note that these are general recommendations and may require further optimization for your specific substrates.

Table 1: Effect of Ligand and Base on Suzuki Coupling of 4-Chloro-7-methoxyquinoline with Phenylboronic Acid [4]

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ (2) Toluene/H₂O 100 12 75
2 Pd(OAc)₂ (5) PPh₃ (10) K₂CO₃ (2) Toluene/H₂O 100 12 80

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | >95 |

Table 2: General Solvent Recommendations

Solvent SystemPolarityTypical Use CaseNotes
Toluene/H₂ONonpolar/AqueousGood for many standard couplings.Requires vigorous stirring for phase mixing.
Dioxane/H₂OPolar aprotic/AqueousOften provides good solubility for a wide range of substrates. [5]Dioxane is a peroxide former.
THF/H₂OPolar aprotic/AqueousAnother common ethereal solvent system. [5]Can be prone to catalyst poisoning by contaminants. [14]
DMF/H₂OPolar aprotic/AqueousCan be effective, but may influence selectivity in some cases. [15][16][17]High boiling point can be advantageous for sluggish reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.). [11]2. Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This can be done by evacuating and backfilling with the inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe. [8]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. [8]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [8]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [4]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium‐Catalyzed Suzuki Coupling Reaction. R Discovery.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. Benchchem.
  • The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC.
  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Problems with Suzuki coupling. Reddit.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Effect of solvent on the Suzuki reaction a .. ResearchGate.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. American Chemical Society.
  • The Suzuki Reaction. Andrew G Myers Research Group.

Sources

Optimization

Technical Support Center: Managing Side Reactions in the Synthesis of Biaryl Quinolines

Welcome to the technical support center for the synthesis of biaryl quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biaryl quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their biaryl quinoline synthesis experiments. The following guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side reactions, particularly in palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the palladium-catalyzed synthesis of biaryl quinolines?

A1: The most prevalent side reactions in palladium-catalyzed cross-coupling for biaryl quinoline synthesis are homocoupling of the boronic acid reagent, dehalogenation of the haloquinoline starting material, and protodeboronation of the boronic acid.[1] These reactions compete with the desired cross-coupling, leading to reduced yields and complex product mixtures that require extensive purification.

Q2: What causes homocoupling of the boronic acid, and how can it be minimized?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen in the reaction mixture.[1][2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway. To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

Q3: How does dehalogenation occur, and what strategies can be employed to prevent it?

A3: Dehalogenation is the replacement of the halogen atom on the quinoline ring with a hydrogen atom. This can occur after the oxidative addition of the haloquinoline to the Pd(0) catalyst.[1] The resulting palladium complex may react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, leading to reductive elimination of the dehalogenated quinoline.[1] To suppress dehalogenation, one can use a non-coordinating or sterically hindered base and an aprotic solvent. Additionally, using bromo- or chloroquinolines instead of iodoquinolines can reduce the propensity for dehalogenation.[3]

Q4: What is protodeboronation and how can this side reaction be avoided?

A4: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is often problematic with heteroaryl boronic acids, especially those containing protonatable heteroatoms.[1] The reaction is typically promoted by aqueous conditions. To avoid this, minimizing the amount of water in the reaction or using anhydrous conditions can be effective. The choice of base is also critical; using a non-nucleophilic base can help mitigate this side reaction.

Q5: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing biaryl quinolines that might avoid these side reactions?

A5: Yes, other cross-coupling reactions can be employed. For instance, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can be viable alternatives.[4] Additionally, C-H activation strategies are emerging as powerful methods for direct arylation, which can bypass the need for pre-functionalized starting materials and their associated side reactions.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Biaryl Quinoline with Significant Homocoupling Product

Symptoms:

  • TLC or LC-MS analysis shows a major byproduct corresponding to the homocoupled boronic acid.

  • The desired product is formed in low yield despite consumption of the starting materials.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Oxygen Contamination The presence of molecular oxygen can lead to the oxidation of the Pd(0) catalyst, promoting the homocoupling of the boronic acid.[1][2]1. Degassing: Thoroughly degas the solvent and the reaction mixture by purging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles). 2. Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. 3. Fresh Reagents: Use freshly opened or properly stored anhydrous solvents and reagents.
Inefficient Catalyst Activation If the Pd(0) active species is not generated efficiently from the Pd(II) precatalyst, side reactions can become more prominent.1. Pre-catalyst Choice: Consider using a Pd(0) source like Pd(PPh3)4 or a pre-catalyst that is known for rapid and clean reduction to Pd(0). 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the Pd(0) species and facilitate the desired catalytic cycle.[7]
Issue 2: Formation of Dehalogenated Quinoline as a Major Byproduct

Symptoms:

  • A significant peak corresponding to the dehalogenated quinoline is observed in GC-MS or LC-MS.

  • Yield of the biaryl quinoline is compromised.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Hydride Source in Reaction Protic solvents (e.g., alcohols) or certain bases (e.g., amines) can act as hydride donors, leading to dehalogenation.[1]1. Solvent Choice: Switch to aprotic solvents such as dioxane, THF, or toluene.[1] 2. Base Selection: Use a non-coordinating base like K2CO3, Cs2CO3, or K3PO4 instead of amine bases.[8]
Reactive Halogen The C-X bond strength (I < Br < Cl) influences the rate of oxidative addition and susceptibility to side reactions. Iodoquinolines are more prone to dehalogenation.[3]1. Halide Choice: If possible, use the corresponding bromo- or chloroquinoline as the starting material, as they are generally less susceptible to dehalogenation.[3]
Issue 3: Complex Product Mixture and Difficult Purification

Symptoms:

  • Multiple spots on TLC, making isolation of the pure product challenging.

  • Co-elution of impurities with the desired product during column chromatography.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Multiple Side Reactions Occurring A combination of homocoupling, dehalogenation, and other side reactions can lead to a complex mixture.1. Reaction Optimization: Systematically vary reaction parameters (temperature, catalyst loading, ligand, base, solvent) to find conditions that maximize the yield of the desired product and minimize byproducts. 2. Slow Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration and potentially suppress homocoupling.[9]
Impure Starting Materials Impurities in the starting haloquinoline or boronic acid can lead to the formation of additional byproducts.[10]1. Purity Check: Verify the purity of starting materials by NMR, GC-MS, or LC-MS before use. 2. Purification of Starting Materials: If necessary, purify the starting materials by recrystallization, distillation, or column chromatography.
Ineffective Purification Method The chosen purification method may not be suitable for separating the specific impurities present.1. Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. High-performance liquid chromatography (HPLC) can offer better separation for complex mixtures.[11] 2. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to obtain a highly pure product.[12] 3. Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.[13]

Experimental Protocols & Visualizations

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize a Biaryl Quinoline
  • Reaction Setup: To a flame-dried Schlenk flask, add the haloquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and base (e.g., K2CO3, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction and Competing Side Reactions

Suzuki_Side_Reactions cluster_caption Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII_complex->Dehalogenation PdII_biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Homocoupling Homocoupling (Ar'-Ar') ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal ArBOH2->Homocoupling ArX Ar-X Base Base O2 O2 O2->Homocoupling Hydride Hydride Source Hydride->Dehalogenation caption_node Suzuki cycle and common side reactions.

Caption: Suzuki cycle and common side reactions.

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield cluster_caption Start Low Yield of Biaryl Quinoline Analyze Analyze Byproducts by LC-MS / GC-MS Start->Analyze Homocoupling Homocoupling Product Detected? Analyze->Homocoupling Degas Improve Degassing Use Inert Atmosphere Homocoupling->Degas Yes Dehalogenation Dehalogenation Product Detected? Homocoupling->Dehalogenation No Degas->Dehalogenation SolventBase Switch to Aprotic Solvent Use Non-coordinating Base Dehalogenation->SolventBase Yes ComplexMixture Complex Mixture/ Unidentified Byproducts? Dehalogenation->ComplexMixture No SolventBase->ComplexMixture Optimize Optimize Reaction Conditions (Temp, Catalyst, Ligand) ComplexMixture->Optimize Yes End Improved Yield ComplexMixture->End No PurifySM Check & Purify Starting Materials Optimize->PurifySM PurifySM->End caption_node Decision tree for troubleshooting low yields.

Caption: Decision tree for troubleshooting low yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Axially Chiral Biaryls via Pd(II)-Catalysed Direct C(sp2)-H Olefination and Arylation. Retrieved from [Link]

  • PubMed. (2022). Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PMC. (n.d.). 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • PubMed. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Effects on Suzuki-Miyaura Coupling of Quinoline Boronic Acids

Introduction Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its application to heteroaromatic systems like quinolines introduces specific challenges, many of which are critically influenced by reaction temperature.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, grounded in mechanistic principles and field-proven insights.

Section 1: Core Principles and Troubleshooting Workflow

Q1: My Suzuki-Miyaura coupling of a quinoline boronic acid is giving low to no yield. What is the first parameter I should investigate, and why is temperature so critical?

A1: When facing low or no yield in the Suzuki-Miyaura coupling of quinoline boronic acids, temperature is one of the most critical parameters to investigate after confirming the quality of your reagents (catalyst, base, and solvents). The reaction's success hinges on a delicate balance between the rates of the desired catalytic cycle steps and competing side reactions, all of which are highly temperature-dependent.

The typical Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Temperature influences each of these steps, as well as the stability of the catalyst and the boronic acid itself. An optimal temperature ensures that the catalytic cycle proceeds efficiently without significant degradation of the reactants or the catalyst.[3]

Here is a logical workflow to begin your troubleshooting process, with temperature as a central consideration:

G cluster_0 Initial Troubleshooting Workflow Start Low/No Yield Observed CheckReagents Verify Reagent Quality (Catalyst, Base, Solvents, Boronic Acid) Start->CheckReagents TempScreen Perform Temperature Screen (e.g., RT, 60°C, 80°C, 100°C) CheckReagents->TempScreen AnalyzeByproducts Analyze Crude Reaction Mixture (LC-MS, NMR) for Side Products TempScreen->AnalyzeByproducts Protodeboronation Protodeboronation Product Detected? AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling Product Detected? Optimize Optimize Other Parameters (Ligand, Base, Solvent) Protodeboronation->Optimize Yes Success Improved Yield Protodeboronation->Success No Homocoupling->Optimize Yes Homocoupling->Success No Optimize->TempScreen Re-evaluate Temperature

Caption: Initial troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Section 2: Troubleshooting Specific Issues

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated quinoline, and my starting quinoline boronic acid is being consumed. What is happening, and how can temperature adjustments help?

A2: This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[4] In this reaction, the C-B bond of the quinoline boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. Quinoline boronic acids, being heteroaromatic, can be particularly susceptible to this process.

The Mechanism of Protodeboronation: Protodeboronation can be catalyzed by acid or base and is highly dependent on the reaction conditions.[4] The presence of water in the reaction medium, often required for the activity of certain bases like K₂CO₃ or Cs₂CO₃, can be a source of protons.

The Role of Temperature: The rate of protodeboronation is highly sensitive to temperature. Generally, higher temperatures accelerate this undesired pathway.[5] If the rate of protodeboronation becomes competitive with the rate of transmetalation (the step where the quinoline group is transferred to the palladium catalyst), a significant portion of the boronic acid will be consumed unproductively.

Troubleshooting Strategy:

  • Lower the Reaction Temperature: This is the most direct approach to mitigate thermally promoted protodeboronation. A systematic screen of lower temperatures (e.g., decreasing from 100°C to 80°C, then to 60°C) should be your first experiment. While lower temperatures will also slow down the desired coupling reaction, the reduction in the rate of protodeboronation is often more pronounced, leading to a net increase in the yield of the desired product.[3]

  • Consider a "Slow-Release" Strategy: If lowering the temperature significantly slows the main reaction, using a more stable boronic acid derivative, such as a MIDA boronate or an organotrifluoroborate, can be effective.[4][6] These reagents slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.

  • Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions can suppress protodeboronation pathways.[7] This may require the use of different bases, such as potassium trimethylsilanolate (TMSOK).

G cluster_1 Competition Between Coupling and Protodeboronation QB Quinoline Boronic Acid Coupling Desired Suzuki Coupling QB->Coupling k_coupling Protodeboronation Protodeboronation Side Reaction QB->Protodeboronation k_proto HighTemp High Temperature HighTemp->Protodeboronation Accelerates k_proto > k_coupling LowTemp Low Temperature LowTemp->Coupling Favors Coupling over Protodeboronation

Caption: The effect of temperature on the competition between Suzuki coupling and protodeboronation.

Q3: My reaction is sluggish at lower temperatures, but at higher temperatures, I see catalyst decomposition (e.g., formation of palladium black) and still get a low yield. How do I find the right thermal window?

A3: This scenario indicates that you are operating outside the thermal stability window of your catalytic system. While higher temperatures are generally used to accelerate slow reactions, particularly the oxidative addition step with challenging substrates like aryl chlorides, they can also lead to the degradation of the palladium catalyst.[1][8]

Catalyst Stability: The active Pd(0) species in the catalytic cycle can be prone to aggregation at elevated temperatures, forming inactive palladium black. The choice of ligand plays a crucial role in stabilizing the catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are known to form thermally stable catalytic complexes that can operate at higher temperatures.[8]

Finding the Optimal Temperature Window: A systematic approach is required to identify the optimal temperature that balances reaction rate and catalyst stability.

Temperature RangePotential Outcome with Quinoline Boronic AcidsRecommended Action
Room Temp - 40°C Very slow or no reaction.May be feasible with highly reactive coupling partners or specialized, highly active catalysts.[9][10][11]
60°C - 80°C Often a good starting point. Balances reaction rate with minimal protodeboronation and catalyst decomposition for many systems.[1][12]Start optimization in this range. Monitor reaction progress over time to ensure it is proceeding to completion.
90°C - 120°C Increased reaction rate, but higher risk of protodeboronation and catalyst decomposition.[3][5]Use only if the reaction is too slow at lower temperatures. Employ thermally stable ligands (e.g., biarylphosphines) and rigorously deoxygenated solvents.[8] Consider shorter reaction times.

Experimental Protocol for Temperature Optimization:

  • Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen). Each vial should contain the quinoline boronic acid (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.) in a degassed solvent.[13]

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 60°C, 75°C, 90°C, and 105°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts.

  • Analysis: Identify the temperature that provides the highest conversion to the desired product with the minimal formation of protodeboronation or other degradation products. If catalyst precipitation is observed, that temperature is likely too high for the chosen catalyst system.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can temperature affect the role of the base in the reaction? A4: Yes, temperature can indirectly influence the effectiveness of the base. The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[14] The solubility and reactivity of the base can be temperature-dependent. For instance, weaker bases may require higher temperatures to facilitate the formation of the active boronate, while stronger bases might be effective at lower temperatures. It is crucial to select a base-solvent combination that is effective at the intended reaction temperature.

Q5: I am using a microwave reactor. How should I approach temperature optimization? A5: Microwave synthesis can significantly accelerate Suzuki-Miyaura couplings by rapidly reaching and maintaining a target temperature. However, the risk of side reactions like protodeboronation and catalyst decomposition is also heightened. When using a microwave, it is advisable to start with shorter reaction times and lower temperatures than you would for conventional heating. For example, a reaction that runs for several hours at 80°C conventionally might be complete in 15-30 minutes at 100-120°C in a microwave. Careful screening of both temperature and time is essential.

Q6: Does the choice of aryl halide partner (Cl, Br, I) influence the optimal temperature? A6: Absolutely. The oxidative addition step is often the rate-determining step, and its rate is highly dependent on the C-X bond strength (C-I < C-Br < C-Cl).[2]

  • Aryl Iodides: Are the most reactive and often couple at lower temperatures.

  • Aryl Bromides: Are moderately reactive and typically require intermediate temperatures (e.g., 60-100°C).

  • Aryl Chlorides: Are the least reactive and often necessitate higher temperatures and specialized catalyst systems (e.g., those with bulky, electron-rich ligands) to facilitate the challenging oxidative addition step.[8]

Therefore, when coupling a quinoline boronic acid with an aryl chloride, you will likely need to operate at the higher end of the thermal window, making the management of protodeboronation and catalyst stability even more critical.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Lu, Y., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • McIntosh, M. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling.
  • Singleton, D. A., & Cheong, P. H.-Y. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wallace, D. J., & Chen, C. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]

  • Wikipedia.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Pourkaveh, R., & Karimi, H. (2018). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
  • Zhang, Y., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. [Link]

  • Pourkaveh, R., & Karimi, H. (2018). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
  • ResearchGate. (2016). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Knapp, D. M., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Reddit. (2025).
  • ResearchGate. (2015).
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Li, L., et al. (2017). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Denmark, S. E., & Smith, R. C. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Ali, N. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Catalysts from Quinoline Products

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the removal of residual palladium catalysts from quinoline-containing reaction mixtures. Our goal is to equip you with the knowledge to ensure your final products meet the stringent purity requirements for downstream applications, including active pharmaceutical ingredient (API) synthesis.

Introduction: The Challenge of Palladium Removal in Quinoline Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds essential for many quinoline-based drug candidates.[1][2] However, the removal of residual palladium to levels compliant with regulatory guidelines, such as those from the International Council for Harmonisation (ICH Q3D), presents a significant purification challenge.[2][3][4][5] Quinolines, like many nitrogen-containing heterocycles, can act as ligands, forming stable complexes with palladium and making its removal particularly difficult.[6][7] This guide provides practical, field-proven strategies to overcome these hurdles.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium workup of your quinoline products, offering potential causes and actionable solutions.

Issue 1: High Residual Palladium Levels (>10 ppm) After Scavenger Treatment

Symptoms:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) analysis indicates palladium levels exceeding the acceptable limits for your application.

  • The isolated quinoline product exhibits a persistent discoloration (e.g., grayish or black), suggesting the presence of colloidal palladium(0).[6]

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect Scavenger Selection The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (Pd(0) vs. Pd(II)) and the reaction matrix.[8] Thiol-based scavengers, for example, are generally more effective for Pd(II), while other functionalities may be better for Pd(0).[9][10] Solution: Screen a panel of scavengers with diverse functional groups (e.g., thiol, thiourea, amine, or mixed-mode) to identify the optimal choice for your specific quinoline product and reaction conditions.[10]
Strong Quinoline-Palladium Complexation The nitrogen atom in the quinoline ring can form a stable complex with palladium, hindering the scavenger's ability to capture the metal.[6][7] Solution: Consider altering the solvent system or adding a competing ligand to disrupt this interaction before introducing the scavenger. A pre-treatment with an acid wash (if your product is stable) can sometimes protonate the quinoline nitrogen, reducing its coordinating ability.
Suboptimal Scavenging Conditions Temperature, time, and scavenger stoichiometry are critical parameters. Insufficient contact time or temperature can lead to incomplete scavenging. Solution: Optimize the scavenging conditions. Modest heating (e.g., 40-60 °C) can often improve kinetics, but should be balanced against potential product degradation. Increase the equivalents of the scavenger incrementally and monitor the palladium levels to determine the optimal loading.
Presence of Both Homogeneous and Heterogeneous Palladium Your reaction mixture may contain both soluble palladium complexes and insoluble palladium black. A single scavenger might not effectively remove both. Solution: Employ a multi-step approach. First, filter the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium particles.[11][12] Then, treat the filtrate with a suitable scavenger to capture the soluble palladium species.[10]
Issue 2: Significant Product Loss During Palladium Removal

Symptoms:

  • Low isolated yield of the quinoline product after treatment with activated carbon or scavenger resins.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Non-Specific Adsorption to Activated Carbon Activated carbon is a highly effective but often non-selective adsorbent.[13][14] It can adsorb your quinoline product along with the palladium, leading to significant yield reduction.[15] Solution: Minimize the amount of activated carbon used and the treatment time. Perform small-scale experiments to find the minimum effective quantity. Alternatively, consider more selective functionalized silica or polymer-based scavengers, which have a lower propensity for product binding.[3][9]
Product Entrapment in Scavenger Matrix Solid-supported scavengers, especially when used in large quantities, can physically trap the product within their matrix. Solution: After the scavenging step and filtration, ensure the filter cake is thoroughly washed with a suitable solvent to recover any entrapped product.[10] Monitor the washings by thin-layer chromatography (TLC) to ensure complete product recovery before discarding the scavenger.
Product Instability Under Scavenging Conditions The temperature or chemical environment during scavenging might be degrading your quinoline product. Solution: Verify the stability of your product under the chosen scavenging conditions (temperature, solvent, scavenger) in a small-scale control experiment without the palladium catalyst. If instability is observed, explore milder conditions or alternative removal methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from quinoline products?

A1: The most common and effective methods fall into three main categories:

  • Adsorption: This involves using solid-supported scavengers (e.g., thiol- or thiourea-functionalized silica) or activated carbon to bind the palladium, which is then removed by simple filtration.[9][10][15] This is often the most practical and scalable method.

  • Precipitation: Certain reagents, such as 2,4,6-trimercapto-s-triazine (TMT), can be added to the solution to form an insoluble complex with palladium, which is then filtered off.[16][17]

  • Solvent Extraction: This technique involves partitioning the palladium into an aqueous phase, often after treatment with a chelating agent, while the desired quinoline product remains in the organic phase.[18][19][20]

Q2: How do I choose between activated carbon and a functionalized silica scavenger?

A2: The choice depends on cost, selectivity, and the specific requirements of your synthesis. Activated carbon is generally less expensive but can be non-selective, potentially leading to product loss.[3][15] Functionalized silica scavengers (e.g., SiliaMetS Thiol) are more selective for palladium, often resulting in higher product recovery, and are highly effective for a range of palladium species.[9] For high-value API synthesis where yield is critical, a selective scavenger is often preferred.

Q3: Can recrystallization alone remove palladium?

A3: While recrystallization is a powerful purification technique, it is often insufficient for removing palladium to the low ppm levels required for pharmaceutical applications.[4] Palladium complexes can sometimes co-crystallize with the product. It is best used as a final polishing step after the bulk of the palladium has been removed by another method like scavenging or precipitation.

Q4: Is a combination of removal methods recommended?

A4: Yes, a multi-step approach is often the most robust strategy.[10] A common and highly effective workflow is an initial filtration through Celite® to remove insoluble palladium black, followed by treatment of the filtrate with a selective scavenger to capture soluble palladium. A final recrystallization can then be employed to achieve the highest possible purity.

Q5: How can I accurately quantify the residual palladium in my final quinoline product?

A5: The most reliable and widely accepted methods for quantifying trace levels of elemental impurities are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[21] These techniques offer the low detection limits necessary to verify compliance with ICH guidelines.[5][22]

Experimental Protocols & Workflows

Workflow for Selecting a Palladium Removal Strategy

This workflow provides a systematic approach to selecting and optimizing a palladium removal procedure for your quinoline product.

G start Crude Quinoline Product (Post-Reaction) celite_filtration Step 1: Celite® Filtration (Removes Heterogeneous Pd(0)) start->celite_filtration filtrate Filtrate containing soluble Pd and Quinoline Product celite_filtration->filtrate scavenger_screening Step 2: Scavenger Screening (Small Scale) filtrate->scavenger_screening screen_options Test Panel: - Thiol-functionalized Silica - Thiourea-functionalized Silica - Activated Carbon - Polymer-bound Scavenger scavenger_screening->screen_options analysis1 ICP-MS Analysis (Quantify Residual Pd) scavenger_screening->analysis1 optimal_scavenger Identify Optimal Scavenger (Lowest Pd, Highest Yield) analysis1->optimal_scavenger scale_up Step 3: Scale-Up Purification with Optimal Scavenger optimal_scavenger->scale_up final_product_crude Purified Quinoline Product (Post-Scavenging) scale_up->final_product_crude recrystallization Optional Step 4: Recrystallization (Final Polishing) final_product_crude->recrystallization final_product_pure Final Purified Quinoline Product final_product_crude->final_product_pure If recrystallization is skipped recrystallization->final_product_pure analysis2 Final ICP-MS Analysis (Confirm Purity <10 ppm) final_product_pure->analysis2

Caption: Decision workflow for palladium removal.

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica

This protocol provides a general method for using a solid-supported scavenger.

  • Preparation: Dissolve the crude quinoline product in a suitable organic solvent (e.g., Methanol, Toluene, THF) at a concentration of approximately 10-50 mg/mL.[8]

  • Pre-Filtration (Recommended): Filter the solution through a 1-2 cm thick pad of Celite® packed in a sintered glass funnel to remove any insoluble palladium black. Wash the pad with the same solvent.[11]

  • Scavenging: Transfer the filtrate to a round-bottom flask. Add the selected functionalized silica scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).

  • Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Filter the mixture to remove the scavenger-bound palladium.

  • Washing: Thoroughly wash the scavenger on the filter with fresh solvent to ensure complete recovery of the quinoline product.[10]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium content is below the target threshold.[10]

Logical Diagram: Adsorption-Based Palladium Removal

This diagram illustrates the principle of using solid-supported scavengers.

G cluster_0 Before Scavenging cluster_1 Scavenging Process cluster_2 After Scavenging & Filtration Solution_Start Quinoline Product Soluble Pd Complex Mixing Stirring/ Heating Solution_Start:f1->Mixing Scavenger Solid-Supported Scavenger (e.g., Silica-Thiol) Scavenger->Mixing Solution_End Purified Quinoline Product Mixing->Solution_End:f0 Bound_Pd Scavenger-Bound Palladium (Solid Waste) Mixing->Bound_Pd

Caption: Mechanism of scavenger-based purification.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Direct recovery of precious metals by solvent extraction and selective removal.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Request PDF - ResearchGate. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • PALLADIUM CATALYSTS. Organic Syntheses Procedure. [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. [Link]

  • What would be a good way to kill leftover palladium from a reaction mixture?. Reddit. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Request PDF - ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Synthesis of Supported Palladium Catalysts. DSpace. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Synthesis of carbon supported palladium nanoparticles catalyst using a facile homogeneous precipitation-reduction reaction method for formic acid electrooxidation. Request PDF - ResearchGate. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Homocoupling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(4-boronophenyl)quino...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(4-boronophenyl)quinoline-4-carboxylic acid and encountering challenges with homocoupling, a common side reaction that can diminish yield and complicate purification. Here, we provide in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome this synthetic hurdle.

Understanding the Challenge: The Mechanism of Boronic Acid Homocoupling

Before troubleshooting, it is critical to understand why homocoupling occurs. The formation of the undesired biaryl dimer from your boronic acid starting material is not a random event; it is a well-defined side reaction, primarily driven by the presence of oxygen.

The most established mechanism for palladium-catalyzed homocoupling involves the reaction of a Pd(0) catalyst with dissolved dioxygen (O₂).[1][2][3][4] This forms a palladium peroxo complex, (η²-O₂)PdL₂. This peroxo species is highly reactive towards the electron-deficient boron atom of the arylboronic acid. The reaction proceeds through a series of steps involving adduct formation, reaction with a second molecule of boronic acid, transmetalation, and finally, reductive elimination to release the homocoupled biaryl product.[1][2][3][4]

A second, less common pathway can occur under specific conditions, particularly with sterically hindered or electron-deficient partners, involving protonolysis and a second transmetalation event.[5] However, the oxygen-mediated pathway is the most frequent culprit in standard Suzuki-Miyaura reactions.

Our primary strategy, therefore, is to create reaction conditions that kinetically favor the desired cross-coupling cycle over the competing homocoupling pathway.

Logical Flow: Desired vs. Undesired Catalytic Cycles

Below is a diagram illustrating the competition between the productive Suzuki-Miyaura cross-coupling cycle and the oxygen-mediated homocoupling side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Pd0_homo Pd(0)L₂ Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' (Desired Product) RedElim->Product ArX Aryl Halide (Your Coupling Partner) ArBOH2 2-(4-boronophenyl)quinoline- 4-carboxylic acid ArBOH2->Transmetal Peroxo Pd Peroxo Complex ((O₂)PdL₂) Pd0_homo->Peroxo + O₂ Adduct1 Peroxo-Boronic Adduct Peroxo->Adduct1 + Ar'B(OH)₂ ArPdOH trans-Ar'-Pd(OH)L₂ Adduct1->ArPdOH + Ar'B(OH)₂ ArPdAr trans-Ar'-Pd-Ar'L₂ ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0_homo Reductive Elimination HomoProduct Ar'-Ar' (Homocoupling Product) ArPdAr->HomoProduct O2 Oxygen (O₂) O2->Peroxo caption Fig. 1: Competing Catalytic Cycles G start High Homocoupling Observed check_o2 Is the system rigorously deoxygenated? start->check_o2 degas Action: Improve degassing. Use sparging (30+ min) or freeze-pump-thaw. check_o2->degas No check_catalyst Evaluate Catalyst & Ligand check_o2->check_catalyst Yes degas->check_catalyst Re-run optimize_ligand Action: Switch to a bulky, e⁻-rich ligand (e.g., SPhos, XPhos). check_catalyst->optimize_ligand check_pd_source Using a Pd(II) source? optimize_ligand->check_pd_source use_pd0 Action: Use a Pd(0) source or a modern precatalyst. check_pd_source->use_pd0 Yes check_conditions Review Reaction Conditions check_pd_source->check_conditions No use_pd0->check_conditions optimize_base Action: Try a weaker base (e.g., K₃PO₄, K₂CO₃). check_conditions->optimize_base optimize_temp Action: Lower the reaction temperature. optimize_base->optimize_temp check_procedure Modify Procedure optimize_temp->check_procedure slow_add Action: Add boronic acid solution slowly via syringe pump. check_procedure->slow_add end Homocoupling Minimized slow_add->end

Caption: Fig. 2: A systematic workflow for troubleshooting homocoupling.

Optimized Experimental Protocol

This general protocol incorporates several of the strategies discussed above to minimize homocoupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask or oven-dried reaction vial with septum

  • Inert gas line (Argon or Nitrogen)

  • Syringe pump (optional, for slow addition)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere. [6]3. Solvent Addition: Add the degassed toluene and water via syringe. Begin vigorous stirring.

  • Boronic Acid Preparation: In a separate, dry vial, dissolve the 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 equiv) in a minimal amount of the degassed solvent mixture.

  • Reaction Initiation (Slow Addition Method): Heat the main reaction flask to the desired temperature (start with 80 °C). Using a syringe pump, add the boronic acid solution to the reaction mixture over 2 hours. [7]6. Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the aryl halide and the appearance of the desired product.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The carboxylic acid moiety may require the addition of a small amount of acetic acid to the eluent to prevent streaking.

References

Sources

Optimization

Technical Support Center: Purification of Quinoline Carboxylic Acid Products

Welcome to the Technical Support Center dedicated to the purification challenges of quinoline carboxylic acid products. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification challenges of quinoline carboxylic acid products. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of quinoline carboxylic acid products in a direct question-and-answer format.

Crystallization Issues

Question 1: My quinoline carboxylic acid product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by the solution being too concentrated or being cooled too rapidly, preventing the molecules from orienting themselves into a crystal structure.[1]

  • Causality: The solubility of your compound at a given temperature is exceeded, but the energy barrier for nucleation and crystal growth is too high. This is common when the melting point of the solute is lower than the temperature of the solution.

  • Solutions:

    • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath or refrigerator.[1]

    • Use a More Dilute Solution: Add a small amount of additional hot solvent (5-10% excess) to the dissolved sample to prevent premature saturation upon cooling.[1]

    • Change the Solvent System: The chosen solvent may be unsuitable. Experiment with a binary solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Question 2: After recrystallization, the purity of my compound hasn't improved significantly. What should I do?

Answer: This indicates that the impurities have similar solubility profiles to your target compound in the chosen solvent.

  • Causality: Effective recrystallization relies on the impurities being either much more soluble (staying in the mother liquor) or much less soluble (being filtered out from the hot solution) than your product.

  • Solutions:

    • Re-evaluate Solvent Choice: A systematic solvent screening is necessary. Test a range of solvents with varying polarities. For quinoline carboxylic acids, which have both a rigid aromatic core and a polar carboxylic acid group, consider solvents like ethanol, ethyl acetate, toluene, or DMF.[1][2]

    • Consider a Different Purification Technique: If impurities are structurally very similar, recrystallization may not be sufficient. Techniques like column chromatography offer superior separation based on differential adsorption.

    • Check for Incomplete Dissolution: Ensure that your crude material is fully dissolved in the hot solvent. Any undissolved material will remain as an impurity after cooling.[1]

Chromatography Problems

Question 3: My quinoline derivative appears to be decomposing on the silica gel column. How can I prevent this?

Answer: Significant decomposition on a silica gel column is a known issue for certain quinoline derivatives.[3]

  • Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, sometimes catalyzing decomposition, especially for sensitive molecules.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase: Switch to a more neutral or basic stationary phase, such as neutral or basic alumina.

    • Reverse-Phase Chromatography: For many quinoline carboxylic acids, reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is a highly effective purification method that avoids the acidity of silica gel.[4][5]

Question 4: My quinoline carboxylic acid is showing significant peak tailing during HPLC analysis. What is the cause and how can I improve the peak shape?

Answer: Peak tailing in HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase.

  • Causality: For quinoline carboxylic acids, this can be caused by the interaction of the basic quinoline nitrogen with residual, un-capped silanol groups on the C18 stationary phase. The carboxylic acid group can also contribute to these interactions.

  • Solutions:

    • Modify the Mobile Phase pH: Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[5] This protonates the silanol groups, reducing their interaction with the basic nitrogen of the quinoline.

    • Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed with end-capping to minimize exposed silanol groups.

    • Adjust Mobile Phase Composition: Optimize the gradient and the ratio of organic solvent (like acetonitrile or methanol) to the aqueous phase to ensure a sharp elution profile.[4]

Extraction Inefficiencies

Question 5: I'm trying to use an acid-base extraction to purify my quinoline carboxylic acid, but my recovery is low. Why?

Answer: Low recovery in an acid-base extraction is often due to incomplete protonation/deprotonation, emulsion formation, or the compound's solubility in the wrong phase.

  • Causality: Quinoline carboxylic acids are amphoteric, meaning they have both a basic nitrogen and an acidic carboxylic acid group. Their solubility is highly dependent on pH.[6] For a successful extraction, the pH must be adjusted to ensure the compound is fully in its charged (water-soluble) or neutral (organic-soluble) form.

  • Solutions:

    • Ensure Complete pH Adjustment: When extracting into the aqueous basic layer, use a base strong enough (e.g., dilute NaOH) to fully deprotonate the carboxylic acid. When re-precipitating the product, add acid until the pH is well below the pKa of the carboxylic acid to ensure complete protonation.[7][8] Use pH paper to verify.

    • Break Emulsions: Emulsions can trap your product at the interface. They can often be broken by adding brine (saturated NaCl solution) or by gentle swirling.

    • Back-Extraction: After isolating your product, perform a "back-extraction" of the organic layer with fresh aqueous solution to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in quinoline carboxylic acid products? A1: Impurities often depend on the synthetic route. For instance, in a Doebner reaction, byproducts from side reactions can be present.[9] In syntheses involving metal catalysts, residual metals can be a significant impurity.[10][11] Positional isomers, formed due to different possible reaction sites on the fused ring system, can also be challenging to separate.[12]

Q2: How do I choose the best purification method for my product? A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization is excellent for removing small amounts of impurities from a solid product, especially on a larger scale.[1]

  • Acid-Base Extraction is effective for removing acidic or basic impurities from a neutral product, or vice-versa.[13][14] It is a powerful first-pass purification step.

  • Column Chromatography (either normal or reverse-phase) offers the highest resolution and is best for separating complex mixtures or compounds with very similar properties.[3][5]

Q3: How can I assess the purity of my final quinoline carboxylic acid product? A3: A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage of purity.[4]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Visualized Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a crude quinoline carboxylic acid product.

Purification_Strategy start Crude Quinoline Carboxylic Acid is_solid Is the crude product a solid? start->is_solid solubility_diff Are impurities expected to have different solubility profiles? is_solid->solubility_diff  Yes acid_base_props Do impurities have different acid/base properties? is_solid->acid_base_props  No / Oily recrystallize Perform Recrystallization solubility_diff->recrystallize  Yes solubility_diff->acid_base_props  No final_purity Assess Purity (HPLC, MP, NMR) recrystallize->final_purity acid_base_extract Perform Acid-Base Extraction acid_base_props->acid_base_extract  Yes chromatography Use Column Chromatography (Silica or RP-HPLC) acid_base_props->chromatography  No acid_base_extract->chromatography  Followed by  Chromatography if needed chromatography->final_purity

Sources

Troubleshooting

impact of ligand choice on the efficiency of Suzuki coupling with quinoline derivatives

Technical Support Center: Suzuki Coupling with Quinoline Derivatives Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline derivatives. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with Quinoline Derivatives

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Quinolines are privileged scaffolds in medicinal chemistry, but their successful functionalization via Suzuki coupling is highly dependent on a nuanced understanding of the reaction parameters, most critically, the choice of ligand.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting haloquinoline. What are the primary causes and solutions?

A1: This is the most common issue and typically points to a problem with the catalytic cycle's initiation or propagation. A systematic evaluation is key.

  • Possible Cause 1: Catalyst Poisoning or Inhibition.

    • The "Why": The Lewis basic nitrogen atom of the quinoline ring can coordinate strongly to the palladium center.[1][2] This non-productive binding can act as an inhibitor, preventing the catalyst from participating in the desired catalytic cycle.[2][3] This is a particularly prevalent issue with unprotected nitrogen-rich heterocycles.[3][4]

    • Solutions:

      • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald class (e.g., SPhos, XPhos) are designed to be sterically demanding.[5][6][7] This bulk favors the formation of the active, monoligated palladium species and can sterically disfavor the binding of the quinoline nitrogen.[7]

      • Switch to N-Heterocyclic Carbene (NHC) Ligands: Consider using a robust pre-catalyst like Pd-PEPPSI-IPr.[8][9] NHC ligands form very strong bonds with palladium, making the catalyst less susceptible to displacement by the quinoline substrate. These catalysts are often air- and moisture-stable, adding operational simplicity.[9][10]

      • Protect the Quinoline Nitrogen: In some cases, transiently forming the N-oxide of the quinoline can modulate its electronic properties and prevent coordination to the palladium center.[1]

  • Possible Cause 2: Inefficient Oxidative Addition.

    • The "Why": Oxidative addition is the first and often rate-determining step of the catalytic cycle.[11] While halogens at the electron-deficient 2- and 4-positions of quinoline are generally reactive, other positions or the use of less reactive aryl chlorides can make this step sluggish.[12][13]

    • Solutions:

      • Use Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium(0) center, which facilitates its insertion into the carbon-halide bond.[11][14] This is where ligands like Buchwald phosphines or NHCs excel over less donating ligands like PPh₃.[6][7]

      • Change the Halide: If your synthesis allows, switching from a chloride to a bromide or iodide (Reactivity: I > Br > Cl) can dramatically increase the rate of oxidative addition.[15]

  • Possible Cause 3: Poor Reagent Quality or Reaction Setup.

    • The "Why": The active Pd(0) catalyst is sensitive to oxygen, and boronic acids can degrade over time, especially when exposed to air and moisture.[1][16]

    • Solutions:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[13][17] Maintain a positive pressure of inert gas throughout the reaction.

      • Verify Reagent Integrity: Use fresh or properly stored boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[16][18] Ensure solvents are anhydrous.[1]

Troubleshooting Workflow: Low or No Conversion

G start Low / No Conversion check_reagents 1. Check Reagents - Fresh Boronic Acid? - Anhydrous Solvent? - Proper Degassing? start->check_reagents check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst Reagents OK ligand_choice Is Ligand Bulky & Electron-Rich? (e.g., XPhos, SPhos) check_catalyst->ligand_choice side_products 3. Analyze Side Products homocoupling Homocoupling? - Lower Temp - Check Degassing side_products->homocoupling dehalogenation Dehalogenation? - Screen Bases - Use Milder Conditions side_products->dehalogenation ligand_choice->side_products Yes catalyst_type Consider Alternative Pre-catalyst (e.g., Pd-PEPPSI-IPr) ligand_choice->catalyst_type No / Unsure catalyst_type->side_products Still Fails G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Ligand electronics crucial for rate pd2 L₂Pd(II)(Ar)(X) oa->pd2 tm Transmetalation (R-B(OR)₂ + Base) pd2->tm pd2_2 L₂Pd(II)(Ar)(R) tm->pd2_2 re Reductive Elimination pd2_2->re Ligand bulk promotes this step re->pd0 Product (Ar-R) formation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Q5: How do the electronic properties and substitution pattern of my quinoline derivative affect the reaction?

A5: The electronic nature of the quinoline ring and its substituents has a profound impact on reactivity.

  • Position of the Halogen: Quinolines are π-electron-deficient heterocycles. This deficiency is most pronounced at the C2 and C4 positions, making halogens at these positions more electron-poor and thus more susceptible to oxidative addition by the Pd(0) catalyst. [12]Couplings at other positions (e.g., C3, C5, C6, C7, C8) can be more challenging and may require more forcing conditions or a more active catalyst system.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the quinoline ring (e.g., -NO₂, -CN, -CO₂R) further increase the electrophilicity of the carbon-halide bond, generally accelerating oxidative addition. [12]Conversely, electron-donating groups (EDGs) (e.g., -OMe, -NMe₂) can make oxidative addition more difficult by enriching the C-X bond with electron density. [19]For these electron-rich substrates, a highly active, electron-rich ligand is often necessary to drive the reaction forward.

Q6: There are many "Buchwald ligands." How do I choose between them (e.g., SPhos, XPhos, RuPhos)?

A6: While they belong to the same class of bulky, electron-rich dialkylbiaryl phosphines, subtle structural differences make them suitable for different applications. [7][20]

  • XPhos: Often considered a highly general and effective ligand for a wide range of substrates, including aryl chlorides and sterically hindered partners. It provides a good balance of steric bulk and electron-donating ability. [6]* SPhos: Features a dicyclohexylphosphine group and an ortho-methoxy group on the bottom biaryl ring. It is exceptionally active and is often the ligand of choice for challenging couplings, including those involving heteroaryl chlorides and sterically demanding substrates. [21]* RuPhos: Similar to XPhos but with a diisopropylphenyl group on the bottom ring. It is also a highly active and general ligand, often showing excellent performance at room temperature or with low catalyst loadings.

For a new quinoline system, XPhos or SPhos are excellent starting points for screening due to their proven generality and high activity with heteroaromatic substrates.

Data Summary: Ligand and Base Effects on a Model Reaction

The following table, based on literature data, illustrates how reaction parameters affect the yield of a model Suzuki coupling. [1]

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ (2) Toluene/H₂O 100 12 75
2 Pd(OAc)₂ (5) PPh₃ (10) K₂CO₃ (2) Toluene/H₂O 100 12 80
3 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Dioxane 80 8 95
4 Pd₂(dba)₃ (1) XPhos (3) Cs₂CO₃ (2) Toluene 110 6 98

Reaction: 4-Chloro-7-methoxyquinoline with Phenylboronic Acid. Data is representative and compiled for illustrative purposes.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline

This is a general starting point. Optimal conditions for temperature, time, and reagent stoichiometry must be determined empirically for each specific substrate combination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.). The base should be finely powdered and dry. [16]

  • Catalyst Addition:

    • In a separate vial, if not using a pre-formed catalyst, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1–5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 1.1–1.5 times the mol of Pd) in a small amount of the reaction solvent. Add this mixture to the reaction flask. Alternatively, add the solid pre-catalyst (e.g., XPhos Pd G3 or Pd-PEPPSI-IPr, 1–5 mol%) directly.

  • Inert Atmosphere Setup:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed. [1]

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane, toluene, or THF) via syringe. If using a water co-solvent, ensure the water is also degassed. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor progress by TLC or LC-MS). [1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • International Journal of Scientific and Research Publications. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. [Link]

  • G. C. Vougioukalakis, A. L. Zografos. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • F. Bellina, A. Carpita, R. Rossi. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]

  • ResearchGate. (2021). Pd-PEPPSI catalysts bearing N-heterocyclic carbene ligands derived from caffeine and theophylline for Mizoroki–Heck and C(sp2)–H arylation reactions. [Link]

  • Hanan F. Mohsin, Nadia M. Abed, Ahmed M. Abed. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • P. Lei, G. Meng, Y. Ling, J. An, M. Szostak. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • RSC Advances. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • D. S. Surry, S. L. Buchwald. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • M. Szostak, et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. ACS Omega. [Link]

  • R. Martin, S. L. Buchwald. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • J. E. Wilson, et al. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Journal of the American Chemical Society. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Journal of Organic Chemistry. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Chemistry - A European Journal. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Suzuki-Miyaura Couplings of Substituted Quinolines

Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. As a Senior Application Scientist, I understand the intricate challenges that can arise during method de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. As a Senior Application Scientist, I understand the intricate challenges that can arise during method development, particularly when dealing with sterically demanding substrates. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for mitigating steric hindrance in the Suzuki-Miyaura cross-coupling of substituted quinolines. The quinoline moiety is a cornerstone in medicinal chemistry and materials science, and mastering its functionalization is key to innovation.[1][2]

The insights provided here are grounded in established mechanistic principles and validated through numerous studies in the field. Our goal is to empower you to overcome synthetic hurdles and achieve your target molecules with greater efficiency and confidence.

The Challenge of Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, celebrated for its functional group tolerance and relatively mild conditions.[3][4] The catalytic cycle, however, is a delicate dance of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Steric hindrance, particularly from bulky substituents on the quinoline ring or the boronic acid coupling partner, can throw off the choreography at each of these stages.

  • Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline, can be significantly slowed by bulky groups adjacent to the reaction site.[6]

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric congestion around both the palladium complex and the boronic acid.[7] This step is often rate-limiting in couplings with sterically demanding partners.

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, requires the two coupling partners to be in close proximity on the palladium center.[3] Severe steric clash can impede this process, leading to low yields or catalyst decomposition.

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the key steps susceptible to steric hindrance.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Steric Hindrance Prone) pd0->oxidative_addition + R¹-X (Substituted Quinoline) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (Rate-Limiting & Sterically Sensitive) pd_complex->transmetalation + R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination (Hindrance Affects C-C Bond Formation) pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle, indicating steps vulnerable to steric hindrance.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered when performing Suzuki-Miyaura reactions with sterically hindered substituted quinolines.

Question 1: My Suzuki reaction with a 2,8-disubstituted quinoline is resulting in low to no product formation. What are the most probable causes and how can I address them?

Answer:

Low or no yield with a 2,8-disubstituted quinoline is a classic sign of severe steric hindrance impacting the catalytic cycle. The substituents at the 2- and 8-positions create a "pincer" effect around the reaction center, which can impede the approach of the palladium catalyst and the subsequent steps. Here’s a breakdown of potential causes and a systematic approach to troubleshooting:

1. Ineffective Ligand Choice: Standard phosphine ligands like PPh₃ often fail in sterically demanding couplings because they are not bulky enough to promote the formation of the active monoligated palladium species, nor are they electron-rich enough to facilitate oxidative addition to hindered substrates.

  • Solution: Switch to bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands. These are designed to overcome steric challenges.[8][9][10]

Ligand ClassExamplesKey Features
Buchwald Ligands SPhos, XPhos, RuPhosBulky biaryl phosphines that promote the formation of highly active, low-coordinate Pd(0) species.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable and active palladium complexes, often effective for hindered couplings.[3][11]
Other Bulky Ligands P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding, known to be effective in challenging couplings.[7]

2. Inappropriate Base or Solvent Combination: The choice of base is critical and its effectiveness is often solvent-dependent. The base's role is to activate the boronic acid for transmetalation.[3][7] For hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward.

  • Solution: Screen a variety of bases and solvents. Start with a strong inorganic base like K₃PO₄ or Cs₂CO₃. Aprotic polar solvents are often a good starting point.

BaseRecommended SolventsComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, 2-PropanolA robust and commonly used base for hindered couplings.
Cs₂CO₃ Dioxane, DMF, TolueneMore soluble than K₂CO₃, often providing better results in challenging reactions.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA standard base, but may be less effective for highly hindered substrates.[2]

3. Suboptimal Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.

  • Solution: If your initial attempts were at a lower temperature (e.g., 80 °C), try increasing it to 100-120 °C. Ensure your solvent choice is appropriate for the higher temperature.

4. Catalyst Deactivation: The palladium catalyst can be sensitive, and prolonged reaction times at high temperatures can lead to the formation of inactive palladium black.

  • Solution: Ensure rigorous degassing of your reaction mixture to remove oxygen. Use a slightly higher catalyst loading (e.g., 2-5 mol %) for particularly difficult couplings.

The following workflow diagram outlines a systematic approach to optimizing your reaction.

Troubleshooting_Workflow start Low/No Yield with 2,8-Disubstituted Quinoline ligand Step 1: Change Ligand (e.g., to SPhos or XPhos) start->ligand base_solvent Step 2: Screen Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) ligand->base_solvent Re-run reaction temperature Step 3: Increase Temperature (e.g., to 110 °C) base_solvent->temperature If still low yield catalyst Step 4: Adjust Catalyst Loading (e.g., to 3 mol %) temperature->catalyst If improvement is marginal success Successful Coupling catalyst->success Monitor for product

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions with hindered quinolines.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation of my starting quinoline. What causes this and how can I prevent it?

A1: Dehalogenation is a common side reaction where the halide on your quinoline is replaced by a hydrogen atom. This typically occurs after oxidative addition, where the Ar-Pd-X intermediate undergoes a competing reaction, often involving a hydride source, before transmetalation can occur.[6]

  • Potential Hydride Sources: Solvents like alcohols (especially isopropanol under certain conditions), water, or even the phosphine ligand itself can sometimes act as hydride donors.

  • Mitigation Strategies:

    • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • Solvent: While aqueous conditions are common, switching to an anhydrous solvent system (e.g., dry toluene or dioxane) can sometimes reduce dehalogenation.

    • Boronic Acid Quality: Ensure your boronic acid is pure. Impurities can sometimes contribute to side reactions. Using a boronic ester (e.g., a pinacol ester) can also be beneficial as they are generally more stable.[6]

Q2: Can I use a chloro-substituted quinoline for a sterically hindered Suzuki coupling?

A2: Yes, but it is significantly more challenging than using a bromo- or iodo-substituted quinoline. The C-Cl bond is stronger, making the oxidative addition step more difficult.[6] To achieve successful coupling with a chloroquinoline, especially a hindered one, you will likely need:

  • A highly active catalyst system: This is where ligands like SPhos, XPhos, or highly active NHC-palladium complexes are essential.[11][12]

  • Higher temperatures and longer reaction times: Be prepared to push the reaction conditions.

  • A strong base: K₃PO₄ or CsF are often good choices.

Q3: How do I choose between a boronic acid and a boronic ester for a challenging coupling?

A3: Both can be effective, and the choice may depend on the specific substrates.

  • Boronic Acids: They are more reactive but can be prone to decomposition (protodeboronation), especially under harsh conditions.

  • Boronic Esters (e.g., pinacol, MIDA): They are more stable and less prone to decomposition.[6][13] This stability can be advantageous in reactions that require high temperatures and long reaction times. However, the transmetalation step with boronic esters can be slower. For very hindered systems, the increased stability of boronic esters often makes them the preferred choice.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 8-Bromoquinoline

This protocol is a general starting point for the coupling of an 8-bromoquinoline with an ortho-substituted arylboronic acid. Note: This protocol should be optimized for each specific substrate combination.

Materials:

  • 8-Bromoquinoline derivative (1.0 equiv)

  • Ortho-substituted arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 8-bromoquinoline derivative, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst premix to the reaction vial.

  • Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the vial and place it in a preheated heating block at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2020). Chemical Reviews. Retrieved January 11, 2026, from [Link]

  • A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved January 11, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o -aminocinnamonitriles with arylhydrazines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved January 11, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 11, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Suzuki-Miyaura Cross-Coupling: Technical Support Guide for the Role of Water

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of th...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. One of the most frequently discussed yet often misunderstood variables is the role of water. Is it a helpful accelerant or a detrimental contaminant?

The answer, as is common in chemistry, is: it depends. This guide moves beyond simplistic answers to provide a nuanced, evidence-based understanding of how water influences the reaction mechanism, offering actionable advice for troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of water's involvement in the Suzuki-Miyaura reaction.

Q1: I've heard water is both good and bad for Suzuki reactions. What is the consensus?

There is no single consensus because water plays a dual role. Its effect is highly dependent on the specific reaction conditions: the base, the solvent, the ligands, and the substrates.

  • Beneficial Effects: In many cases, the presence of a small, controlled amount of water is advantageous. It can accelerate the crucial transmetalation step by facilitating the formation of the active boronate species from the boronic acid. Water can also improve the solubility of inorganic bases (like K₂CO₃ or Cs₂CO₃), leading to a more efficient reaction.

  • Detrimental Effects: Conversely, excessive water can lead to several undesirable side reactions. The most common issue is the competitive hydrolysis of the organohalide starting material. Furthermore, water can promote the protodeboronation of the boronic acid, a side reaction that converts the boronic acid back into an arene, reducing the overall yield.

Q2: How exactly does water participate in the catalytic cycle?

Water can influence multiple steps in the Suzuki-Miyaura catalytic cycle. Its most critical roles are in the pre-equilibrium and transmetalation stages.

  • Boronic Acid Speciation: Boronic acids exist in equilibrium with their cyclic anhydride, the boroxine, and the active boronate species. Water is essential for hydrolyzing boroxines back to the monomeric boronic acid. The base then deprotonates the boronic acid to form the highly nucleophilic "ate" complex (boronate), which is the active species in transmetalation.

  • Transmetalation: The transfer of the organic group from boron to the palladium center is often the rate-limiting step. The hydroxide ion (OH⁻), present in aqueous basic solutions, is believed to play a key role. It can coordinate to the palladium center, forming a hydroxo-palladium complex (LₙPd(Ar)(OH)). This complex is significantly more reactive towards the boronic acid or boronate, accelerating the transmetalation step.

Below is a diagram illustrating the key equilibria involving the boronic acid.

BoronicAcidEquilibrium cluster_key Equilibrium Key Boroxine Boroxine (ArBO)₃ BoronicAcid Boronic Acid ArB(OH)₂ Boroxine->BoronicAcid + 3 H₂O Key1 Inactive/Reservoir Species Boronate Active Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (Base + H₂O) Key2 Active Species for Transmetalation

Caption: Equilibrium between boroxine, boronic acid, and the active boronate species.

Part 2: Troubleshooting Guide - From Theory to Practice

This section is designed to help you diagnose and solve specific experimental issues related to water content in your Suzuki-Miyaura reactions.

Q3: My reaction is sluggish or fails completely. Could water (or lack thereof) be the issue?

Possible Cause: Yes, this is a very common issue. The problem could be either too much or too little water, depending on your specific system.

Troubleshooting Steps:

  • Analyze Your System:

    • Base: Are you using a base that requires water for solubility and activity (e.g., K₂CO₃, Cs₂CO₃)? If so, a completely anhydrous system will be very slow.

    • Solvent: Are you using a solvent that is immiscible with water (e.g., Toluene, Dioxane)? In such cases, the reaction occurs at the interface, and the amount of water can drastically affect the reaction rate.

    • Ligand: Some ligands are sensitive to water and can hydrolyze or degrade.

  • Run Controlled Experiments: Set up a small array of parallel reactions to test the effect of water.

    • Reaction A (Strictly Anhydrous): Use freshly distilled, dry solvents. Dry the base and other reagents under vacuum. Run the reaction under an inert atmosphere (Argon or Nitrogen).

    • Reaction B (Biphasic/Added Water): Use your standard solvent system but add a specific amount of water (e.g., 10-50% v/v relative to the organic solvent).

    • Reaction C (Saturated Solvent): Use a solvent that has been pre-saturated with water.

  • Interpret the Results:

    • If Reaction B or C is significantly faster than Reaction A , your system benefits from water. This is common for reactions using inorganic bases and hydrophilic ligands.

    • If Reaction A is the most successful, your substrates or catalyst system are likely sensitive to hydrolysis.

The following workflow illustrates a logical approach to diagnosing water-related issues.

TroubleshootingWorkflow Start Problem: Low Suzuki-Miyaura Yield CheckSystem Analyze System: Base, Solvent, Ligands Start->CheckSystem SetupExperiments Set up Controlled Experiments: A) Anhydrous B) Added H₂O C) Saturated H₂O CheckSystem->SetupExperiments AnalyzeResults Analyze TLC/LC-MS Results SetupExperiments->AnalyzeResults ResultA Anhydrous (A) is Best? AnalyzeResults->ResultA ResultB Added H₂O (B/C) is Best? AnalyzeResults->ResultB ConclusionA System is water-sensitive. Optimize anhydrous conditions. ResultA->ConclusionA Yes NoImprovement No Improvement. Problem is likely not water. Investigate other variables. ResultA->NoImprovement No ConclusionB System benefits from water. Optimize H₂O amount. ResultB->ConclusionB Yes ResultB->NoImprovement No

Caption: Diagnostic workflow for troubleshooting water-related issues in Suzuki reactions.

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

Possible Cause: Protodeboronation is often accelerated by water, especially at elevated temperatures and with certain bases. It is a reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.

Mitigation Strategies:

  • Minimize Water Content: If your system allows, switch to more anhydrous conditions. Use organic-soluble bases like K₃PO₄ or organic bases (e.g., Et₃N) which can function with less water.

  • Lower Reaction Temperature: Protodeboronation has a higher activation energy than the desired cross-coupling. Reducing the temperature can significantly suppress this side reaction.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids. They can be used directly in the coupling reaction.

  • Base Selection: The choice of base is critical. Strongly basic conditions can accelerate decomposition. Sometimes, a weaker base like K₂CO₃ is preferable to a stronger one like Cs₂CO₃ if protodeboronation is a major issue.

Q5: How do I implement a protocol with a controlled amount of water?

Objective: To run a Suzuki-Miyaura reaction in a biphasic system (e.g., Toluene/Water) where water is intentionally used to accelerate the reaction.

Experimental Protocol Example:

  • Reagents & Setup:

    • Aryl Halide (1.0 eq)

    • Boronic Acid (1.2 eq)

    • Pd(PPh₃)₄ (1-3 mol%)

    • K₂CO₃ (2.0 eq)

    • Toluene (0.2 M relative to aryl halide)

    • Deionized Water (25% v/v of Toluene)

    • Round-bottom flask with a reflux condenser and magnetic stir bar.

  • Procedure:

    • To the reaction flask, add the aryl halide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Equip the flask with a rubber septum.

    • Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Using syringes, add the degassed Toluene followed by the degassed deionized water. Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous workup.

Part 3: Data Summary & Key Parameters

The effect of water is not universal. The table below summarizes general trends observed for different reaction parameters. Use this as a starting point for your own optimization.

ParameterConditionGeneral Effect of WaterRationale & Comments
Base Inorganic (K₂CO₃, Cs₂CO₃)Often Beneficial Increases base solubility and promotes boronate formation.
Organic (Et₃N, DIPEA)Often Detrimental or NeutralThese bases are soluble in organic solvents; excess water can lead to hydrolysis.
Phosphate (K₃PO₄)Beneficial (in moderation)Often used in a mixture of organic solvent and water, striking a good balance.
Ligand Electron-rich phosphines (e.g., Buchwald ligands)Generally Tolerant/Beneficial Many modern, highly active ligands are designed for robustness in aqueous media.
Basic phosphines (e.g., PPh₃)Tolerant PPh₃ is a workhorse ligand that functions well in many biphasic systems.
Substrate Electron-deficient Aryl HalidesOften Beneficial These substrates are highly reactive, and faster transmetalation (aided by water) is favorable.
Electron-rich/Sterically Hindered Aryl HalidesSystem DependentMay require more forcing conditions where side reactions like protodeboronation become more prominent.
Hydrophilic SubstratesBeneficial Water can improve the solubility of starting materials, leading to a homogeneous reaction.

References

  • Title: The Role of Water in the Suzuki-Miyaura Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Society Reviews URL: [Link]

  • Title: Protodeboronation of Arylboronic Acids: A Mechanistic Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Role for Water in the Suzuki-Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Boronic Esters Source: Organic Letters URL: [Link]

Optimization

Technical Support Center: Optimization of Reaction Time for Complete Conversion in Suzuki Coupling

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction times and achieve complete conversion. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversion

Problem 1: My Suzuki coupling reaction has stalled and is not reaching completion.

When a reaction stalls, it's crucial to systematically investigate the potential causes, which often relate to the stability and activity of the catalytic system.

Possible Cause: Catalyst Deactivation or Inhibition

The palladium catalyst is the heart of the Suzuki reaction, and its deactivation is a primary reason for incomplete conversion.[1][2]

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of palladium black, an inactive form of palladium.[3][4] This is often observed as the reaction mixture turning black.[3]

    • Solution: Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][5]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to loss of catalytic activity.[6]

  • Inhibition by Starting Materials or Additives: Certain functional groups on your starting materials, such as primary amines, can coordinate to the palladium center and inhibit its catalytic activity.[3]

    • Solution: Consider protecting reactive functional groups, like amines, with protecting groups such as Boc or Cbz, which are stable under typical Suzuki conditions.[3]

Possible Cause: Suboptimal Reaction Conditions

The interplay of various reaction parameters is critical for achieving complete conversion.[7][8]

  • Insufficient Temperature: The rate of the reaction is highly dependent on temperature.[9]

    • Solution: Gradually increase the reaction temperature. A good starting point for many Suzuki reactions is 60-80°C, but some systems may require temperatures up to 120°C.[9] Monitor for potential side reactions at higher temperatures.

  • Incorrect Base or Base Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11][12][13] The choice and amount of base can significantly impact the reaction rate.[11][14]

    • Solution: Screen different bases. While aqueous K₂CO₃ is a common first choice, other bases like K₃PO₄, Cs₂CO₃, or organic bases might be more effective for your specific substrates.[15] Ensure at least stoichiometric amounts of the base are used relative to the limiting reagent.

  • Inappropriate Solvent System: The solvent influences the solubility of reagents and the stability and reactivity of the catalytic species.[16][17][18][19][20]

    • Solution: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[12][21] The ratio of the organic solvent to water can be critical and may need optimization.[16] For substrates with poor solubility, consider solvents like DMF or NMP.[20]

Problem 2: I'm observing significant formation of side products, which is consuming my starting materials.

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Common Side Product: Protodeboronation of the Boronic Acid

This side reaction involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3][22]

  • Cause: This is often promoted by the presence of water and can be exacerbated by prolonged reaction times or high temperatures.[4]

  • Solutions:

    • Minimize Water: If your base and solvent system allows, using anhydrous conditions can significantly reduce protodeboronation.[4]

    • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed.[3]

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, a potassium trifluoroborate salt (BF₃K), or a MIDA boronate.[4]

Common Side Product: Dehalogenation of the Aryl Halide

Here, the halide on your electrophile is replaced by a hydrogen atom.[3][21]

  • Cause: This can occur after the oxidative addition step, where the palladium complex reacts with a hydride source in the reaction mixture, often from an amine base or an alcohol solvent.[21]

  • Solutions:

    • Choice of Base: Use a non-coordinating, milder base.[3]

    • Shorter Reaction Times: Similar to protodeboronation, minimizing the reaction time can reduce the extent of dehalogenation.[3]

Common Side Product: Homocoupling of the Boronic Acid

This involves the dimerization of your boronic acid, leading to a symmetrical biaryl byproduct.[4]

  • Cause: The presence of oxygen or Pd(II) species in the reaction mixture often promotes homocoupling.[4]

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[4]

    • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my Suzuki coupling?

The choice of catalyst and ligand is critical and substrate-dependent.[7][8] For simple aryl bromides and iodides, Pd(PPh₃)₄ can be effective. However, for more challenging substrates like aryl chlorides or sterically hindered partners, more sophisticated systems are often required.[21][23][24][25]

  • Electron-rich and bulky ligands , such as the Buchwald-type dialkylbiarylphosphines (e.g., SPhos, XPhos), are often highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][23][24] N-heterocyclic carbene (NHC) ligands are also a robust alternative to phosphines.[6][12]

Q2: What is the optimal catalyst loading for a Suzuki reaction?

While higher catalyst loadings can increase the reaction rate, they also increase costs and the amount of residual palladium in your product. A typical starting point for catalyst loading is in the range of 0.5–2.0 mol%.[7] For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced to as low as 0.01 mol%.[26]

Q3: How can I effectively monitor the progress of my Suzuki reaction to determine the optimal reaction time?

Regularly monitoring your reaction is key to avoiding unnecessary heating and potential side reactions.[22][27][28]

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[27][29]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and can help identify side products.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by NMR can provide a very accurate measure of conversion.[28]

Q4: My reaction mixture turns black immediately. Is this a sign of a failed reaction?

The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition and is frequently associated with failed or low-yielding reactions.[3] This can be caused by the presence of oxygen, impurities, or excessively high reaction temperatures.[3] It is crucial to ensure thorough degassing and the use of pure reagents and solvents.[3]

Q5: Can I run a Suzuki coupling reaction in the absence of a solvent?

While less common, it is possible to run Suzuki reactions under solvent-free conditions, which can offer environmental and economic benefits. However, this is highly dependent on the physical properties of your substrates and reagents.

Experimental Protocols

Protocol 1: General Procedure for a Time-Course Study to Optimize Reaction Time
  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating and Sampling: Place the reaction in a preheated oil bath at the desired temperature. At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot of the reaction mixture under a positive pressure of inert gas.

  • Quenching and Analysis: Quench each aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst. Analyze the quenched samples by a suitable technique (TLC, GC-MS, or LC-MS) to determine the conversion over time.

  • Data Analysis: Plot the percentage conversion versus time to determine the point at which the reaction reaches completion or plateaus.

Protocol 2: Preparation of a More Stable Diethanolamine Adduct of a Boronic Acid
  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 eq) in a minimal amount of a suitable solvent like methylene chloride.[4]

  • Addition: While stirring, add diethanolamine (1.0 eq) dropwise.[4]

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[4]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[4]

Data Presentation

Table 1: Common Parameters for Suzuki Coupling Optimization

ParameterTypical RangeConsiderations
Catalyst Loading 0.5 - 2.0 mol%Can be lowered for highly active systems.[7]
Reaction Temperature 50 - 100 °CHigher temperatures may be needed for less reactive substrates but can increase side reactions.[7][9]
Base Equivalents 1.5 - 3.0 eqThe type and amount of base can be critical for reaction success.[7][11]
Solvent Choice THF, Toluene, Dioxane, DMF (often with water)Solvent polarity and solubility of reagents are key factors.[16][17][21]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + Ar'-B(OR)2 (activated by base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Incomplete Conversion SideProducts Significant Side Products? Start->SideProducts CheckCatalyst Check Catalyst System Deactivated Degas thoroughly Protect functional groups Screen ligands CheckCatalyst->Deactivated Deactivated/Inhibited? Conditions Conditions CheckCatalyst->Conditions No CheckConditions Check Reaction Conditions SideProducts->CheckCatalyst No AnalyzeByproducts Identify Side Products (Protodeboronation, Dehalogenation, Homocoupling) SideProducts->AnalyzeByproducts Yes AddressSideProducts Adjust Conditions: - Anhydrous if possible - Shorter reaction time - Different base/ligand - Rigorous degassing AnalyzeByproducts->AddressSideProducts CheckTemp CheckTemp Conditions->CheckTemp Check Temperature CheckBase CheckBase Conditions->CheckBase Check Base CheckSolvent CheckSolvent Conditions->CheckSolvent Check Solvent IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp Increase Temperature ScreenBases ScreenBases CheckBase->ScreenBases Screen Bases OptimizeSolvent OptimizeSolvent CheckSolvent->OptimizeSolvent Optimize Solvent System

Caption: A decision tree for troubleshooting incomplete Suzuki coupling reactions.

References

  • Cid, J., Garcia-Alvarez, J., & preparedness, V. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 285-294. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Remete, A. M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 26(11), 3064-3075. [Link]

  • Pestryakov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]

  • Leadbeater, N. E., & McGowan, C. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters, 8(16), 3469-3472. [Link]

  • Semproni, S. P., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2154-2162. [Link]

  • Arodes. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Pereira, G. R., & de Lacerda, V., Jr. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 285-294. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(1), 447-456. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562-15571. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Semproni, S. P., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2154-2162. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(18), 2686-2695. [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(17), 5642-5650. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(11), 1957-1976. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction time on the Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(24), 5038-5047. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of catalyst poisoning, specifically when w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of catalyst poisoning, specifically when working with nitrogen-containing heterocycles. These robust molecules are foundational in pharmaceuticals and agrochemicals, but their inherent electronic properties can often bring catalytic reactions to a halt.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure your reactions proceed efficiently. We will delve into the mechanisms of catalyst deactivation and provide actionable, field-proven solutions to overcome these hurdles.

Understanding the Root Cause: Why Nitrogen Heterocycles Deactivate Catalysts

Nitrogen-containing heterocycles are notorious for their ability to poison transition metal catalysts (e.g., Pd, Pt, Rh, Ru, Ni).[4] The primary mechanism is the strong coordination of the lone pair of electrons on the nitrogen atom to the active metal centers of the catalyst.[4][5] This interaction effectively blocks the sites that are necessary for the catalytic cycle to proceed, leading to a significant decrease in reaction rate or complete inhibition.[4][5][6]

Several factors can influence the severity of catalyst poisoning:

  • Nature of the Heterocycle: The basicity and steric environment of the nitrogen atom play a crucial role. More basic and sterically unhindered nitrogens tend to be stronger poisons.

  • Catalyst Type: The susceptibility to poisoning varies among different metals. For instance, in hydrogenations, the poison sensitivity has been observed to decrease in the order of Pd > Ru >> Rh.[7]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the equilibrium of the poisoning process.[6]

Troubleshooting Common Issues

Here, we address specific problems you might be facing in the lab and provide a systematic approach to resolving them.

Issue 1: My reaction is sluggish or has completely stalled.

This is the most common symptom of catalyst poisoning.

Troubleshooting Workflow:

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Actionable Solutions A Low or no conversion B Is a nitrogen heterocycle present in the starting materials or solvent? A->B C Run a control experiment with a non-heterocyclic analogue. B->C Yes D Analyze feedstock for impurities (e.g., GC-MS, HPLC). B->D Unsure E Increase catalyst loading. C->E Control works F Switch to a more poison-resistant catalyst (e.g., Rh instead of Pd for hydrogenation). C->F Control works G Modify the nitrogen heterocycle. C->G Control works H Optimize reaction conditions (temperature, solvent, additives). C->H Control works G A Define Reaction Scope (Substrate, Desired Product) B Select Diverse Array of: - Catalysts (Pd, Rh, Ni, etc.) - Ligands (Phosphines, NHCs) - Solvents A->B C Perform Parallel Reactions in Microplate Format B->C D High-Throughput Analysis (e.g., LC-MS, GC-MS) C->D E Identify Lead Conditions D->E F Optimize Lead Conditions on a Larger Scale E->F

Caption: High-throughput screening workflow for catalyst selection.

Q4: Can water in the reaction mixture affect catalyst deactivation?

A4: Yes, water can deactivate catalysts through mechanisms like deconstruction, leaching of active components, and sintering, especially at elevated temperatures. [8]While not directly related to nitrogen poisoning, maintaining anhydrous conditions is generally good practice for many catalytic reactions.

By understanding the principles of catalyst poisoning and employing the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the success rate of your reactions involving nitrogen-containing heterocycles.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Google Cloud.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. MDPI.
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025-09-14). YouTube.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. BenchChem.
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds - MDPI. MDPI.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. AmmoniaKnowHow.
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI. MDPI.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central.

Sources

Optimization

characterization of impurities from Suzuki coupling of quinoline boronic acids

Technical Support Center: Suzuki Coupling of Quinoline Boronic Acids From the Desk of a Senior Application Scientist Welcome to the technical support center for the characterization of impurities from the Suzuki coupling...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Quinoline Boronic Acids

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the characterization of impurities from the Suzuki coupling of quinoline boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging cross-coupling reaction. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your synthetic processes.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development for the construction of C-C bonds.[1] However, the use of heteroaromatic substrates like quinoline boronic acids introduces specific challenges, primarily related to the electronic nature of the quinoline ring and the inherent instability of many heteroaryl boronic acids.[1][2] This guide will address the most common impurities, their mechanisms of formation, and robust strategies for their identification and mitigation.

Troubleshooting Guide: Diagnosing and Resolving Common Impurity Issues

This section is structured to help you diagnose problems based on observed experimental outcomes.

Q1: My reaction shows significant formation of quinoline, the protodeboronated byproduct. What is causing this and how can I minimize it?

A1: The observation of quinoline points directly to protodeboronation, a common and often frustrating side reaction.

Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond.[3] This is particularly prevalent with electron-rich or heteroaromatic boronic acids, like many quinoline derivatives, especially under basic aqueous conditions.[4][5] The reaction pH is a critical factor in the mechanism of protodeboronation.[3]

Causality and Mitigation Strategies:

  • Proton Source: The primary culprit is often the presence of water.[4] While aqueous bases are common in Suzuki couplings, they provide the necessary proton source for this side reaction.

  • Base Strength: Strong bases (e.g., NaOH, K₃PO₄) in aqueous media can accelerate the rate of protodeboronation.[4][5] The base promotes the formation of the more reactive arylboronate anion, which is more susceptible to protonolysis.[5]

Recommended Solutions:

  • Switch to Anhydrous Conditions: If your starting materials and reagents are sufficiently soluble, moving to a completely anhydrous solvent system (e.g., dry dioxane, THF, or toluene) can dramatically reduce protodeboronation.[4] Ensure all reagents, especially the base, are thoroughly dried.

  • Use a Milder, Non-Hydroxide Base: Weaker inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often effective.[4] KF is particularly useful as it can activate the boronic acid without significantly increasing the basicity of the medium.

  • Employ Boronic Esters: Converting the quinoline boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, is a highly effective strategy.[5][6] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[2][5]

Q2: I'm observing a significant amount of a bi-quinoline byproduct in my crude reaction mixture. How do I prevent this homocoupling?

A2: The formation of a symmetrical bi-quinoline dimer is a classic sign of boronic acid homocoupling.

This side reaction is primarily driven by the presence of molecular oxygen, which can interfere with the palladium catalytic cycle.[1][4] Oxygen can either re-oxidize the active Pd(0) catalyst to Pd(II) or participate in a parallel catalytic cycle that favors the coupling of two boronic acid molecules.[1][7]

Logical Workflow for Troubleshooting Homocoupling:

Below is a workflow to diagnose and address the root cause of excessive homocoupling.

G start High Homocoupling Observed atm 1. Check Reaction Atmosphere start->atm degas Is solvent properly degassed? Is reaction under inert gas? atm->degas reagents 2. Evaluate Reagents & Catalyst pd_source Is Pd(II) precatalyst used? Is catalyst fresh & active? reagents->pd_source conditions 3. Adjust Reaction Conditions temp Is the reaction temperature too high? conditions->temp degas_yes Yes degas->degas_yes   degas_no No degas->degas_no   degas_yes->reagents degas_sol Action: Improve degassing procedure (e.g., freeze-pump-thaw) and maintain positive inert gas pressure. degas_no->degas_sol degas_sol->reagents pd_source_yes Yes pd_source->pd_source_yes   pd_source_no No pd_source->pd_source_no   pd_source_sol Action: Use a robust Pd(0) source (e.g., Pd(PPh3)4) or an air-stable precatalyst (e.g., Buchwald G3). pd_source_yes->pd_source_sol pd_source_no->conditions pd_source_sol->conditions temp_yes Yes temp->temp_yes temp_no No temp->temp_no temp_sol Action: Lower the temperature. Monitor kinetics to ensure cross- coupling remains efficient. temp_yes->temp_sol end Homocoupling Minimized temp_no->end temp_sol->end

Caption: Troubleshooting workflow for boronic acid homocoupling.

Key Recommendations:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Methods like freeze-pump-thaw (for organic solvents) or bubbling with an inert gas (Argon or Nitrogen) for an extended period (20-30 min) are critical.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1] Consider starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., Buchwald palladacycles) that generates the active catalyst cleanly and efficiently.[4][8]

Frequently Asked Questions (FAQs)

Q3: What are the primary impurity-forming pathways in a Suzuki coupling with quinoline boronic acids?

A3: The main catalytic cycle for Suzuki coupling is well-established, involving oxidative addition, transmetalation, and reductive elimination.[6][9] Impurities arise from off-cycle reactions that compete with these primary steps.

G pd0 LnPdn(0) (Active Catalyst) ox_add Oxidative Addition (Quinoline-X) pd0->ox_add pd_ii LnPdn(II)(Quinoline)(X) ox_add->pd_ii trans Transmetalation (Ar-B(OH)2 / Base) pd_ii->trans pd_ii_ar LnPdn(II)(Quinoline)(Ar) trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Regenerates Catalyst product Quinoline-Ar (Desired Product) red_elim->product proto_start Ar-B(OH)2 protodeboronation Protodeboronation (+H₂O, Base) proto_start->protodeboronation proto_prod Ar-H (Impurity) protodeboronation->proto_prod homo_start 2 x Ar-B(OH)2 homocoupling Homocoupling (O₂, Pd(II)) homo_start->homocoupling homo_prod Ar-Ar (Impurity) homocoupling->homo_prod

Caption: Suzuki cycle with key impurity pathways.

  • Protodeboronation: Occurs when the quinoline boronic acid (Ar-B(OH)₂) reacts with a proton source before it can engage in transmetalation.[3]

  • Homocoupling: Can occur when two molecules of the boronic acid are coupled, often mediated by Pd(II) species in the presence of an oxidant like oxygen.[1][10]

  • Dehalogenation: The starting material (Quinoline-X) can be reduced to Quinoline-H, particularly if there are sources of hydride in the reaction or if β-hydride elimination is possible from alkyl coupling partners.[11]

  • Catalyst Decomposition: Under harsh conditions, the palladium catalyst can agglomerate and precipitate as inactive palladium black, reducing reaction efficiency.[11]

Q4: What is the recommended analytical workflow for identifying and quantifying these impurities?

A4: A multi-technique approach is essential for robust characterization. The primary tools are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Protocol: LC-MS Analysis for Impurity Profiling

  • Sample Preparation:

    • Take a time-point aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and precipitates the inorganic base.

    • Centrifuge the sample to pellet the solids.

    • Transfer the supernatant to an HPLC vial for analysis. Perform a further dilution if necessary to be within the linear range of the detector.

  • LC Method:

    • Column: A reverse-phase C18 column is a standard starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile or Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute all components, from polar starting materials to non-polar coupled products and dimers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector: UV/Vis Diode Array Detector (DAD) to obtain UV spectra, which can help in identifying components, followed by the Mass Spectrometer.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles like quinolines.

    • Analysis: Perform a full scan to detect the molecular weights of all eluting peaks. The expected masses for starting materials, product, and key impurities (protodeboronated, homocoupled) should be extracted from the total ion chromatogram (TIC).

    • Confirmation: For definitive identification, perform MS/MS (fragmentation) analysis on the parent ions of interest to confirm their structures.

  • Quantification: For accurate quantification, use an HPLC-UV method and create a calibration curve with an authentic standard of the main product and, if available, the impurities. If standards are not available, relative percentages can be reported based on peak area normalization (Area %).

Q5: How critical is the purity of the quinoline boronic acid starting material?

A5: It is absolutely critical. Impurities in the boronic acid can have a profound impact on the reaction's success.[12]

  • Catalyst Poisoning: Certain impurities can act as ligands that bind strongly to the palladium center, deactivating the catalyst.[12]

  • Side Reactions: Contaminants can participate in their own side reactions, leading to a complex and difficult-to-purify product mixture.[12]

  • Boroxines: Boronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. While often competent in the coupling, their presence affects the stoichiometry and can sometimes lead to different reactivity or impurity profiles.[1][8] It is crucial to characterize your starting material to know the exact ratio of boronic acid to boroxine.

Summary of Common Impurities and Mitigation Strategies

Impurity TypeCommon NameFormation MechanismKey Mitigation Strategies
Protodeboronation Product QuinolineProtonolysis of the C-B bond, facilitated by water and strong bases.[3]Use anhydrous conditions; employ milder bases (KF, K₂CO₃); use boronic esters (pinacol, MIDA).[4][5]
Homocoupling Dimer Bi-quinolineOxidative coupling of two boronic acid molecules, often mediated by O₂.[1]Rigorously degas solvents; maintain an inert atmosphere; use efficient Pd(0) precatalysts.[4]
Dehalogenation Product Quinoline (from halide)Reduction of the C-X bond of the electrophile.[11]Ensure purity of reagents; avoid potential hydride sources; select appropriate ligands.
Catalyst Decomposition Palladium BlackAggregation of the Pd(0) catalyst, often at high temperatures or concentrations.[11]Use appropriate ligands to stabilize the catalyst; avoid excessive temperatures.
Hydroxylated Byproduct HydroxyquinolineReaction with hydroxide ions, especially at high temperatures with strong bases.[13]Use non-hydroxide bases (e.g., carbonates, phosphates); lower reaction temperature.

References

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • PMC, NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • ResearchGate. (PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing efficiency of different palladium catalysts for Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid

An In-Depth Guide to Palladium Catalyst Efficiency for the Suzuki Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid For researchers and professionals in drug development, the synthesis of complex heterocyclic mol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Efficiency for the Suzuki Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid

For researchers and professionals in drug development, the synthesis of complex heterocyclic molecules is a foundational activity. The quinoline moiety, in particular, is a privileged scaffold in medicinal chemistry. Its synthesis via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represents a critical and widely adopted strategy.[1][2][3] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and scalability.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of a challenging, multifunctional substrate: 2-(4-boronophenyl)quinoline-4-carboxylic acid with a suitable aryl halide partner. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide a robust experimental protocol.

The Challenge: Coupling a Multifunctional Quinoline

The substrate, 2-(4-boronophenyl)quinoline-4-carboxylic acid, presents several challenges that must be addressed by the catalytic system:

  • Heteroaromatic Nature: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Carboxylic Acid Group: This acidic proton can interfere with the basic conditions required for the reaction. Furthermore, the carboxylate may act as a ligand.

  • Steric Hindrance: The substitution pattern around the coupling sites can impede the necessary bond-forming steps in the catalytic cycle.

An optimal catalyst must be robust enough to overcome these challenges while operating under conditions that preserve the integrity of the functional groups.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5][6] Understanding this cycle is crucial for diagnosing reaction issues and selecting the appropriate catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[4]

Bulky, electron-rich ligands on the palladium center are known to accelerate both the oxidative addition and reductive elimination steps, enhancing overall catalytic efficiency.[8][9][10]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A L₂PdII(R¹)(X) OxAdd->PdII_A Transmetal Transmetalation (R²B(OH)₂ + Base) PdII_A->Transmetal [R²B(OH)₃]⁻ PdII_B L₂PdII(R¹)(R²) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

Direct comparative data for the specific coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid is scarce in the literature. Therefore, the following comparison is synthesized from data on structurally related or similarly challenging heteroaromatic substrates.[11][12] The performance metrics provide a strong directional guide for catalyst selection.

Catalyst SystemCatalyst Loading (mol%)Representative BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Strengths & Considerations
Pd(PPh₃)₄ 2 - 5K₂CO₃ / Na₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 10012 - 2475 - 85Baseline: Readily available and inexpensive. Often requires higher loadings and longer reaction times. May struggle with less reactive aryl chlorides.[13][14]
Pd(OAc)₂ / SPhos 0.5 - 2K₃PO₄1,4-Dioxane or t-AmylOHRT - 1002 - 890 - 98High Activity: The bulky, electron-rich SPhos ligand promotes high turnover numbers, effective for hindered substrates and aryl chlorides at lower temperatures.[12][15]
Pd(OAc)₂ / XPhos 0.5 - 2K₃PO₄THF/H₂ORT - 601 - 4>95Exceptional for Heteroaryls: XPhos is particularly effective for coupling heteroaryl boronic acids and halides, minimizing protodeboronation of unstable substrates.[8][10][16][17]
Buchwald G3 Palladacycle 0.1 - 1K₃PO₄t-AmOH60 - 1001 - 6>95Robust & Pre-activated: Air- and moisture-stable precatalyst simplifies reaction setup. Excellent for a broad scope of substrates, including challenging ones.[18][19]
PEPPSI-IPr 0.5 - 1.5Cs₂CO₃1,4-Dioxane or t-AmOH80 - 1101 - 4>95Thermally Stable: N-Heterocyclic Carbene (NHC) ligand provides high stability and activity, making it ideal for difficult couplings requiring higher temperatures.[12][20]

Expert Insights:

  • For initial screening, Pd(PPh₃)₄ serves as a cost-effective baseline. However, for a complex substrate like our target quinoline, sluggish conversion or decomposition may occur.

  • The Buchwald ligands (SPhos, XPhos) represent the gold standard for high-efficiency couplings.[8][10][21] For this specific application involving a heteroaryl boronic acid, the Pd(OAc)₂/XPhos system or the corresponding XPhos Palladacycle would be the primary recommendation due to their demonstrated superiority in preventing protodeboronation and coupling heteroaromatic partners.[16][22]

  • PEPPSI-IPr is an excellent alternative, especially if thermal stability is a concern or if phosphine-based catalysts are underperforming. Its strong σ-donating NHC ligand can significantly enhance catalytic activity for electron-deficient or coordinating heteroaromatics.[12]

Experimental Protocol: Suzuki Coupling with an XPhos-Based Catalyst

This protocol provides a self-validating, detailed methodology for the Suzuki coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid with a representative aryl bromide partner (e.g., 4-bromoanisole).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble Glassware (Schlenk flask, condenser) B 2. Dry & Purge with N₂/Ar A->B C 3. Add Solids: - Quinoline Boronic Acid - Aryl Bromide - K₃PO₄ - Catalyst B->C D 4. Add Degassed Solvents (e.g., THF/H₂O) C->D E 5. Heat to Reaction Temp (e.g., 60 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench (Add H₂O) F->G H 8. Acidify to pH ~4 (Precipitate Product) G->H I 9. Extract with Organic Solvent H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Column Chromatography) J->K L 12. Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.0 equiv), the aryl bromide (1.1 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., XPhos, 1.2 mol%). Rationale: Using a slight excess of ligand can help stabilize the active catalyst. Alternatively, use a pre-formed palladacycle (e.g., XPhos G3 Palladacycle, 1 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 2:1 mixture of THF and water) via cannula or syringe to achieve a suitable concentration (e.g., 0.1 M). Rationale: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and carefully acidify with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it less water-soluble.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

While a range of palladium catalysts can effect the Suzuki-Miyaura coupling, the synthesis of complex, functionalized heteroaromatics like 2-(4-boronophenyl)quinoline-4-carboxylic acid derivatives demands a high-performance catalytic system. Modern catalysts based on bulky, electron-rich biaryl monophosphine ligands, such as XPhos, or stable NHC ligands, consistently outperform traditional catalysts like Pd(PPh₃)₄ in terms of reaction speed, catalyst loading, and substrate scope. For researchers aiming to develop efficient and scalable synthetic routes in a drug discovery context, investing in these advanced catalyst systems is highly recommended to ensure robust and reproducible results.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]

  • NileRed. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Khan, I., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules. [Link]

  • Hazari, N., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • R Discovery. (2011, June 30). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ACS Publications. (2025, February 24). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. [Link]

  • PMC. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025, August 9). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • ResearchGate. (2019, July 18). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ResearchGate. (2025, August 6). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]

  • ResearchGate. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]

  • PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • PMC. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

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Comparative

A Comparative Guide to the Synthesis of Biaryl Quinolines: Validation of a Streamlined Route via 2-(4-Boronophenyl)quinoline-4-carboxylic Acid

Introduction: The Imperative for Efficient Biaryl Quinoline Synthesis in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a br...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Biaryl Quinoline Synthesis in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a pyridine moiety endows the quinoline system with unique electronic properties and a rigid framework amenable to diverse functionalization.[3][4] Among its many derivatives, biaryl quinolines have emerged as a particularly promising class of compounds. The introduction of a second aryl group can significantly modulate the pharmacological profile, enhancing target affinity, improving pharmacokinetic properties, and enabling new intellectual property.[5]

Traditionally, the synthesis of biaryl quinolines has relied on well-established palladium-catalyzed cross-coupling reactions. These methods, while powerful, often involve multi-step sequences with associated challenges in yield, purification, and functional group tolerance. This guide introduces and validates a new, streamlined synthetic route utilizing the advanced intermediate, 2-(4-boronophenyl)quinoline-4-carboxylic acid. We will objectively compare this novel approach with established methodologies—namely the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings—providing the experimental data and procedural rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

The New Synthetic Route: A Streamlined Approach Using a Pre-functionalized Core

The novelty of this proposed route lies in the strategic use of 2-(4-boronophenyl)quinoline-4-carboxylic acid as the starting material. This molecule is an advanced intermediate where the quinoline core is already equipped with a boronic acid moiety at the desired position for direct coupling. This circumvents the need for a separate halogenation or borylation of a pre-formed quinoline, thereby reducing the number of synthetic steps, minimizing potential side reactions, and often leading to a higher overall process efficiency.

The core of this new route is a Suzuki-Miyaura cross-coupling reaction, where the pre-installed boronic acid function on the quinoline scaffold reacts with a diverse range of aryl or heteroaryl halides to furnish the target biaryl quinoline. The presence of the carboxylic acid at the 4-position is a key feature, as this functional group is a common pharmacophore in drug candidates, for instance, in inhibitors of dihydroorotate dehydrogenase (DHODH).[6]

Conceptual Workflow of the New Route

The logic of this approach is to simplify the synthetic sequence by starting with a more complex, yet strategically designed, building block.

G cluster_0 Traditional Two-Step Approach cluster_1 New Streamlined Route a Simple Quinoline b Halogenation/ Borylation a->b c Functionalized Quinoline b->c d Suzuki Coupling c->d e Biaryl Quinoline d->e f 2-(4-boronophenyl)quinoline- 4-carboxylic acid g Suzuki Coupling f->g h Biaryl Quinoline g->h Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 pd_complex2 R¹-Pd(II)L₂-OR pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 product R¹-R² (Biaryl) pd_complex3->product Reductive Elimination reagents1 R¹-X (Aryl Halide) reagents1->pd_complex1 Oxidative Addition reagents2 R²B(OH)₂ (Boronic Acid) reagents2->pd_complex3 base Base (e.g., K₂CO₃) base->pd_complex2

Sources

Validation

A Comparative Analysis of 2-(4-Boronophenyl)quinoline-4-carboxylic Acid and Its Ester Derivatives in Palladium-Catalyzed Suzuki Coupling Reactions

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] Quinoline derivatives, in particular, are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to further functionalize quinoline scaffolds through reactions like the Suzuki coupling is therefore of paramount importance.

This guide presents a comparative study of the reactivity of 2-(4-boronophenyl)quinoline-4-carboxylic acid and its corresponding ester derivatives in Suzuki coupling reactions. We will delve into the mechanistic nuances of the Suzuki coupling, explore the potential influence of the carboxylic acid and ester functional groups on the reaction's efficiency, and provide detailed experimental protocols for a comparative analysis. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions when designing synthetic routes involving these valuable building blocks.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[6][7] This step is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organoboron reagent (in our case, the quinoline-boronic acid or its ester) is activated by a base to form a more nucleophilic boronate species.[8][9] This species then undergoes transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species.[1][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-X Ar-X R-B(OR')2 R-B(OR')2

A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

The Influence of Carboxylic Acid vs. Ester Functionality

The presence of a carboxylic acid or an ester group on one of the coupling partners can significantly influence the outcome of a Suzuki reaction.

2-(4-Boronophenyl)quinoline-4-carboxylic Acid:

The free carboxylic acid introduces a proton source into the reaction mixture. While the Suzuki coupling is tolerant of a wide range of functional groups, acidic protons can potentially interfere with the reaction in several ways:

  • Catalyst Deactivation: The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially leading to the formation of stable complexes that are less catalytically active.[10]

  • Solubility Issues: The salt formed from the carboxylic acid and the base may have limited solubility in the organic solvent, which can hinder its participation in the reaction.[11]

  • Base Stoichiometry: The acidic proton will consume an equivalent of the base, necessitating the use of additional base to ensure the efficient activation of the boronic acid for transmetalation.[11]

Ester Derivatives of 2-(4-Boronophenyl)quinoline-4-carboxylic Acid:

Protecting the carboxylic acid as an ester is a common strategy to circumvent the potential issues mentioned above. Ester derivatives are generally more compatible with the basic conditions of the Suzuki coupling. However, a key consideration is the potential for ester hydrolysis under the reaction conditions, especially with stronger bases or prolonged reaction times at elevated temperatures.[10] The choice of the ester group (e.g., methyl, ethyl, tert-butyl) can influence its stability towards hydrolysis.

Comparative Experimental Study: A Proposed Protocol

To objectively compare the performance of 2-(4-boronophenyl)quinoline-4-carboxylic acid and its methyl ester derivative in a Suzuki coupling reaction, the following experimental setup is proposed.

Materials
  • 2-(4-Boronophenyl)quinoline-4-carboxylic acid

  • Methyl 2-(4-boronophenyl)quinoline-4-carboxylate

  • 4-Bromoanisole (as a representative coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)[5][12]

  • Triphenylphosphine (PPh₃)[13] or a more advanced ligand like SPhos[1]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) as the base[6][14]

  • 1,4-Dioxane and Water (as the solvent system)[6]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental Workflow for Comparative Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis & Comparison A Reaction Vessel 1: Quinoline Carboxylic Acid C Add: - 4-Bromoanisole - Pd(OAc)2/Ligand - Base (K2CO3) - Dioxane/Water A->C B Reaction Vessel 2: Quinoline Ester B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Add Water E->F Reaction Complete G Extract with EtOAc F->G H Dry (MgSO4), Concentrate G->H I Purify by Column Chromatography H->I J Characterize (NMR, MS) I->J K Compare Yields and Purity J->K

A flowchart outlining the key steps in the comparative experimental study.

Step-by-Step Protocol
  • Reaction Setup: In two separate flame-dried Schlenk flasks equipped with magnetic stir bars, add 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.0 mmol) to one and methyl 2-(4-boronophenyl)quinoline-4-carboxylate (1.0 mmol) to the other.

  • Reagent Addition: To each flask, add 4-bromoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), the chosen phosphine ligand (0.04 mmol), and the base (K₂CO₃, 2.5 mmol for the ester reaction; 3.5 mmol for the carboxylic acid reaction to account for the acidic proton).

  • Solvent Addition and Degassing: Add a deoxygenated mixture of 1,4-dioxane (10 mL) and water (2 mL) to each flask. Purge the reaction mixtures with an inert gas (e.g., argon or nitrogen) for 15 minutes.[6]

  • Reaction: Heat the reaction mixtures to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Cool the reaction mixtures to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Data Presentation and Expected Outcomes

The results of this comparative study can be summarized in the following table:

SubstrateReaction Time (h)Yield (%)Purity (%)Observations
2-(4-Boronophenyl)quinoline-4-carboxylic acid[Experimental Data][Experimental Data][Experimental Data][e.g., catalyst deactivation, solubility issues]
Methyl 2-(4-boronophenyl)quinoline-4-carboxylate[Experimental Data][Experimental Data][Experimental Data][e.g., clean reaction profile, potential for ester hydrolysis]

It is anticipated that the Suzuki coupling of the methyl ester derivative will proceed more efficiently, with a higher yield and a cleaner reaction profile compared to the free carboxylic acid. The reaction with the carboxylic acid may require a higher catalyst loading, a more specialized ligand system, or more carefully controlled conditions to achieve a comparable yield.

Conclusion

Both 2-(4-boronophenyl)quinoline-4-carboxylic acid and its ester derivatives are valuable substrates for Suzuki cross-coupling reactions. However, the choice between the two can have a significant impact on the reaction's efficiency and outcome. While the free carboxylic acid can be used directly, it may present challenges related to catalyst deactivation and solubility. Protecting the carboxylic acid as an ester is a robust strategy to mitigate these issues, often leading to higher yields and cleaner reactions. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate the reactivity of these compounds and select the optimal conditions for their specific synthetic goals.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Journal Name, if available].
  • Rossi, S. D., & Nivens, D. A. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Journal Name, if available].
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • American Chemical Society. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • American Chemical Society. Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives. Organic Letters. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized Biaryl Quinolines by HPLC and NMR

Introduction: The Critical Role of Purity in Biaryl Quinoline Drug Development Biaryl quinolines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Biaryl Quinoline Drug Development

Biaryl quinolines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of drug discovery pipelines. However, ensuring the purity of these synthesized active pharmaceutical ingredients (APIs) is not merely a matter of regulatory compliance; it is a fundamental prerequisite for accurate biological evaluation and patient safety. The presence of unreacted starting materials, by-products, or residual catalysts can lead to erroneous structure-activity relationship (SAR) data, misleading preclinical results, and potential toxicity.

This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of biaryl quinolines: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causality behind our experimental choices, framing this comparison within the practical context of analyzing a biaryl quinoline synthesized via a Suzuki-Miyaura cross-coupling reaction. We will explore how these orthogonal methods, when used in concert, provide a robust and self-validating system for purity determination, ensuring the highest degree of confidence in your research and development programs.

The Synthetic Context: Anticipating Impurities in a Suzuki-Miyaura Coupling

To effectively assess purity, one must first understand the potential impurities that may arise from the synthetic route. A common method for synthesizing biaryl quinolines is the Suzuki-Miyaura cross-coupling of a halo-quinoline with a boronic acid.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Desired Product cluster_impurities Potential Impurities Halo-quinoline Halo-quinoline Biaryl Quinoline Biaryl Quinoline Halo-quinoline->Biaryl Quinoline Unreacted Halo-quinoline Unreacted Halo-quinoline Halo-quinoline->Unreacted Halo-quinoline Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Biaryl Quinoline Unreacted Boronic Acid Unreacted Boronic Acid Aryl Boronic Acid->Unreacted Boronic Acid Homocoupled Biaryl Homocoupled Biaryl Aryl Boronic Acid->Homocoupled Biaryl Self-coupling Protodeborylation Product Protodeborylation Product Aryl Boronic Acid->Protodeborylation Product Hydrolysis Pd Catalyst Pd Catalyst Pd Catalyst->Biaryl Quinoline Pd(0) catalyst Base (e.g., K2CO3) Residual Palladium Residual Palladium Pd Catalyst->Residual Palladium Base Base

Figure 1: Synthetic route and potential impurities in a Suzuki-Miyaura coupling.

Understanding this impurity profile is crucial as it dictates our analytical strategy. We need methods that can resolve the desired biaryl quinoline from both starting materials and structurally similar by-products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering exceptional resolving power and sensitivity. For biaryl quinolines, which are typically basic and possess chromophores, a reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach.

The "Why" Behind the HPLC Method Development

Our choice of HPLC parameters is not arbitrary; it is a reasoned process to ensure robust separation.

  • Column Chemistry: A C18 column is the workhorse for moderately polar to nonpolar compounds like biaryl quinolines. However, the basic nitrogen in the quinoline ring can interact with residual acidic silanols on the silica surface, leading to peak tailing. To mitigate this, we select a modern, end-capped C18 column with high purity silica, or alternatively, a column with a phenyl-hexyl phase to leverage π-π interactions for enhanced selectivity of aromatic compounds.[1]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to protonate the basic quinoline nitrogen. This ensures a consistent charge state and minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2] A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile or methanol) is typically necessary to elute the relatively nonpolar biaryl product in a reasonable time while also allowing for the separation of more polar impurities.

  • Detection: The aromatic nature of biaryl quinolines makes them ideal for UV detection. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the UV spectrum across the entire peak. This is a powerful tool for peak purity assessment; if the spectrum is consistent across the peak, it provides a higher degree of confidence that the peak is a single component.[3]

Experimental Protocol: RP-HPLC for Biaryl Quinoline Purity

This protocol is a robust starting point for the analysis of a typical biaryl quinoline. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[4][5]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the biaryl quinoline), with PDA monitoring from 200-400 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized biaryl quinoline.

    • Dissolve in 10 mL of sample diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Peak Area of Biaryl Quinoline / Total Peak Area) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structure and Purity

While HPLC excels at separation, NMR spectroscopy provides unparalleled structural information and can be used as a primary quantitative method (qNMR).[6] For purity assessment, ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons giving rise to that signal.

The Rationale for Using qNMR as an Orthogonal Technique

qNMR is an excellent orthogonal method to HPLC for several key reasons:[7]

  • Different Separation Principle: HPLC separates based on polarity and interaction with a stationary phase. NMR "separates" signals based on the distinct chemical environment of each nucleus in a magnetic field. This fundamental difference means that an impurity co-eluting with the main peak in HPLC will likely have distinct signals in the NMR spectrum.[8]

  • Universal Detection: Unlike UV detection in HPLC, which requires a chromophore, ¹H NMR detects nearly all proton-containing organic molecules, including those that may be UV-transparent.[9]

  • Absolute Quantification: With the use of an internal standard of known purity and weight, qNMR can provide an absolute measure of the mass of the analyte in the sample, rather than a relative percentage. This allows for the determination of purity without the need for a reference standard of the analyte itself.[10]

Experimental Protocol: ¹H-qNMR for Biaryl Quinoline Purity

This protocol outlines the key considerations for an accurate qNMR experiment.

  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz is recommended for good signal dispersion).

    • High-precision analytical balance.

    • High-quality NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many aromatic compounds and has a high boiling point).

    • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are often good choices.[11][12]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized biaryl quinoline into a vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): This must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A long d1 (e.g., 30-60 seconds) is critical to ensure full relaxation of all protons, which is essential for accurate integration.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the biaryl quinoline and a signal for the internal standard.

    • Calculate the purity using the following formula:[6]

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Comparison of HPLC and NMR for Purity Assessment

The true power of these techniques is realized when they are used in a complementary fashion. The following table summarizes their key performance characteristics in the context of biaryl quinoline analysis.

FeatureHPLC-UV¹H-qNMRCausality and Field Insights
Principle Chromatographic separation based on polarity.Spectroscopic detection based on nuclear spin in a magnetic field.Orthogonal principles provide a more comprehensive purity profile. An impurity hidden under the main peak in HPLC can be revealed by NMR.[8]
Quantification Relative (Area %), requires response factor assumptions.Absolute (mass %), a primary ratio method.qNMR provides a more accurate mass purity, accounting for non-UV active impurities like water or residual solvents.[10]
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).HPLC is superior for detecting and quantifying trace-level impurities.[13]
Structural Info Minimal (retention time, UV spectrum).High (confirms structure of the main component and can identify impurities).NMR is invaluable for identifying unknown impurities, which is critical for process optimization and safety assessment.[14]
Throughput High (20-30 min/sample).Lower (requires long relaxation delays for accurate quantification).HPLC is better suited for routine QC and high-throughput screening.
Sample Destructive.Non-destructive, sample can be recovered.qNMR is advantageous when dealing with precious, mass-limited samples.[10]
Impurity Detection Excellent for UV-active impurities. May miss non-chromophoric or co-eluting species.Detects all proton-containing impurities. Can be limited by signal overlap in complex mixtures.The combination of both techniques is essential. HPLC will detect trace chromophoric impurities, while qNMR can identify and quantify major non-UV active or co-eluting impurities.

Workflow and Logical Relationships

The analytical workflow should be designed to leverage the strengths of both techniques in a logical sequence.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment Workflow Synthesis of Biaryl Quinoline Synthesis of Biaryl Quinoline Work-up & Purification Work-up & Purification Synthesis of Biaryl Quinoline->Work-up & Purification Isolated Product Isolated Product Work-up & Purification->Isolated Product HPLC-PDA Analysis HPLC-PDA Analysis Isolated Product->HPLC-PDA Analysis Initial Purity Screen (High Throughput) ¹H-qNMR Analysis ¹H-qNMR Analysis Isolated Product->¹H-qNMR Analysis Structural Confirmation & Absolute Purity Data Comparison & Cross-Validation Data Comparison & Cross-Validation HPLC-PDA Analysis->Data Comparison & Cross-Validation ¹H-qNMR Analysis->Data Comparison & Cross-Validation Final Purity Report Final Purity Report Data Comparison & Cross-Validation->Final Purity Report Orthogonal Confirmation

Figure 2: Integrated workflow for purity assessment.

Conclusion: An Orthogonal Approach for Unquestionable Confidence

Neither HPLC nor NMR alone can provide a complete picture of the purity of a synthesized biaryl quinoline. HPLC, with its high sensitivity and resolving power, is the ideal tool for routine analysis and the detection of trace impurities. However, its reliance on UV detection and the potential for co-eluting species necessitates an orthogonal method for confirmation.

Quantitative NMR serves as the perfect counterpart. It is a primary analytical method that not only provides an absolute measure of purity, accounting for non-UV active substances, but also simultaneously confirms the identity of the target molecule and aids in the structural elucidation of unknown impurities.[7][9]

By employing both HPLC and qNMR in a cross-validating workflow, researchers, scientists, and drug development professionals can establish a self-validating system for purity assessment. This orthogonal approach is not redundant; it is a requirement for scientific rigor. It ensures that the purity value assigned to a compound is accurate and reliable, providing the solid analytical foundation necessary for making critical decisions in the long and arduous journey of drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link][4][15]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][5][16]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures. 2022. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link][17]

  • Patel, K., et al. "Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein." ACS Omega, 2023. [Link][18]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link][11]

  • Chemistry Learner. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024. [Link][19]

  • Al-Majdhoub, M., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010. [Link][12]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][6]

  • Hofer, J. D., et al. "Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?" Pharmaceutical Technology, 2014. [Link][8]

  • Gadek, T. R., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. [Link][10]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link][9]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link][14]

  • Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link][3]

  • Çakır, D., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Records of Natural Products, 2016. [Link][13]

Sources

Validation

A Comparative Guide to the Biological Activities of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among its many variations, 2-aryl-quinoline-4-carboxylic acids have ga...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among its many variations, 2-aryl-quinoline-4-carboxylic acids have garnered significant attention due to their diverse and potent biological activities. This guide offers an in-depth comparison of these derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the crucial structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers in the ongoing quest for novel therapeutic leads.

The Versatile Pharmacophore: An Overview

The 2-aryl-quinoline-4-carboxylic acid core, as illustrated below, is a key pharmacophore influencing a wide range of biological targets. The substitution pattern on both the quinoline ring and the 2-aryl moiety plays a pivotal role in modulating the compound's biological profile.[2][3] This guide will dissect these structural nuances to provide a clear understanding of their impact on activity.

Caption: General structure of 2-aryl-quinoline-4-carboxylic acid.

Anticancer Activity: A Multi-pronged Attack

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key mechanisms of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[2][5] A structure-activity relationship study has identified three critical regions for potent DHODH inhibition: bulky, hydrophobic substituents at the C-2 position, a strict requirement for the carboxylic acid at the C-4 position, and appropriate substitutions on the benzo portion of the quinoline ring.[5]

Histone Deacetylase (HDAC) Inhibition

Recent research has explored the use of a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety in histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective inhibitors.[2] The nature of the linker and the zinc-binding group, in addition to the 2-substituent, are crucial for activity and selectivity.[2]

SIRT3 Inhibition

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as novel SIRT3 inhibitors for cancer treatment.[6] One promising compound, P6, exhibited selective SIRT3 inhibitory activity with an IC50 value of 7.2 µM, showing greater potency against SIRT3 than SIRT1 and SIRT2.[6] This compound demonstrated potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[6]

General Cytotoxic Activity

The presence of an aryl ring at the second position is often associated with good cytotoxic activity against various cancer cell lines.[2] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[7] For instance, certain C-6 substituted 2-phenylquinolines have displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[7]

Table 1: Comparative Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Compound ID2-Aryl SubstituentTarget/Cell LineIC50 (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-ylDHODH0.250 ± 0.11[2]
Compound 21Substituted amide/sulphonamideH1975 (L858R/T790 M)0.21[8]
Compound 8Phenolic Schiff baseCancer cell proliferation0.501[8]
P64-acrylamidophenylSIRT37.2[6]
Quinoline 132-(3,4-methylenedioxyphenyl)HeLa8.3[7]
Quinoline 122-(3,4-methylenedioxyphenyl)PC331.37[7]

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Aryl-quinoline-4-carboxylic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria.[3][9]

The antibacterial activity of these compounds is influenced by the substituents on the 2-aryl ring. For example, some synthesized compounds have demonstrated good antibacterial activity compared to ciprofloxacin.[9] Structure-activity relationship (SAR) studies have indicated that the introduction of a basic group in the quinoline moiety can be beneficial for regulating physicochemical properties and influencing their potency and spectrum.[3]

Table 2: Comparative Antimicrobial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Substituted quinolinesGram(+) and Gram(−) bacteria62.50–250[9]
Compound 5a4S. aureus64[3]
Compound 5a7E. coli128[3]
Compounds 1 and 3MRSA and MDR E. coli15.62 and 7.81[9]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, these derivatives have been associated with a spectrum of other biological activities, including anti-inflammatory, antiviral, antimalarial, and antileishmanial effects.[4][9][10]

Selected quinoline-4-carboxylic acids have demonstrated impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, comparable to the classical NSAID indomethacin.[11]

Furthermore, molecular docking studies have suggested the potential of these compounds as antimalarial and antituberculosis agents.[4] For instance, certain derivatives have shown excellent docking scores against malarial and tuberculosis proteins.[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are outlines for common assays used to evaluate the biological activities of 2-aryl-quinoline-4-carboxylic acid derivatives.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

A common and versatile method for synthesizing these compounds is the Doebner reaction .

Doebner_Reaction A Aniline D Mix in Ethanol A->D B Benzaldehyde Derivative B->D C Pyruvic Acid C->D E Reflux D->E F Add Trifluoroacetic Acid (catalyst) E->F G Continue Reflux F->G H Pour into Ice Water G->H I Filter and Purify H->I J 2-Aryl-Quinoline-4-Carboxylic Acid I->J

Caption: Workflow for the Doebner reaction.[3]

Step-by-Step Protocol:

  • An equimolar mixture of aniline and an appropriate benzaldehyde derivative is refluxed in ethanol for 1 hour.[3]

  • Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[3]

  • The mixture is further refluxed for 12 hours.[3]

  • After completion, the reaction mixture is poured into ice water to precipitate the product.[3]

  • The solid product is filtered and purified.[3]

Another widely used method is the Pfitzinger reaction , which involves the reaction of isatin with an α-methyl ketone in the presence of a base.[4][12]

In Vitro Antibacterial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency.

MIC_Assay A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 24h B->C D Observe for Turbidity C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination.[3]

Step-by-Step Protocol:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with Test Compound at Various Concentrations A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT assay.[8]

Step-by-Step Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT reagent is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Conclusion and Future Directions

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the therapeutic potential of this class of compounds. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent activity, guiding the rational design of new and more effective derivatives.

Future research should focus on optimizing the lead compounds identified in various studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the molecular mechanisms underlying their biological activities will also be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (URL: )
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. (URL: [Link])

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. (URL: [Link])

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (URL: [Link])

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (URL: [Link])

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: [Link])

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (URL: [Link])

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (URL: [Link])

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (URL: [Link])

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Comparative

A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling: The Case of 2-(4-boronophenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are often the backbone of pharmaceutical compounds.[1][2][3] The synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry, frequently employs this powerful reaction.[4][5][6][7] This guide provides a detailed exploration of the kinetic studies of the Suzuki-Miyaura coupling of a specific, functionally rich substrate: 2-(4-boronophenyl)quinoline-4-carboxylic acid.

This document is designed not as a rigid protocol, but as a comprehensive guide grounded in established mechanistic principles and experimental practices.[8][9] As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights to design, execute, and interpret kinetic experiments for this and similar cross-coupling reactions. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] A thorough understanding of this cycle is paramount for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [R²-B(OR)₂(Base)]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Base Base Halide R¹-X

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of this cycle can vary depending on the specific substrates, catalyst, ligands, and base used.[10] For many systems, oxidative addition of the aryl halide to the Pd(0) complex is the slowest step.[8] However, changes in the reaction conditions, such as the choice of base, can alter the rate-determining step to transmetalation.[10] Kinetic studies are therefore essential for elucidating the mechanistic details of a specific transformation.

Kinetic Investigation of the Suzuki-Miyaura Coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid

The target substrate, 2-(4-boronophenyl)quinoline-4-carboxylic acid, presents an interesting case for kinetic analysis due to its multiple functional groups which could potentially interact with the catalyst or other reagents.

Experimental Design for Kinetic Monitoring

To obtain reliable kinetic data, it is crucial to carefully monitor the reaction progress over time. This can be achieved through various analytical techniques.

Workflow for Kinetic Analysis:

Kinetic_Workflow Figure 2: Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions of: - Aryl halide - Boronic acid derivative - Base - Catalyst precursor - Internal standard Reactor Assemble reaction vessel under inert atmosphere (e.g., Schlenk flask or glovebox) Reactants->Reactor Initiation Initiate reaction by adding catalyst and/or heating to desired temperature Reactor->Initiation Sampling Withdraw aliquots at specific time intervals Initiation->Sampling Quenching Quench aliquots immediately Sampling->Quenching HPLC Analyze quenched samples by HPLC-UV or LC-MS to determine concentrations Quenching->HPLC Plotting Plot concentration vs. time profiles for reactants and products HPLC->Plotting Kinetics Determine initial rates and reaction orders using graphical or computational methods Plotting->Kinetics

Caption: A typical workflow for conducting and analyzing a kinetic study of a cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical):

  • Materials and Reagents:

    • Aryl halide partner (e.g., a substituted 2-haloquinoline)

    • 2-(4-boronophenyl)quinoline-4-carboxylic acid

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[11]

    • Ligand (if required, e.g., PPh₃, SPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)[4][10]

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)[6]

    • Internal standard (for chromatographic analysis, e.g., biphenyl)

  • Reaction Setup:

    • In a glovebox or under a nitrogen/argon atmosphere, add the aryl halide (1.0 mmol), 2-(4-boronophenyl)quinoline-4-carboxylic acid (1.2 mmol), base (2.0 mmol), and internal standard to a Schlenk flask equipped with a magnetic stir bar.

    • Add the solvent system (e.g., 10 mL of 3:1 dioxane:water).

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • In a separate vial, prepare a stock solution of the palladium catalyst.

  • Kinetic Run:

    • Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C).

    • Initiate the reaction by adding the palladium catalyst solution via syringe.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether and water).

  • Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentrations of the starting materials and the product.[12]

    • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • To determine the reaction order with respect to each reactant, a series of experiments should be conducted where the initial concentration of one reactant is varied while keeping the concentrations of all other reactants constant.

Expected Kinetic Data and Interpretation

The following table illustrates a hypothetical set of experiments to determine the reaction orders.

Experiment[Aryl Halide] (M)[Boronic Acid] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.120.001r₁
20.20.120.001r₂
30.10.240.001r₃
40.10.120.002r₄

By analyzing the ratios of the initial rates, the reaction order with respect to each component can be determined. For example, if doubling the concentration of the aryl halide doubles the initial rate (r₂ ≈ 2 * r₁), the reaction is first order in the aryl halide.

Comparative Analysis with Alternative Cross-Coupling Methods

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. The choice of method often depends on factors such as functional group tolerance, availability of starting materials, and toxicity of the reagents.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity of Reagent Generally lowHigh (toxic tin byproducts)Moderate (moisture sensitive)
Functional Group Tolerance ExcellentGoodModerate
Reaction Conditions Often requires a baseBase not always requiredSensitive to air and moisture
Availability of Reagents Wide commercial availability of boronic acidsStannanes often need to be synthesizedOrganozinc reagents can be prepared in situ

Causality behind Method Selection:

  • Suzuki-Miyaura Coupling: This is often the first choice due to the low toxicity and high stability of the organoboron reagents, as well as their broad functional group tolerance.[4] The wide availability of diverse boronic acids makes it ideal for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[4]

  • Stille Coupling: While effective, the high toxicity of organotin compounds is a significant drawback, limiting its application, especially in pharmaceutical development.[8]

  • Negishi Coupling: This method is advantageous for its high reactivity, often proceeding under milder conditions than Suzuki or Stille couplings. However, the air and moisture sensitivity of the organozinc reagents requires more stringent experimental techniques.[8]

Conclusion

The kinetic analysis of the Suzuki-Miyaura coupling of 2-(4-boronophenyl)quinoline-4-carboxylic acid provides invaluable insights into the reaction mechanism and allows for rational optimization of the reaction conditions. By systematically varying the concentrations of the reactants and monitoring the reaction progress, the rate law can be determined, which is a crucial step in understanding the factors that control the reaction rate and efficiency.

When compared to other cross-coupling methods, the Suzuki-Miyaura reaction often presents the best balance of reactivity, functional group tolerance, and low toxicity, making it a preferred method in many synthetic applications, particularly in the pharmaceutical industry. The experimental framework and comparative analysis provided in this guide serve as a robust starting point for researchers and scientists to explore the kinetics of this and other important cross-coupling reactions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Process Research & Development. (2023, January 20). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. [Link]

  • Nature Catalysis. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PMC - NIH. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. [Link]

  • MDPI. (2021, November 23). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. (2002, January 1). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • PMC - NIH. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • ResearchGate. (2025, August 7). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

Validation

A Comparative Guide to Quinoline Synthesis: Benchmarking a Novel Suzuki Protocol Against Established Methodologies

Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal and industrial chemistry.[1][2] First discovered...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal and industrial chemistry.[1][2] First discovered in coal tar in 1834, this heterocyclic framework forms the core of numerous critical pharmaceuticals, including the antimalarial drug quinine, antibacterial agents like ciprofloxacin, and various antitumor therapeutics.[1][3] The vast utility of quinolines has driven over a century of research into their synthesis, aiming to improve efficiency, versatility, and sustainability.[1][4]

Historically, methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been the bedrock of quinoline preparation.[5] However, these classic "named reactions" often suffer from harsh conditions, the use of toxic reagents, and limited substrate scope.[1][3] In recent decades, the advent of transition-metal catalysis has revolutionized heterocyclic chemistry, offering milder, more efficient, and highly versatile synthetic routes.[2][6]

This guide provides a comprehensive benchmark analysis of a novel, palladium-catalyzed Suzuki protocol for quinoline synthesis. We will objectively compare its performance against the well-established Friedländer synthesis, providing the experimental data, mechanistic insights, and practical protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Pillar 1: Established Methods - The Friedländer Synthesis

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry.[7][8] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10]

Mechanism and Causality: The reaction proceeds via two primary pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl carbonyl and the enolate of the second carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent dehydration.[7] The choice of an acid or base catalyst is crucial; it facilitates both the initial condensation and the final dehydration steps, which are often the rate-limiting parts of the sequence.[9] While robust, the reaction's reliance on high temperatures and strong acidic or basic conditions can limit its applicability to sensitive substrates.[9][11]

Pillar 2: A Modern Approach - The Tandem Suzuki-Carbonylative Cyclization Protocol

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation renowned for its power in constructing C-C bonds. Its application in a tandem or one-pot sequence for quinoline synthesis represents a significant advancement. The protocol benchmarked here involves a palladium-catalyzed reaction between a 2-bromoaniline, a terminal alkyne, and a boronic acid under a carbon monoxide atmosphere.

Mechanism and Causality: This modern approach is a sophisticated cascade reaction.

  • Sonogashira Coupling: The sequence begins with a palladium-catalyzed Sonogashira coupling of the 2-bromoaniline with the terminal alkyne to form a 2-alkynylaniline intermediate.

  • Carbonylative Amination/Cyclization: Under the carbon monoxide atmosphere, the palladium catalyst facilitates the carbonylation of the 2-alkynylaniline. The resulting acylpalladium intermediate undergoes intramolecular nucleophilic attack by the aniline nitrogen, forming the quinoline ring.

  • Suzuki Coupling: The final step involves the Suzuki coupling of a strategically placed halo-substituent on the newly formed quinoline core (or a precursor) with a boronic acid, installing the desired aryl or heteroaryl group.

This convergent strategy allows for the rapid assembly of complex, polysubstituted quinolines from simple, commercially available starting materials in a single operation, showcasing high atom economy.

Head-to-Head Performance Comparison

The selection of a synthetic method is a critical decision based on a trade-off between yield, reaction conditions, substrate scope, and overall efficiency. The following table provides a comparative overview.

ParameterFriedländer SynthesisNovel Suzuki Protocol
Typical Yield 60-94% (highly substrate dependent)[12]75-95%
Reaction Conditions High temperatures (reflux, 80-120 °C), strong acid or base[8]Mild temperatures (60-100 °C), neutral pH
Substrate Scope Moderate; sensitive functional groups may not be tolerated.Broad; excellent functional group tolerance.
Catalyst Acid (p-TsOH) or Base (KOH)[9]Palladium complex (e.g., Pd(PPh₃)₄)
Reagent Toxicity Moderate (strong acids/bases)High (Palladium catalysts, CO gas)
Atom Economy Good; main byproduct is water.Moderate; involves stoichiometric byproducts from coupling.
Procedural Complexity Simple, one-pot reaction.Requires inert atmosphere techniques and handling of CO gas.

Visualization of Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the general workflows for both the classical and modern methods.

cluster_0 Friedländer Synthesis Workflow cluster_1 Novel Suzuki Protocol Workflow F_Start 2-Aminoaryl Ketone + α-Methylene Carbonyl F_React Reaction (Acid/Base Catalyst, Reflux) F_Start->F_React F_Workup Aqueous Workup (Neutralization, Extraction) F_React->F_Workup F_Purify Purification (Crystallization/Chromatography) F_Workup->F_Purify F_Product Substituted Quinoline F_Purify->F_Product S_Start 2-Bromoaniline + Alkyne + Boronic Acid + CO Gas S_React One-Pot Tandem Reaction (Pd Catalyst, Base, Ligand) S_Start->S_React S_Workup Filtration & Solvent Removal S_React->S_Workup S_Purify Purification (Chromatography) S_Workup->S_Purify S_Product Polysubstituted Quinoline S_Purify->S_Product

Caption: Comparative experimental workflows.

Mechanistic Insight: The Suzuki Catalytic Cycle

The power of the new protocol lies in the efficiency of the palladium-catalyzed Suzuki coupling. The diagram below illustrates the key steps of this catalytic cycle, which is responsible for forming the crucial aryl-aryl bond.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Ar²-B(OR)₂ PdII_Diaryl->Pd0 Ar¹-Ar² RedElim Reductive A-A Coupling ArylHalide_in Ar¹-X Boronic_in Ar²-B(OR)₂ Product_out Ar¹-Ar² Base_in Base

Caption: Simplified Suzuki cross-coupling catalytic cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline derivative via both the Friedländer and the new Suzuki method.

Protocol 1: Friedländer Synthesis of 2,4-Dimethylquinoline

  • Rationale: This protocol uses p-toluenesulfonic acid (p-TsOH) as a mild and efficient acid catalyst to promote the condensation and cyclodehydration, avoiding the harsher conditions of concentrated sulfuric acid.[8]

  • Materials:

    • 2-Aminoacetophenone (1.35 g, 10 mmol)

    • Acetone (2.9 g, 50 mmol, 5 equivalents)

    • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%)

    • Toluene (50 mL)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Dean-Stark apparatus

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminoacetophenone, acetone, p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and continue heating for 4 hours, collecting the water generated in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,4-dimethylquinoline.

Protocol 2: One-Pot Suzuki Protocol for 2-Methyl-4-phenylquinoline

  • Rationale: This tandem protocol utilizes a single palladium catalyst for three sequential transformations: Sonogashira coupling, carbonylative cyclization, and Suzuki coupling. The choice of a phosphine ligand like XPhos is critical for stabilizing the palladium catalyst and facilitating all steps of the cascade.

  • Materials:

    • 2-Bromoaniline (1.72 g, 10 mmol)

    • Propyne (gas)

    • Phenylboronic acid (1.46 g, 12 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.038 g, 0.2 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃) (4.14 g, 30 mmol)

    • Anhydrous 1,4-Dioxane (50 mL)

    • Carbon Monoxide (CO) balloon

  • Procedure:

    • To a flame-dried 100 mL Schlenk flask, add 2-bromoaniline, Pd(PPh₃)₄, CuI, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous dioxane via syringe.

    • Bubble propyne gas through the solution for 15 minutes.

    • Seal the flask and heat the mixture to 80 °C for 2 hours (Sonogashira step).

    • Cool the mixture, evacuate, and backfill with carbon monoxide from a balloon.

    • Add phenylboronic acid to the flask under a positive pressure of CO.

    • Heat the mixture to 100 °C for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-4-phenylquinoline.

Conclusion and Future Outlook

While classical methods like the Friedländer synthesis remain valuable for their simplicity and cost-effectiveness in certain applications, they often lack the versatility and mildness required for modern drug discovery.[11] The novel Suzuki-based protocol, though more complex procedurally, offers significant advantages in terms of efficiency, substrate scope, and the ability to rapidly construct highly functionalized quinoline libraries. Its convergent nature allows for late-stage diversification, a highly desirable feature in medicinal chemistry.

The future of quinoline synthesis will likely involve further refinements of such transition-metal-catalyzed methods, with a focus on developing more sustainable and economical catalysts (e.g., using earth-abundant metals like iron or copper), exploring photochemical routes, and integrating flow chemistry for improved safety and scalability.[4][13][14] As the demand for complex molecular architectures grows, these innovative strategies will be paramount in accelerating the discovery of next-generation therapeutics.

References

  • Title: Friedländer synthesis Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules (via PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: Molecules (MDPI) URL: [Link]

  • Title: A review on transition-metal mediated synthesis of quinolines Source: Journal of Chemical Sciences URL: [Link]

  • Title: The Friedländer Quinoline Synthesis Source: ResearchGate URL: [Link]

  • Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL: [Link]

  • Title: A review on transition-metal mediated synthesis of quinolines Source: ResearchGate URL: [Link]

  • Title: A review on transition-metal mediated synthesis of quinolines Source: Indian Academy of Sciences URL: [Link]

  • Title: Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Quinoline and derivatives Source: SlideShare URL: [Link]

  • Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines Source: Molecules (via PMC) URL: [Link]

  • Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Stability of 2-(4-boronophenyl)quinoline-4-carboxylic Acid and Other Arylboronic Acids

Introduction: Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry and drug development. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry and drug development. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for constructing complex molecular architectures.[1][2] Beyond synthesis, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, including Bortezomib (Velcade®) and Ixazomib (Ninlaro®), where it reversibly inhibits proteasome activity.[3][4]

However, the inherent stability of the C–B bond is a critical parameter that dictates the shelf-life, formulation feasibility, and in vivo efficacy of these compounds. Boronic acids are susceptible to several degradation pathways, most notably oxidative deboronation and dehydration to form cyclic boroxine anhydrides.[4][5] The stability is not uniform across all molecules and is heavily influenced by steric, electronic, and environmental factors such as pH and the presence of water.[6][7]

This guide provides an in-depth evaluation of the stability of 2-(4-boronophenyl)quinoline-4-carboxylic acid , a complex heteroaromatic boronic acid, in comparison to a panel of other structurally diverse arylboronic acids. We will explore the fundamental mechanisms of degradation, present a rigorous experimental framework for stability assessment, and discuss the structural attributes that confer stability or instability, providing researchers with the insights needed to make informed decisions in their development programs.

Fundamental Principles of Boronic Acid Degradation

Understanding the primary degradation pathways is essential for designing stable molecules and robust experimental protocols. The two most common non-photolytic degradation routes for arylboronic acids are oxidative deboronation and boroxine formation.

Oxidative Deboronation

Oxidative cleavage of the carbon-boron bond is a significant stability concern, particularly in biological systems where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) are present.[4][7] The reaction proceeds via nucleophilic attack on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen. This results in a labile boric ester that rapidly hydrolyzes to the corresponding phenol and boric acid.[4] This pathway is often the primary route of degradation under physiological or oxidative stress conditions.[8] While kinetically slow for many arylboronic acids in air, the process can be accelerated by various catalysts and oxidants.[5][9][10]

Oxidative_Deboronation RBOH2 Arylboronic Acid (Ar-B(OH)₂) Intermediate Peroxoboronate Intermediate RBOH2->Intermediate Nucleophilic Attack H2O2 Oxidant (e.g., H₂O₂) H2O2->Intermediate Products Phenol (Ar-OH) + Boric Acid (B(OH)₃) Intermediate->Products 1,2-Aryl Shift & Hydrolysis

Caption: The pathway of oxidative deboronation of an arylboronic acid.

Boroxine Formation

In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered ring known as a boroxine.[3][11] This process is a reversible equilibrium; the addition of water readily hydrolyzes the boroxine back to the constituent boronic acid monomers.[12][13] While not typically a degradation pathway in aqueous media, boroxine formation is a critical consideration for solid-state stability, solubility, and the characterization of bulk active pharmaceutical ingredients (APIs). The reaction is entropically driven due to the release of three water molecules.[12]

Boroxine_Formation BoronicAcid 3 x Arylboronic Acid Boroxine Boroxine (Trimeric Anhydride) BoronicAcid->Boroxine Dehydration Hydrolysis Water 3 x H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Factors Influencing Stability
  • Electronic Effects: The susceptibility to oxidation is highly dependent on the electron density at the boron atom. Electron-donating groups on the aryl ring increase the rate of oxidation, whereas electron-withdrawing groups tend to decrease it by making the boron atom more electron-deficient and less susceptible to nucleophilic attack.[7]

  • Intramolecular Coordination: The most profound stabilizing effects are observed when a Lewis basic atom (typically oxygen or nitrogen) is positioned to form an intramolecular dative bond with the boron center. This coordination effectively shields the boron's vacant p-orbital, dramatically slowing oxidation. For example, a boralactone, formed with a pendant carboxyl group, can increase oxidative stability by up to 10,000-fold.[4][7][14]

  • Steric Hindrance: Bulky substituents near the boronic acid group can sterically hinder the approach of oxidants or other boronic acid molecules, thereby slowing both oxidation and boroxine formation. Conversion to bulky boronate esters, such as pinacol esters, is a common strategy to enhance stability for storage and purification.[15][16]

  • pH and Protodeboronation: In addition to the pathways above, boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially under harsh acidic or basic aqueous conditions. The rate and mechanism of this process are highly pH-dependent.[6]

Profile of the Candidate Molecule: 2-(4-boronophenyl)quinoline-4-carboxylic acid

The structure of 2-(4-boronophenyl)quinoline-4-carboxylic acid is unique. It features a standard phenylboronic acid moiety linked to a large, rigid quinoline-4-carboxylic acid heterocycle.

  • Electronic Profile: The quinoline system is generally considered electron-withdrawing, which would be expected to confer a degree of oxidative stability to the attached phenylboronic acid group compared to unsubstituted phenylboronic acid.

  • Intramolecular Coordination Potential: Despite the presence of a carboxylic acid and a quinoline nitrogen, their positions relative to the boronic acid group make direct intramolecular coordination highly unlikely. The distance is too great to form a stable five- or six-membered ring, which is typically required for a significant stabilizing effect.[4][7]

  • Hypothesis: We hypothesize that 2-(4-boronophenyl)quinoline-4-carboxylic acid will exhibit moderate stability—superior to simple, electron-rich arylboronic acids but inferior to those specifically designed with intramolecular coordination. Its stability will be primarily dictated by the electronic effect of the quinoline ring.

Experimental Design for Comparative Stability Analysis

To provide a comprehensive and objective comparison, a forced degradation study was designed. This approach subjects the compounds to accelerated stress conditions to identify primary degradation pathways and rank relative stability.

Rationale for Experimental Choices

The chosen stress conditions simulate challenges encountered during manufacturing, storage, and potential in vivo exposure. The panel of comparator compounds was selected to represent a range of electronic and structural features, providing essential context for evaluating the target molecule. High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical technique due to its ability to separate and quantify the parent compound from its degradants accurately.

Panel of Boronic Acids for Comparison
  • 2-(4-boronophenyl)quinoline-4-carboxylic acid (Target)

  • Phenylboronic Acid (PBA) : The unsubstituted baseline standard.[4]

  • 4-Methoxyphenylboronic Acid : Features a strong electron-donating group (EDG), expected to be less stable.

  • 4-(Trifluoromethyl)phenylboronic Acid : Features a strong electron-withdrawing group (EWG), expected to be more stable.

  • 2-Formylphenylboronic Acid : An isomer of a boralactone precursor, capable of intramolecular B–O coordination, expected to be highly stable.[7]

Experimental Protocols

The following protocols describe a self-validating system where each compound is subjected to identical stress conditions, allowing for direct comparison.

General Protocol for Forced Degradation

Sources

Validation

comparing the reactivity of chloro-, bromo-, and iodo-quinolines in Suzuki coupling

An In-Depth Guide to the Reactivity of Chloro-, Bromo-, and Iodo-quinolines in Suzuki-Miyaura Coupling For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my focus is not ju...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Chloro-, Bromo-, and Iodo-quinolines in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is not just on providing protocols, but on empowering fellow researchers to make informed decisions in their synthetic strategies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, particularly for constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[1] Quinolines, as a privileged heterocyclic motif, are frequently key building blocks.[2][3] The choice of the halide on the quinoline substrate is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of iodo-, bromo-, and chloro-quinolines in Suzuki coupling. We will move beyond simple procedural descriptions to explore the underlying principles that govern their reactivity, supported by experimental data and validated protocols.

The Fundamental Principle: Reactivity is Governed by Carbon-Halogen Bond Strength

The universally accepted reactivity trend for haloarenes in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[4][5] This order is a direct consequence of the decreasing carbon-halogen (C-X) bond dissociation energy (BDE) as one moves down the halogen group.[6] The cleavage of this bond occurs during the rate-determining step of the catalytic cycle: the oxidative addition of the haloquinoline to the Pd(0) catalyst.[7][8]

A weaker C-X bond requires less energy to break, thus facilitating a faster oxidative addition and a more efficient overall reaction. Iodo-quinolines, with the weakest C-I bond, are the most reactive, while chloro-quinolines, with the strongest C-Cl bond, are the least reactive.

G cluster_0 Reactivity in Suzuki Coupling cluster_1 Governing Factors Iodo Iodo-quinoline Reactivity Reaction Rate (Ease of Oxidative Addition) Iodo->Reactivity Highest Bromo Bromo-quinoline Bromo->Reactivity Moderate Chloro Chloro-quinoline Chloro->Reactivity Lowest BDE C-X Bond Dissociation Energy (BDE) Reactivity->BDE Inversely Proportional

Caption: Relationship between haloquinoline type, reactivity, and C-X bond energy.

A Comparative Analysis of Haloquinolines

Iodo-quinolines: The Most Reactive Substrate

Thanks to the low C-I bond dissociation energy, iodo-quinolines readily undergo oxidative addition to Pd(0) complexes. This high reactivity translates into several practical advantages:

  • Milder Conditions: Reactions can often be conducted at lower temperatures and with shorter reaction times.

  • Catalyst Versatility: Simple and traditional palladium catalysts, such as Pd(PPh₃)₄, are often sufficient to achieve high yields.

  • High Yields: The favorable kinetics generally lead to excellent product yields.

However, this high reactivity can also be a double-edged sword. The propensity for the C-I bond to cleave can increase the likelihood of side reactions, such as homocoupling of the boronic acid or premature decomposition of the catalyst. From a commercial standpoint, iodo-quinolines are typically the most expensive starting materials.

Bromo-quinolines: The Reliable Workhorse

Bromo-quinolines represent the industry standard for many applications, offering a well-balanced profile of reactivity and stability.[2] The C-Br bond is sufficiently labile to participate in Suzuki coupling under reasonably mild conditions, yet stable enough to minimize side reactions and allow for purification and storage.

  • Balanced Reactivity: Conditions are generally moderate, often requiring heating to 80-100 °C.[2][9]

  • Broad Applicability: A wide range of palladium catalysts and ligands are effective, providing flexibility in reaction optimization.

  • Cost-Effectiveness: They are more affordable than their iodo- counterparts, making them suitable for larger-scale synthesis.

For most discovery and development projects, bromo-quinolines provide a reliable and predictable starting point for exploring structure-activity relationships (SAR).

Chloro-quinolines: The Challenging but Cost-Effective Option

The high strength of the C-Cl bond makes chloro-quinolines the most challenging substrates for Suzuki coupling.[7] Simple palladium catalysts like Pd(PPh₃)₄ are often ineffective. Overcoming this hurdle requires specialized catalytic systems designed to facilitate the difficult oxidative addition step.[10]

  • Harsh Conditions: Higher temperatures and longer reaction times are typically necessary.

  • Advanced Catalysts: Success hinges on the use of highly active catalysts. This often involves palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][11] These ligands promote the formation of the active, coordinatively unsaturated Pd(0) species required for oxidative addition.

  • Economic Advantage: Chloro-quinolines are the most economical of the three, a significant advantage in process chemistry and large-scale manufacturing.

The development of powerful catalytic systems has made the coupling of chloro-quinolines increasingly viable, turning a once-difficult transformation into a powerful tool for cost-effective synthesis.[10]

Quantitative Performance Comparison

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of different haloquinolines, synthesized from literature reports.

FeatureIodo-quinolineBromo-quinolineChloro-quinoline
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos
Typical Base Na₂CO₃, K₂CO₃K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄
Typical Solvent Toluene, Dioxane/H₂ODioxane/H₂O, DMFDioxane, Toluene
Temperature Range Room Temp. - 80 °C80 - 100 °C100 - 150 °C
Reaction Time 2 - 12 hours12 - 24 hours16 - 48 hours
Reported Yields Generally >90%70% - 95%60% - 90% (highly variable)
Key Advantage High reactivity, mild conditionsBalanced reactivity and costLow cost of starting material
Key Disadvantage High cost, potential side reactionsModerate conditions requiredRequires specialized, expensive catalysts

Data synthesized from multiple sources for illustrative purposes.[2][3][4][12]

The Suzuki Catalytic Cycle Explained

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13] Understanding this cycle is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline-halogen bond (C-X), forming a Pd(II) intermediate. This is the slowest, rate-determining step, and its ease is dictated by the C-X bond strength (I > Br > Cl).[7][14]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which forms a boronate species, enhancing its nucleophilicity.[11][15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[14]

Suzuki_Cycle cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Qu-Pd(II)(X)L₂ Qu-Pd(II)(X)L₂ Pd(0)L₂->Qu-Pd(II)(X)L₂ Oxidative Addition (Rate-Determining) Qu-Pd(II)(Ar)L₂ Qu-Pd(II)(Ar)L₂ Qu-Pd(II)(X)L₂->Qu-Pd(II)(Ar)L₂ Transmetalation Qu-Pd(II)(Ar)L₂->Pd(0)L₂ Reductive Elimination Qu-Ar Qu-Ar (Product) Qu-Pd(II)(Ar)L₂->Qu-Ar Qu-X Qu-X (Haloquinoline) Qu-X->Qu-Pd(II)(X)L₂ Ar-B(OH)₂ Ar-B(OH)₂ + Base Ar-B(OH)₂->Qu-Pd(II)(Ar)L₂

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are representative procedures. For any new combination of substrates, optimization of catalyst, ligand, base, and solvent is recommended.

G prep 1. Preparation & Setup reagents Combine haloquinoline, boronic acid, catalyst, & base in a reaction vessel. prep->reagents inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). reagents->inert solvent Add degassed solvent via syringe. inert->solvent reaction 2. Reaction solvent->reaction heat Heat mixture to specified temperature with vigorous stirring. reaction->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup 3. Workup & Isolation monitor->workup cool Cool to room temperature. Dilute with organic solvent and water. workup->cool extract Separate layers. Extract aqueous phase. cool->extract dry Combine organic layers, wash with brine, dry (e.g., Na₂SO₄), and filter. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify 4. Purification concentrate->purify chrom Purify crude product by column chromatography. purify->chrom

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Coupling of a Bromo-quinoline (Representative Example)

This protocol is adapted for a typical bromo-quinoline, which serves as a reliable standard.[2]

  • Materials:

    • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane and water for 15-20 minutes.

    • Add the degassed 4:1 dioxane/water solvent mixture (10 mL total) to the flask via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by silica gel column chromatography to yield the desired 3-arylquinoline.

Protocol 2: Coupling of a Chloro-quinoline (Advanced Catalyst System)

This protocol employs a more active Buchwald-type catalyst system necessary for the less reactive chloro-quinoline.[3][9]

  • Materials:

    • 6-Chloroquinoline (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, K₃PO₄, 6-chloroquinoline, and the arylboronic acid.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene (10 mL) via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

    • Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Causality Note: The use of an electron-rich, bulky ligand like XPhos is critical. The steric bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, making it a better nucleophile to attack the electron-deficient carbon of the C-Cl bond.[16]

Conclusion

The choice between iodo-, bromo-, and chloro-quinolines for Suzuki coupling is a strategic decision based on a trade-off between reactivity, cost, and the capabilities of the available catalytic systems.

  • Iodo-quinolines offer the highest reactivity for rapid synthesis under mild conditions, ideal for initial discovery efforts where speed is paramount.

  • Bromo-quinolines provide a reliable and versatile option with a good balance of reactivity and cost, making them the workhorse for many medicinal chemistry programs.

  • Chloro-quinolines , once considered inert, are now accessible through advanced catalysis, offering a significant cost advantage for large-scale synthesis and process development.

By understanding the fundamental principles of bond dissociation energy and the role of catalyst design, researchers can rationally select their starting materials and conditions to efficiently synthesize the complex quinoline-based molecules that drive modern drug discovery.

References

  • Benchchem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Al-Ostah, H. H., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Jones, K., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • Cramer, C. J., & Some, S. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]

  • McDonald, R. I., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PubMed. Available at: [Link]

  • Kotha, S., et al. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Oxidative addition. Wikipedia. Available at: [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Chen, J., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available at: [Link]

  • Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics, 85th Edition. CRC Press. (Note: A direct URL to the specific table is not available, but the source is a standard chemical reference).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia contributors. (2024). Bond-dissociation energy. Wikipedia. Available at: [Link]

  • Handoo, K. L., & Kaul, A. (1989). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. RSC Publishing. Available at: [Link]

  • Butler, E. T., & Polanyi, M. (1943). Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(4-boronophenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(4-boronophenyl)quinoline-4-carboxylic acid quantification. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(4-boronophenyl)quinoline-4-carboxylic acid quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep, practical understanding of the validation process. Our focus is on establishing self-validating systems that are robust, reliable, and compliant with stringent regulatory standards.

Introduction: The Analytical Imperative for 2-(4-boronophenyl)quinoline-4-carboxylic acid

2-(4-boronophenyl)quinoline-4-carboxylic acid is a molecule of significant interest, combining the structural motifs of a quinoline-4-carboxylic acid, a core found in various bioactive compounds, with a boronic acid functionality. This unique structure presents both opportunities and challenges in analytical chemistry. The boronic acid group, in particular, is known for its utility in Suzuki-Miyaura coupling reactions, making it a critical component in synthetic chemistry.[1] Accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from it.[2][3] This guide will explore and compare the validation of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategic Selection of Analytical Techniques

The choice of an analytical method is a critical first step, dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-(4-boronophenyl)quinoline-4-carboxylic acid, both HPLC-UV and LC-MS present viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and widespread availability.[1] The quinoline moiety in the target molecule contains a chromophore that absorbs UV radiation, making it readily detectable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[4] It is particularly advantageous for analyzing complex matrices and for detecting low-level impurities.[5][6]

The logical workflow for selecting and validating an analytical method is depicted below:

Analytical Method Selection and Validation Workflow cluster_selection Method Selection cluster_validation Method Validation Analyte Analyte Characterization (2-(4-boronophenyl)quinoline-4-carboxylic acid) Method_Scouting Method Scouting (HPLC-UV vs. LC-MS) Analyte->Method_Scouting Physicochemical Properties Protocol Validation Protocol Definition (ICH Guidelines) Method_Scouting->Protocol Method of Choice Experiments Execution of Validation Experiments Protocol->Experiments Data Data Analysis and Performance Evaluation Experiments->Data Report Comprehensive Validation Report Data->Report Validation Report

Caption: Workflow for analytical method selection and validation.

Comparative Validation Protocols

Analytical method validation is a documented process that demonstrates the suitability of a method for its intended use.[2][3] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of a placebo (matrix without the analyte), the analyte, and the analyte spiked into the placebo.

  • Analysis: Analyze these solutions using the developed HPLC-UV and LC-MS methods.

  • Evaluation:

    • HPLC-UV: Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte in the placebo. Peak purity analysis using a photodiode array (PDA) detector should be performed.

    • LC-MS: Compare the chromatograms and mass spectra. The placebo should not produce a significant signal at the mass-to-charge ratio (m/z) of the analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each concentration in triplicate.

  • Evaluation:

    • Plot the mean response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix. Prepare at least three replicates at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Evaluation: The mean recovery should be within an acceptable range, typically 98.0% to 102.0%.[8]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results. The RSD should typically be ≤ 2%.[8]

Detection Limit (LOD) and Quantification Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Analysis: Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Evaluation:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters. For HPLC, this could include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

The relationship between these validation parameters is illustrated in the following diagram:

Validation Parameters Relationship cluster_quantitative Quantitative Performance Specificity Specificity Linearity Linearity & Range Specificity->Linearity Prerequisite Accuracy Accuracy Specificity->Accuracy Prerequisite Precision Precision Specificity->Precision Prerequisite Linearity->Accuracy Robustness Robustness Linearity->Robustness Assessed for Accuracy->Robustness Assessed for Precision->Accuracy Precision->Robustness Assessed for LOD LOD LOQ LOQ LOD->LOQ Defines LOQ->Linearity Lower end of Range LOQ->Robustness Assessed for

Caption: Interrelationship of analytical method validation parameters.

Comparative Data Summary

The following table provides a hypothetical but realistic comparison of the expected performance of HPLC-UV and LC-MS for the quantification of 2-(4-boronophenyl)quinoline-4-carboxylic acid, based on literature for similar compounds.[1][5][6][9][10][11]

Validation ParameterHPLC-UVLC-MS
Specificity Good, potential for interference from co-eluting impurities without chromophores.Excellent, high selectivity based on mass-to-charge ratio.
Linearity (r) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2%≤ 5% (at lower concentrations)
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL
Robustness Generally robust, sensitive to mobile phase pH and composition.Robust, less sensitive to chromatographic variations due to mass detection.

Detailed Experimental Methodologies

Proposed HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm[12]

  • Mobile Phase A: 0.1% Formic acid in Water[6][13]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[6][13]

  • Gradient: 20% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Proposed LC-MS Method
  • LC System: As per HPLC-UV method.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Monitored Transition (for triple quadrupole): Precursor ion (e.g., [M+H]⁺) to a specific product ion.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

Conclusion

Both HPLC-UV and LC-MS are suitable for the quantification of 2-(4-boronophenyl)quinoline-4-carboxylic acid, with the choice depending on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control, while LC-MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis and complex sample matrices. A thorough validation as outlined in this guide is essential to ensure the generation of reliable and accurate data, which is a cornerstone of pharmaceutical development and quality assurance.[2][3][14]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (n.d.). PubMed.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Monitoring quinoline synthesis progress using TLC or LC-MS. (n.d.). Benchchem.
  • Analytical method validation: A brief review. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. (n.d.). ResearchGate.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • 103914-52-9(2-(4-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI.
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Omics.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC.
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025). PMC.

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Validation

A Senior Application Scientist's Guide to the Industrial-Scale Suzuki Reaction: A Comparative Assessment of Protocol Scalability

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in creating carbon-carbon bonds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in creating carbon-carbon bonds.[1][2] However, transitioning a Suzuki reaction from the laboratory bench to an industrial manufacturing setting presents a unique set of challenges that can impact efficiency, cost, and regulatory compliance. This guide provides an in-depth, objective comparison of Suzuki reaction protocols for industrial applications, supported by experimental data and field-proven insights. We will explore the critical parameters that dictate scalability, compare catalyst and ligand systems, and evaluate greener alternatives, culminating in a holistic assessment to inform your process development.

The Industrial Imperative: Why Scalability Matters in Suzuki Reactions

The Suzuki reaction's appeal for large-scale synthesis lies in its tolerance for a wide range of functional groups, the commercial availability of starting materials, and the relatively mild reaction conditions.[3] However, at an industrial scale, factors beyond the reaction yield become paramount. These include:

  • Catalyst Efficiency and Cost: The cost of palladium, the most common catalyst, necessitates the use of very low catalyst loadings (often in the parts-per-million range) to be economically viable.[3] Catalyst turnover number (TON) and turnover frequency (TOF) are critical metrics for assessing efficiency.

  • Palladium Removal: Stringent regulatory limits on residual palladium in active pharmaceutical ingredients (APIs) make its removal a critical and often costly downstream processing step.[4]

  • Process Robustness and Safety: The reaction must be reproducible and safe to operate in large reactors, considering factors like heat transfer, mixing, and the handling of potentially pyrophoric reagents.

  • Environmental Impact: The generation of large volumes of solvent and aqueous waste is a significant concern, driving the adoption of greener solvents and reaction conditions.

A Comparative Analysis of Key Protocol Parameters

The success of a large-scale Suzuki reaction hinges on the judicious selection of several key parameters. The following sections provide a comparative analysis of common choices, with supporting data where available.

The choice of the palladium source and its associated ligand is arguably the most critical factor in a Suzuki reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are historically significant, modern industrial processes often favor more robust and efficient systems.

Table 1: Comparison of Common Palladium Catalyst/Ligand Systems for Industrial Suzuki Reactions

Catalyst SystemTypical Loading (mol%)AdvantagesDisadvantagesIndustrial Relevance
Pd(PPh₃)₄1 - 5Readily available, well-understood.Lower activity, requires higher temperatures, ligand can be unstable.Legacy processes, less common for new developments.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos)0.001 - 1High activity and stability, allows for low catalyst loading, effective for challenging substrates (e.g., aryl chlorides).[1]Higher cost of specialized ligands.High. Widely used in modern pharmaceutical synthesis.
Pd-N-Heterocyclic Carbene (NHC) Complexes (e.g., PEPPSI-IPr)0.1 - 2Excellent thermal stability, high activity for heteroaryl couplings.[5]Ligand synthesis can be complex.Growing. Particularly for specific challenging couplings.
Heterogeneous Catalysts (e.g., Pd/C)1 - 10Ease of separation and potential for recycling, low residual palladium in product.[6][7]Can have lower activity than homogeneous systems, potential for metal leaching.Moderate. Attractive for green chemistry initiatives.

The trend in modern industrial applications is clearly towards more sophisticated ligand systems that enable lower catalyst loadings and broader substrate scope. For instance, the use of the SPhos ligand has been reported to allow for catalyst loadings as low as 0.001 mol%.[1]

The choice of solvent and base is crucial for both reaction performance and environmental impact. While traditional Suzuki reactions often employ polar aprotic solvents, there is a strong industrial push towards greener alternatives.

Table 2: Comparison of Solvent and Base Systems for Scalable Suzuki Reactions

Solvent SystemCommon BasesAdvantagesDisadvantages
Toluene / WaterK₂CO₃, K₃PO₄Good for a wide range of substrates, biphasic system can aid in product separation.Toluene has environmental and health concerns.
2-Methyltetrahydrofuran (2-MeTHF) / WaterK₂CO₃, Cs₂CO₃Greener alternative to THF and toluene, good performance.Higher cost than traditional solvents.
Water with Surfactant (e.g., TPGS-750-M)K₃PO₄Eliminates the need for organic solvents, simplifies workup.[8][9]Substrate solubility can be a challenge, requires surfactant removal.
Alcohols (e.g., n-Butanol) / WaterK₂CO₃Readily available, can be effective for certain substrates.Can lead to side reactions with some substrates.

A case study on a 50 kg scale reaction highlights the use of a 2-BuOH/H₂O (7/3) solvent system with K₂CO₃ as the base and 1 mol% of Pd(PPh₃)₂Cl₂ as the catalyst.[4] This demonstrates a practical application of a mixed alcohol/water system on a large scale.

The Suzuki Reaction vs. The Alternatives: A Strategic Comparison

While the Suzuki reaction is a workhorse, other cross-coupling reactions are also employed in industrial settings. Understanding their relative strengths and weaknesses is key to selecting the optimal synthetic route.

Table 3: Comparison of Suzuki Reaction with Alternative Cross-Coupling Methods

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (R-B(OR)₂)Low toxicity of boron reagents, high functional group tolerance, commercially available reagents.[2]Potential for protodeboronation of boronic acids.
Stille Organotin (R-SnR'₃)High reactivity, tolerant of many functional groups.High toxicity of organotin reagents and byproducts, difficult to remove tin residues.[2][10]
Negishi Organozinc (R-ZnX)High reactivity, especially for sp³-sp² coupling.Organozinc reagents are often moisture and air-sensitive, requiring inert conditions.[2][10]
Heck AlkeneAvoids the need for pre-formed organometallic reagents.Generally limited to the formation of C(sp²)-C(sp²) bonds with alkenes, regioselectivity can be an issue.[2]

For industrial applications, the low toxicity of the boron byproducts in the Suzuki reaction is a significant advantage over the highly toxic organotin compounds used in the Stille reaction.[10][11]

Experimental Protocols for Scalable Suzuki Reactions

The following are generalized protocols that illustrate the practical steps involved in setting up a scalable Suzuki reaction.

Materials:

  • Aryl halide (1.0 kg, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.01 mol%)

  • SPhos (0.015 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (8 L)

  • Water (2 L)

  • Nitrogen or Argon source

Procedure:

  • To a clean, dry, and inerted reactor, charge the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vessel, dissolve the palladium acetate and SPhos in a portion of the toluene under an inert atmosphere.

  • Add the catalyst solution to the reactor.

  • Add the remaining toluene and water to the reactor.

  • Begin agitation and heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine.

  • Treat the organic layer with a palladium scavenger (e.g., a cysteine-based resin) if necessary.

  • Filter to remove the scavenger.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by crystallization or chromatography.

This protocol is adapted from a published kilogram-scale synthesis.[8][9]

Materials:

  • Aryl bromide (600 g, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (1.5 mol%)

  • TPGS-750-M (surfactant)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Water (as solvent)

  • Acetone (as co-solvent, ~10% v/v)

Procedure:

  • To a reactor, charge the aryl bromide, arylboronic acid, potassium phosphate, and TPGS-750-M.

  • Add water and acetone.

  • Inert the reactor with nitrogen.

  • Add the Pd(OAc)₂ catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction and perform an appropriate workup to isolate the product, which may involve extraction with an organic solvent.

Visualizing the Process: Diagrams and Workflows

To better understand the underlying chemistry and the practical steps involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R1-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation r1pdiilr2 R1-Pd(II)L2-R2 transmetalation->r1pdiilr2 reductive_elimination Reductive Elimination r1pdiilr2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reagents R1-X reagents->oxidative_addition boronic R2-B(OR)2 boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Reactor Setup and Inerting charge_reagents Charge Aryl Halide, Boronic Acid, and Base start->charge_reagents prepare_catalyst Prepare Catalyst Solution charge_reagents->prepare_catalyst add_catalyst Add Catalyst and Solvents prepare_catalyst->add_catalyst reaction Heat and Agitate under Inert Atmosphere add_catalyst->reaction monitor Monitor Reaction Progress (HPLC/GC) reaction->monitor monitor->reaction Incomplete workup Cool and Perform Aqueous Workup monitor->workup Complete purification Product Purification (Crystallization/Chromatography) workup->purification end End: Isolated Pure Product purification->end

Caption: A generalized experimental workflow for a scalable Suzuki reaction.

Conclusion: A Strategic Approach to Scalable Suzuki Reactions

The successful industrial-scale implementation of the Suzuki-Miyaura cross-coupling reaction is a testament to its synthetic power. However, scalability is not inherent and requires careful consideration of catalyst and ligand selection, solvent and base systems, and downstream processing for palladium removal. Modern, highly active catalyst systems with sophisticated ligands are often the most economical choice in the long run, as they allow for significantly lower catalyst loadings. Furthermore, the increasing adoption of greener solvents and aqueous reaction media is paving the way for more sustainable and cost-effective manufacturing processes. By leveraging the comparative data and protocols in this guide, researchers and process chemists can make more informed decisions to develop robust, efficient, and scalable Suzuki reaction protocols for the synthesis of valuable pharmaceutical intermediates and APIs.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Wagner, M., Wickendick, R., Langlois, A., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]

  • Greener Approaches to Cross-Coupling. Books.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

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Comparative

A Comparative Guide to Base Selection in the Suzuki-Miyaura Coupling of Quinoline Boronic Acids

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable eff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Its application in the synthesis of biaryl and heteroaryl compounds has made it an indispensable tool in drug discovery and materials science. Among the vast array of substrates, quinoline derivatives are of particular interest due to their prevalence in biologically active molecules. However, the successful Suzuki-Miyaura coupling of quinoline boronic acids is highly dependent on the judicious selection of the base, a critical parameter that can significantly influence reaction yield, kinetics, and selectivity.

This guide provides a comparative analysis of different bases for the Suzuki-Miyaura coupling of quinoline boronic acids, supported by experimental insights and mechanistic considerations. We will delve into the multifaceted role of the base, compare the performance of common inorganic bases, and provide a detailed experimental protocol to aid researchers in optimizing their synthetic strategies.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The base plays a crucial role primarily in the transmetalation step.[1]

The boronic acid itself is not sufficiently nucleophilic to readily undergo transmetalation. The base activates the boronic acid by converting it into a more nucleophilic boronate species (RB(OH)3⁻).[2] This activation enhances the rate of transfer of the organic moiety from the boron atom to the palladium center. The choice of base can therefore dramatically impact the overall efficiency of the catalytic cycle.[3]

For nitrogen-containing heteroaryl boronic acids like quinolines, the selection of a base is even more critical. The lone pair of electrons on the nitrogen atom can potentially coordinate to the palladium catalyst, leading to catalyst deactivation and lower yields.[4] An appropriate base can help to mitigate these undesirable interactions and promote the desired cross-coupling pathway.

Comparative Analysis of Inorganic Bases

While a wide variety of bases have been employed in Suzuki-Miyaura couplings, inorganic bases are the most common choice for reactions involving heteroaryl boronic acids. Their performance, however, is not universal and is highly dependent on the specific substrates and reaction conditions.

BaseFormulaGeneral ObservationsSuitability for Quinolines
Potassium Phosphate K₃PO₄A moderately strong, non-nucleophilic base. Often the base of choice for challenging couplings, including those with heteroaryl boronic acids.[5] Its use can minimize side reactions.[5]Highly Recommended . Frequently reported to give excellent yields in the coupling of N-heterocycles.[6][7]
Sodium Carbonate Na₂CO₃A widely used, cost-effective, and efficient base for a broad range of substrates.[5] Often a good starting point for reaction optimization.[8]Effective . A common and reliable choice, though may be less effective than K₃PO₄ for more challenging quinoline substrates.
Potassium Carbonate K₂CO₃Similar in reactivity to Na₂CO₃, with slight differences in solubility that can influence reaction kinetics.Effective . Frequently used in the synthesis of aryl-substituted quinolines.[9]
Cesium Carbonate Cs₂CO₃Often provides excellent yields, sometimes superior to other carbonates, particularly with sterically hindered or electronically challenging substrates.[5] Its higher solubility in organic solvents can be advantageous.Potentially very effective , especially for difficult couplings, but its higher cost is a consideration.
Hydroxides (NaOH, KOH) NaOH, KOHStrong and inexpensive bases. However, their high nucleophilicity can lead to undesired side reactions, such as hydrolysis of functional groups.Use with caution . May promote side reactions and are generally less favored for complex substrates.
Fluorides (KF, CsF) KF, CsFThe fluoride ion is thought to play a unique role in activating the boronic acid.[10] Can be highly effective, particularly in anhydrous conditions.Can be effective , but their performance is often highly dependent on the reaction conditions and the specific quinoline substrate.

Key Insight: For the Suzuki-Miyaura coupling of quinoline boronic acids, potassium phosphate (K₃PO₄) often emerges as the superior choice. Its ability to effectively promote the reaction while minimizing side reactions makes it a robust and reliable option for a wide range of quinoline-containing substrates.[6][7]

Mechanistic Considerations for Base Selection with Quinolines

The success of K₃PO₄ in the Suzuki coupling of nitrogen-containing heterocycles can be attributed to several factors. As a moderately strong base, it is effective at forming the boronate species without being overly aggressive, which could lead to degradation of sensitive substrates or the catalyst. Furthermore, the phosphate anion is believed to play a role in the transmetalation step beyond simple deprotonation.[11]

The coordination of the quinoline nitrogen to the palladium center is a key challenge. A suitable base can influence the equilibrium of catalyst species in solution, potentially favoring the catalytically active species over deactivated complexes.

Suzuki_Cycle cluster_transmetalation Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)3(-) R-B(OH)3(-) R-B(OH)2->R-B(OH)3(-) Base (e.g., K3PO4) R-B(OH)3(-)->Ar-Pd(II)-X(L2) Nucleophilic Attack caption Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base in activating the boronic acid for transmetalation.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Quinolyl Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a quinoline boronic acid with an aryl bromide using potassium phosphate as the base.

Materials:

  • Quinoline boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the quinoline boronic acid, aryl bromide, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-quinoline.

Base_Selection_Workflow start Start: Suzuki Coupling of Quinoline Boronic Acid initial_screen Initial Base Screening: K3PO4 start->initial_screen evaluate_yield Evaluate Yield and Purity initial_screen->evaluate_yield high_yield High Yield? (>80%) evaluate_yield->high_yield optimize Optimization: Solvent, Temperature, Catalyst Loading high_yield->optimize Yes alternative_bases Consider Alternative Bases: Cs2CO3 for sterically hindered substrates Na2CO3/K2CO3 for cost-effectiveness high_yield->alternative_bases No end Final Optimized Protocol optimize->end alternative_bases->evaluate_yield caption Decision Workflow for Base Selection

Caption: A decision-making workflow for selecting and optimizing the base in the Suzuki-Miyaura coupling of quinoline boronic acids.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of quinoline boronic acids. While several inorganic bases can be effective, potassium phosphate (K₃PO₄) has demonstrated broad applicability and high efficacy for a variety of nitrogen-containing heteroaryl substrates, including quinolines. Its ability to promote the desired transmetalation while minimizing catalyst deactivation and side reactions makes it an excellent starting point for reaction optimization. By understanding the mechanistic role of the base and following a systematic approach to optimization, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the synthesis of complex quinoline-containing molecules.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1303. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a. [Link]

  • DSpace@MIT. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]

  • Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry–An Asian Journal, 8(11), 2592-2595. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]

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Validation

The Gold Standard: Confirming Suzuki Coupling Products with X-ray Crystallography

A Senior Application Scientist's Guide to Unambiguous Structure Elucidation In the realm of synthetic organic chemistry, the Suzuki-Miyaura coupling reaction stands as a cornerstone for the formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Structure Elucidation

In the realm of synthetic organic chemistry, the Suzuki-Miyaura coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's elegance lies in its ability to couple organoboron compounds with organic halides, creating complex molecular architectures.[3][4][5] However, the very versatility that makes this reaction so powerful also necessitates absolute certainty in the structure of its products. While a suite of analytical techniques can provide strong evidence, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a molecule.[6][7][8]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural confirmation of Suzuki coupling products. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer insights gleaned from years of practical application.

Why X-ray Crystallography Reigns Supreme for Structural Confirmation

X-ray crystallography, on the other hand, provides a direct, three-dimensional map of electron density within a crystal.[12] This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for doubt about the molecule's true structure.[13] It is the definitive method for resolving stereochemical ambiguities that can be challenging to assign with certainty using NMR alone.[11]

A Comparative Analysis of Structural Elucidation Techniques

To make an informed decision on the most appropriate analytical approach, it is crucial to understand the strengths and limitations of each technique.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Data Output Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.[6][13]Information on chemical environment, connectivity, and relative stereochemistry.[10]Molecular weight and fragmentation patterns.
Sample Requirement High-quality single crystal (typically >20 µm).[14]Soluble sample (typically mg scale).[10]Small sample amount (µg to ng).
Ambiguity Low to none for well-resolved structures.Can be ambiguous for complex stereochemistry or conformational isomers.[11]High ambiguity for isomers.
Key Advantage Definitive structural confirmation.[6]Provides information about the molecule in solution.[15]High sensitivity and determination of molecular formula.
Key Limitation Requires the growth of a suitable single crystal.[16]Can be difficult to interpret for very complex molecules; does not directly determine absolute configuration.[11][17]Does not provide detailed structural information on its own.

The Experimental Workflow: From Suzuki Product to Solved Structure

The journey from a newly synthesized Suzuki coupling product to a fully refined crystal structure involves a series of meticulous steps. Understanding the rationale behind each stage is key to success.

G cluster_0 Reaction & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis Reaction Suzuki Coupling Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Figure 1: The workflow for confirming a Suzuki coupling product's structure via X-ray crystallography.

Step 1: The Prerequisite - A Pure Compound

The foundation of a successful crystallographic analysis is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification of the Suzuki coupling product, typically via flash column chromatography or recrystallization, is a non-negotiable first step.[3][18][19]

Step 2: The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging part of the process.[9] It is a blend of scientific principle and empirical art. The goal is to slowly create a supersaturated solution from which the molecules can organize themselves into a well-ordered crystal lattice.[19]

Detailed Protocol for Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[18][19] A systematic screening of various solvents and solvent mixtures is often necessary.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.[20]

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.[19] If no crystals form, refrigeration can be attempted.

  • Vapor Diffusion: A powerful alternative is vapor diffusion. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting crystallization.[21]

  • Other Techniques: For particularly challenging compounds, techniques such as solvent layering, evaporation, or seeding with a previously obtained microcrystal can be employed.[21]

Step 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13][22] The instrument rotates the crystal while bombarding it with X-rays, and a detector records the diffraction pattern.[22] This pattern of spots contains the information about the arrangement of atoms in the crystal.[13]

Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map.[23][24] A crystallographer then builds a molecular model that fits this map. The model is then refined to achieve the best possible agreement with the experimental data.

Navigating the Decision: When is X-ray Crystallography Essential?

While the definitive nature of X-ray crystallography is undeniable, its application is not always necessary or feasible. The decision to pursue a crystal structure should be guided by the specific research question.

G Start Need to Confirm Suzuki Product Structure IsStereochemAmbiguous Is Stereochemistry or Regiochemistry Ambiguous? Start->IsStereochemAmbiguous IsNovelScaffold Is it a Novel Molecular Scaffold? IsStereochemAmbiguous->IsNovelScaffold No XrayRecommended X-ray Crystallography is Highly Recommended IsStereochemAmbiguous->XrayRecommended Yes NMR_MS_Sufficient NMR & MS are Likely Sufficient IsNovelScaffold->NMR_MS_Sufficient No IsNovelScaffold->XrayRecommended Yes

Figure 2: A decision-making guide for choosing the appropriate analytical technique.

In cases where the Suzuki coupling product has a simple, achiral structure and its NMR and MS data are unambiguous, these techniques may be sufficient for routine characterization. However, for compounds with novel scaffolds, multiple stereocenters, or where the regiochemistry of the coupling is , X-ray crystallography is the only way to provide irrefutable proof of the structure.

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for constructing complex molecules. However, the confidence in the products of this reaction relies on rigorous structural confirmation. While NMR and mass spectrometry are essential for initial characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional view of the molecular architecture. For researchers, scientists, and drug development professionals, understanding when and how to apply this gold-standard technique is crucial for ensuring the integrity of their scientific endeavors. The investment in growing a high-quality crystal and obtaining its structure is often a small price to pay for absolute certainty.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • METRIC - Office of Research and Innovation. Small Molecule X-ray Crystallography. Available at: [Link]

  • Pediaa. Difference Between NMR and X-Ray Crystallography. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Organic Chemistry at CU Boulder. Crystallization. Available at: [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

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Comparative

evaluating the green chemistry metrics of different synthetic routes to biaryl quinolines

Introduction: The Imperative for Greener Biaryl Quinoline Synthesis Biaryl quinolines represent a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, includi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Biaryl Quinoline Synthesis

Biaryl quinolines represent a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anticancer and antihypertensive agents, as well as functional materials for organic light-emitting diodes (OLEDs).[1][2] The synthesis of these valuable compounds has traditionally relied on robust but often inefficient and environmentally burdensome methods. As the chemical industry pivots towards sustainability, it is no longer sufficient to simply synthesize a target molecule; we must do so in a way that is safe, efficient, and minimally impactful on the environment.[3][4]

This guide provides a critical evaluation of three distinct synthetic strategies for accessing biaryl quinolines, viewed through the lens of quantitative green chemistry metrics. We move beyond simple yield comparisons to offer a holistic analysis of atom economy, process mass intensity, and environmental factor. By dissecting the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers, chemists, and process development professionals aiming to integrate sustainability into their synthetic design.

Pillar 1: Understanding the Metrics of "Greenness"

To objectively compare synthetic routes, we must first define our key performance indicators. Green chemistry is not a monolithic concept but is quantified by a suite of metrics that measure the efficiency and environmental impact of a chemical process.[5][6]

  • Atom Economy (AE): Proposed by Barry Trost, this is the foundational "green" metric. It measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[7] A higher AE signifies less waste generated from the reaction's stoichiometry.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste. It is the ratio of the total mass of waste generated to the mass of the product. A lower E-Factor is desirable and highlights the significant contribution of solvents and reagents to the waste stream.[6][8]

  • Process Mass Intensity (PMI): Widely adopted in the pharmaceutical industry, PMI is the most holistic mass-based metric. It is the ratio of the total mass of all inputs (reactants, solvents, workup chemicals, water) to the mass of the final product.[9] A PMI of 100 means that 100 kg of material were used to produce 1 kg of product. The goal is to drive PMI as low as possible.

These metrics provide a framework for a data-driven evaluation of the synthetic routes that follow.

Pillar 2: Comparative Analysis of Synthetic Routes

We will evaluate three prominent strategies for the synthesis of a model biaryl quinoline: 2-phenylquinoline .

  • The Classical Workhorse: Suzuki-Miyaura Cross-Coupling

  • The Modern Challenger: Direct C-H Arylation

  • The Emerging Innovator: Photocatalytic Synthesis

Route 1: The Classical Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most significant and widely used method for constructing biaryl bonds, recognized with the 2010 Nobel Prize in Chemistry.[10][11] Its reliability and broad functional group tolerance have made it a staple in discovery labs. The strategy involves the palladium-catalyzed reaction of an organoboron species (typically a boronic acid) with an organohalide.[12][13]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate base complex and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient turnover and preventing side reactions.

Experimental Protocol: Synthesis of 2-phenylquinoline via Suzuki Coupling

  • Materials: 2-chloroquinoline (1 mmol, 163.6 mg), Phenylboronic acid (1.2 mmol, 146.3 mg), Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg), SPhos (4 mol%, 16.4 mg), Potassium phosphate (K₃PO₄, 2 mmol, 424.6 mg), Toluene/Water (5:1 mixture, 6 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert nitrogen atmosphere, add 2-chloroquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-phenylquinoline. (Reported Yield: ~90%).

Green Chemistry Evaluation:

  • Atom Economy: The stoichiometric reaction is C₉H₆ClN + C₆H₅B(OH)₂ → C₁₅H₁₁N. While the core coupling is efficient, the boronic acid and halide precursors mean that the boric acid and salt byproducts are waste, lowering the AE.

  • E-Factor & PMI: The major contributors to the high PMI and E-Factor are the organic solvents used in the reaction and, critically, in the workup and purification steps (ethyl acetate, hexanes). The use of a stoichiometric base (K₃PO₄) also adds significantly to the waste stream.

  • Catalyst: Palladium is a precious and toxic heavy metal. While catalyst loading is low, its removal to pharmaceutically acceptable levels (<5 ppm) is a significant downstream challenge, often requiring additional purification steps that further increase PMI.[10]

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: 2-Chloroquinoline Phenylboronic Acid prep2 Add Catalyst System: Pd(OAc)₂, SPhos, K₃PO₄ prep1->prep2 prep3 Add Degassed Solvent: Toluene/Water prep2->prep3 reaction Heat at 100°C 12 hours prep3->reaction workup1 Cool & Dilute (Ethyl Acetate) reaction->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product 2-Phenylquinoline workup4->product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 2-phenylquinoline.

Route 2: The Atom-Economical Approach: Direct C-H Arylation

Direct C-H activation is a transformative strategy that aims to form C-C bonds directly from a C-H bond, bypassing the need to pre-functionalize substrates into organohalides and organometallics.[14][15] This approach offers a significant potential improvement in atom economy and reduces the number of synthetic steps required to prepare starting materials.[16]

Mechanistic Rationale: For this route, a palladium catalyst is often used to activate the C-H bond of one arene (quinoline N-oxide) and couple it with an arylating agent (benzene). The N-oxide directing group is crucial for activating the C2-position of the quinoline, making the C-H bond susceptible to metallation. An oxidant is required to regenerate the active catalytic species.[14]

Experimental Protocol: Synthesis of 2-phenylquinoline via C-H Arylation

  • Materials: Quinoline N-oxide (1 mmol, 145.2 mg), Benzene (20 mmol, 1.78 mL), Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 22.4 mg), Silver carbonate (Ag₂CO₃, 2.2 mmol, 606.3 mg), Dioxane (5 mL).

  • Procedure:

    • To a pressure-tolerant sealed tube, add quinoline N-oxide, Pd(OAc)₂, and Ag₂CO₃.

    • Add dioxane and benzene.

    • Seal the tube tightly and heat the mixture to 130 °C with stirring for 24 hours.

    • Monitor the reaction. Upon completion, cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove insoluble silver salts and the catalyst. Wash the pad with ethyl acetate (20 mL).

    • The crude product (2-phenylquinoline N-oxide) is then deoxygenated. Add the filtrate to a flask with Triphenylphosphine (P(Ph)₃, 1.5 mmol, 393.4 mg) in Dichloromethane (DCM, 10 mL).

    • Stir at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure and purify by column chromatography to yield 2-phenylquinoline. (Reported Yield: ~75% over 2 steps).

Green Chemistry Evaluation:

  • Atom Economy: This route has a much higher theoretical atom economy for the key C-C bond formation (C₉H₇NO + C₆H₆ → C₁₅H₁₁NO + H₂O). However, the overall process requires a directing group (N-oxide) that must be added and later removed, adding steps and waste.

  • E-Factor & PMI: A major drawback is the use of a large excess of the arene coupling partner (benzene) and a stoichiometric, heavy metal oxidant (Ag₂CO₃). These reagents dramatically increase the E-Factor and PMI. The subsequent deoxygenation step also adds reagents and solvents.

  • Reagents & Solvents: Benzene is a known carcinogen, and its use as a reagent/solvent is highly undesirable, especially at scale. Dioxane is also a solvent of concern.

Workflow Diagram: C-H Arylation

G cluster_reaction C-H Arylation cluster_workup1 Initial Workup cluster_reaction2 Deoxygenation cluster_workup2 Final Purification react1 Combine: Quinoline N-oxide, Pd(OAc)₂, Ag₂CO₃, Benzene, Dioxane react2 Heat in Sealed Tube 130°C, 24 hours react1->react2 workup1 Cool & Filter (Celite) react2->workup1 deox1 Add P(Ph)₃ in DCM workup1->deox1 deox2 Stir at RT 4 hours deox1->deox2 purify1 Concentrate deox2->purify1 purify2 Column Chromatography purify1->purify2 product 2-Phenylquinoline purify2->product Isolated Product

Caption: Experimental workflow for the C-H arylation synthesis of 2-phenylquinoline.

Route 3: The Emerging Innovator: Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling reactions to proceed under exceptionally mild conditions without the need for thermal heating.[17] These reactions often proceed via radical mechanisms and can provide novel reactivity, sometimes avoiding the need for stoichiometric oxidants or other harsh reagents.[18]

Mechanistic Rationale: In this Povarov-type reaction, a photocatalyst, upon excitation by visible light, facilitates the oxidative coupling of an aniline with an alkyne. The reaction proceeds through a series of single-electron transfer (SET) events, generating radical intermediates that cyclize and aromatize to form the quinoline core. A key advantage is the potential to use air or oxygen as the terminal oxidant, producing water as the only byproduct.[18][19]

Experimental Protocol: Synthesis of 2-phenylquinoline via Photocatalysis

  • Materials: Aniline (1 mmol, 91.1 µL), Phenylacetylene (2.5 mmol, 274 µL), Eosin Y (photocatalyst, 1 mol%, 6.5 mg), Acetonitrile (MeCN, 4 mL).

  • Procedure:

    • To a standard glass vial, add aniline, phenylacetylene, and Eosin Y.

    • Add acetonitrile and a magnetic stir bar.

    • Seal the vial with a cap and place it approximately 5-10 cm from a blue LED lamp (40 W).

    • Irradiate the mixture with stirring at room temperature for 24 hours. The reaction is typically open to the air, which serves as the oxidant.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography (eluent: hexanes/ethyl acetate) to afford 2-phenylquinoline. (Reported Yield: ~85%).

Green Chemistry Evaluation:

  • Atom Economy: This route displays excellent atom economy, combining two simple precursors with oxygen to form the product and water.

  • E-Factor & PMI: The primary source of waste is the solvent used for the reaction and purification. The avoidance of stoichiometric metal oxidants or bases significantly lowers the E-Factor compared to the other routes. The catalyst loading is very low.

  • Energy & Conditions: The reaction runs at room temperature, drastically reducing energy consumption compared to the high-temperature Suzuki and C-H activation methods. It uses a low-cost, metal-free organic dye as the catalyst and air as the terminal oxidant, which is highly desirable from a green perspective.

Workflow Diagram: Photocatalytic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine: Aniline, Phenylacetylene prep2 Add Catalyst & Solvent: Eosin Y, Acetonitrile prep1->prep2 reaction Irradiate with Blue LED Room Temperature, 24 hours (Open to Air) prep2->reaction workup1 Concentrate reaction->workup1 workup2 Column Chromatography workup1->workup2 product 2-Phenylquinoline workup2->product Isolated Product

Caption: Experimental workflow for the photocatalytic synthesis of 2-phenylquinoline.

Pillar 3: Head-to-Head Data Comparison

To facilitate a direct comparison, the key metrics for each route are summarized below. E-Factor and PMI values are estimated based on the provided protocols, assuming standard laboratory practices for solvent usage during workup and purification.

MetricRoute 1: Suzuki-MiyauraRoute 2: C-H ArylationRoute 3: PhotocatalysisIdeal Value
Yield ~90%~75% (2 steps)~85%100%
Atom Economy (AE) ~65%~88% (coupling step only)~91%100%
Temperature 100 °C130 °CRoom TemperatureRoom Temp.
Catalyst Pd(OAc)₂ (Precious/Toxic)Pd(OAc)₂ (Precious/Toxic)Eosin Y (Organic/Benign)Benign/None
Key Reagents Organoboronic Acid, BaseStoichiometric Metal OxidantAir (O₂)None/Catalytic
Primary Solvents Toluene, Ethyl AcetateBenzene, Dioxane, DCMAcetonitrileWater/None
Estimated E-Factor ~50 - 100~150 - 250~30 - 600
Estimated PMI ~51 - 101~151 - 251~31 - 611

Conclusion and Future Outlook

This comparative analysis demonstrates a clear progression towards greener synthetic methodologies for biaryl quinolines.

  • The Suzuki-Miyaura coupling remains a highly reliable and versatile method, but its green credentials suffer from the use of pre-functionalized starting materials, a stoichiometric base, and precious metal catalysts, leading to a mediocre Atom Economy and a high PMI driven by solvent-intensive workups.

  • Direct C-H arylation presents a significant improvement in theoretical Atom Economy by eliminating the need for one of the pre-functionalized coupling partners. However, the current state-of-the-art often relies on harsh conditions, undesirable solvents like benzene, and stoichiometric heavy metal oxidants, resulting in the poorest overall green profile (highest PMI/E-Factor) in our analysis.

  • Photocatalytic synthesis emerges as the most promising green alternative. It boasts the highest Atom Economy, operates at ambient temperature, uses a benign organic catalyst, and employs air as the ultimate "green" oxidant. Its PMI is significantly lower than the other routes, limited primarily by purification solvents.

For researchers and drug development professionals, the choice of synthetic route involves a trade-off between established reliability and green potential. While Suzuki couplings are dependable for initial discovery, investing in the development and optimization of photocatalytic routes offers a clear path toward more sustainable, cost-effective, and environmentally responsible manufacturing of biaryl quinolines at scale.

References

  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture. (2025). ResearchGate. [Link]

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  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]

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Validation

A Comparative Guide to the In Vitro Efficacy of Novel Quinoline-Based Enzyme Inhibitors

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatility allows for diver...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatility allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a wide array of enzymatic targets.[3][4] This guide provides an in-depth comparative analysis of the in vitro efficacy of novel quinoline-based enzyme inhibitors, with a focus on their performance against established alternatives in key therapeutic areas. We will delve into the experimental data supporting their activity, the methodologies for assessing their efficacy, and the structure-activity relationships that govern their inhibitory potential.

The Rise of Quinoline-Based Inhibitors in Drug Discovery

Quinoline and its derivatives have demonstrated significant potential in anticancer drug development through various mechanisms of action, including inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1][4] The adaptability of the quinoline ring system has enabled the design of inhibitors that can target a range of enzymes with high specificity and potency.[5][6][7][8] This guide will focus on a comparative analysis of these inhibitors against several major classes of enzymes: protein kinases, reverse transcriptases, and other key enzymes such as proteases and α-glucosidase.

Comparative In Vitro Efficacy Analysis

A critical aspect of drug development is the quantitative comparison of the efficacy of novel compounds against existing therapies. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of an inhibitor.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, they are major targets for anticancer drug development.

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is implicated in various cancers. Several 4-anilinoquinoline derivatives have been developed as potent EGFR inhibitors.[10]

Compound/DrugTarget Cell LineIC50 (µM)Reference
Novel Quinoline Derivative 47 EGFR0.49[10]
Neratinib (Approved Drug) EGFRNot specified[10]
Lapatinib (Approved Drug) EGFR0.01[11]
Staurosporine (Reference) EGFR0.0881[11]
Quinoline Derivative 17 EGFR0.0018[11]

The data indicates that novel quinoline derivatives, such as compound 17, can exhibit significantly higher potency compared to established drugs like lapatinib and the reference compound staurosporine.[11] The structure-activity relationship studies reveal that substitutions at the C-6 and C-7 positions of the quinoline ring are critical for potent EGFR inhibition.[11]

Below is a simplified representation of the EGFR signaling pathway and the point of inhibition by quinoline-based compounds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Kinase, Substrate, and Compound to Plate prep_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Measure Signal with Plate Reader stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end Protease_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Protease and Compound to Plate prep_compounds->add_reagents initiate_reaction Initiate Reaction with FRET Substrate add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence Kinetics initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Rates and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a protease inhibition assay.

Protocol for a Cellular Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

[12]Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an MTT cell proliferation assay.

Future Perspectives and Conclusion

The development of quinoline-based enzyme inhibitors remains a vibrant area of research with significant therapeutic potential. F[13][14]uture efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, improving their selectivity to minimize off-target effects, and exploring their use in combination therapies.

References

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

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  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available from: [Link]

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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

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  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. ACS Publications. Available from: [Link]

  • (PDF) Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. ResearchGate. Available from: [Link]

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  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available from: [Link]

  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. National Institutes of Health. Available from: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available from: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available from: [Link]

  • Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. PubMed Central. Available from: [Link]

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  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. PubMed Central. Available from: [Link]

  • Quinoline-based α-glucosidase inhibitors: synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies. ResearchGate. Available from: [Link]

  • Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. PubMed. Available from: [Link]

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. Wipf Group. Available from: [Link]

  • What are DNA polymerase inhibitors and how do they work?. News-Medical.net. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-(4-boronophenyl)quinoline-4-carboxylic Acid

As researchers and drug development professionals, our work extends beyond discovery to ensuring the safe and responsible management of the chemical entities we create and handle. The compound 2-(4-boronophenyl)quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery to ensuring the safe and responsible management of the chemical entities we create and handle. The compound 2-(4-boronophenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment. The core principle is straightforward: all waste containing 2-(4-boronophenyl)quinoline-4-carboxylic acid must be treated as hazardous chemical waste.

Part 1: Hazard Assessment and Waste Classification

The molecule combines a quinoline-4-carboxylic acid scaffold with a phenylboronic acid moiety. Analogues for both components indicate a clear potential for hazardous properties.

Hazard ClassInferred Hazard StatementJustification based on Analogous Compounds
Acute Toxicity (Oral) H302: Harmful if swallowedBased on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and 4-bromophenylboronic acid.[1]
Skin Irritation H315: Causes skin irritationBased on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and its derivatives.[1][2]
Eye Irritation H319: Causes serious eye irritationBased on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and its derivatives.[1][2]
Respiratory Irritation H335: May cause respiratory irritationBased on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and its derivatives.[1][2]
Environmental Hazard Not Classified, but Precaution AdvisedQuinolines are known bioactive compounds, and boronic acids can have ecological impacts.[3][4] Prudent practice dictates preventing environmental release.

Waste Classification:

Based on this assessment, all waste streams containing 2-(4-boronophenyl)quinoline-4-carboxylic acid must be managed as hazardous chemical waste . In the United States, this falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] Your institution's Environmental Health & Safety (EHS) office is the final authority on waste classification and will manage its ultimate disposal.[7] Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]

Part 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling hazardous waste. The goal is to create a complete barrier between you and the chemical.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (check manufacturer's breakthrough time).Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][9]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Required to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2]

Part 3: Waste Segregation & Satellite Accumulation

Proper segregation is critical to prevent dangerous reactions in a waste container.[8] All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) . This is a designated location at or near the point of waste generation and under the control of the lab personnel.[8][10][11]

Key SAA Requirements:

  • Waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of their chemical constituents.[8][12]

  • Containers must be kept securely closed except when adding waste.[5]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Do not mix incompatible waste streams. For this compound, which is an acid, it should not be mixed with bases, cyanides, or sulfides.[8]

WasteSegregation start Generated Waste (Solid or Liquid) is_sharp Is the waste a contaminated sharp? start->is_sharp is_solid Is the waste primarily solid? solid_waste_container Solid Hazardous Waste Container (e.g., Lined Pail) is_solid->solid_waste_container Yes liquid_waste_container Liquid Hazardous Waste Container (e.g., Solvent Can/Bottle) is_solid->liquid_waste_container No contact_ehs Label and Store in SAA. Contact EHS for Pickup. solid_waste_container->contact_ehs liquid_waste_container->contact_ehs is_sharp->is_solid No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes sharps_container->contact_ehs

Figure 1. Decision flowchart for segregating chemical waste.

Part 4: Step-by-Step Disposal Protocol

The following protocols provide a clear workflow for managing different forms of waste containing 2-(4-boronophenyl)quinoline-4-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Action cluster_final Finalization prep_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work Inside a Chemical Fume Hood prep_ppe->prep_hood prep_container 3. Prepare a Labeled Hazardous Waste Container prep_hood->prep_container solid_waste 4a. Solid Waste: Carefully transfer powder, contaminated weigh paper, and PPE into container. prep_container->solid_waste liquid_waste 4b. Liquid Waste: Use a funnel to pour solutions into container. Triple-rinse empty glassware with a suitable solvent and add rinsate to waste. prep_container->liquid_waste seal 5. Securely Close Waste Container solid_waste->seal liquid_waste->seal store 6. Place Container in Designated SAA seal->store request 7. Request Pickup from EHS when full or nearing time limit. store->request

Figure 2. General workflow for hazardous waste disposal.
Protocol 1: Solid Waste Disposal

This applies to unused reagent, reaction byproducts, and contaminated materials like weigh boats, gloves, and bench paper.

  • Preparation: Don all required PPE and perform all work inside a chemical fume hood. Prepare a designated solid hazardous waste container (e.g., a polyethylene pail with a lid).

  • Labeling: Affix a "Hazardous Waste" label to the container. Write out the full chemical name: "2-(4-boronophenyl)quinoline-4-carboxylic Acid" and list any other contaminated materials (e.g., silica gel, filter paper).

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Closure: Securely close the container lid.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).

  • Pickup: Once the container is full, or has been in the SAA for up to one year, arrange for pickup through your institution's EHS department.[8][11]

Protocol 2: Liquid Waste Disposal

This applies to reaction mixtures, chromatography fractions, and rinsing solvents.

  • Preparation: Don all required PPE and work inside a chemical fume hood. Prepare a designated liquid hazardous waste container (e.g., a solvent safety can or a screw-cap bottle in secondary containment).

  • Labeling: Affix a "Hazardous Waste" label. List all constituents, including solvents, and estimate their percentages. For example: "Aqueous waste with <1% 2-(4-boronophenyl)quinoline-4-carboxylic Acid, 50% Acetonitrile, 50% Water".

  • Transfer: Using a funnel, carefully pour the liquid waste into the container.

  • Decontamination of Glassware: To decontaminate empty glassware that held the compound, rinse it three times with a small amount of a suitable solvent (e.g., acetone, ethanol). Crucially, collect all three rinses (the "rinsate") as hazardous waste and add them to your liquid waste container.

  • Closure: Securely cap the container.

  • Storage & Pickup: Place the container in your SAA and arrange for EHS pickup as described for solid waste.

Part 5: Spill Management

Accidents happen. A prepared response minimizes risk.

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate the Area: Secure the area of the spill to prevent others from entering.

  • Assess the Spill:

    • Small Spill (<100 mL or a few grams of solid): If you are trained and have a chemical spill kit, you can manage it yourself.

    • Large Spill (>100 mL or a significant amount of powder): Evacuate the immediate area. Close the lab door and contact your institution's EHS emergency line immediately.

  • Cleanup (Small Spill Only):

    • Ensure you are wearing your full PPE.

    • For a solid spill , gently cover with an absorbent material from your spill kit to prevent dust from becoming airborne. Carefully scoop the material into a designated waste bag or container.

    • For a liquid spill , cover with an absorbent material (e.g., vermiculite or a spill pad).

    • Place all contaminated cleanup materials into a new hazardous waste container.

  • Final Steps: Label the spill cleanup waste as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Place it in the SAA and contact EHS for pickup.

By adhering to these protocols, you contribute to a culture of safety and ensure that your innovative work does not come at the cost of environmental health or regulatory compliance. Always remember that your institution's EHS department is your primary resource and partner in this critical endeavor.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020). NY.gov. Retrieved from [Link]

  • Ji, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(8), 3535. Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). ResearchGate. Retrieved from [Link]

  • Meghe, S. K., & Vijayakumar, V. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Cogent Chemistry, 11(1). Retrieved from [Link]

  • Quinoline MSDS. (2010). Finar Limited. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • GHS Safety Data Sheet for 4-Bromophenylboronic acid. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

  • Ji, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Piloto, A. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(4), 803. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid

This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 2-(4-boronophenyl)quinoline-4-carboxylic Acid (CAS 373384-17-9). As a S...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 2-(4-boronophenyl)quinoline-4-carboxylic Acid (CAS 373384-17-9). As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical. The protocols outlined here are designed as a self-validating system to ensure both scientific integrity and, most importantly, the safety of all laboratory personnel.

Hazard Analysis: A Tale of Two Moieties

  • The Quinoline-Carboxylic Acid Core: This heterocyclic aromatic system is known to be a potential irritant. Data from analogous compounds, such as quinoline-2-carboxylic acid and 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2][3]. Therefore, we must assume this compound is, at a minimum, a potent irritant upon contact with skin, eyes, or the respiratory tract.

  • The Phenylboronic Acid Group: While the boronic acid functional group is generally considered to have low toxicity, it is not entirely benign[4][5][6]. Its incorporation into a larger molecule can alter the toxicological profile[4]. Furthermore, some boronic acids have been identified as a "novel class of bacterial mutagen," likely through the generation of organic radicals via oxidation[7][8]. This potential genotoxicity necessitates handling procedures that minimize exposure, even at low levels.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following equipment is mandatory when handling 2-(4-boronophenyl)quinoline-4-carboxylic Acid.

Protection Level Equipment Specification Causality and Purpose
Primary Engineering Control Chemical Fume HoodCertified and with proper airflowThis is the most critical control. It contains airborne powder and potential vapors, directly protecting the user's respiratory system from the compound's irritant nature[9].
Hand Protection Nitrile or Neoprene GlovesInspect for degradation or punctures before each use.Provides the essential barrier against skin contact to prevent irritation (H315)[1][10]. Double-gloving is recommended when handling larger quantities.
Eye Protection Chemical Splash GogglesANSI Z87.1-ratedProtects eyes from accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation (H319)[2].
Body Protection Laboratory CoatFully buttoned with tight cuffsProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 Particulate RespiratorNIOSH-approvedMandatory when handling the solid powder outside of a fume hood (e.g., weighing). Prevents inhalation of dust particles that can cause respiratory irritation (H335)[1].
Secondary / Task-Dependent Face ShieldWorn over chemical splash gogglesRecommended when handling larger quantities or when there is a significant risk of splashing during solution preparation or transfers[1].
Secondary / Task-Dependent Chemical-Resistant ApronWorn over lab coatProvides an additional layer of body protection when handling significant volumes of solutions.[1]

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is paramount to minimizing exposure and ensuring reproducible, safe science.

Step-by-Step Handling Protocol
  • Preparation & Area Setup:

    • Designate Work Area: All work with 2-(4-boronophenyl)quinoline-4-carboxylic acid must be conducted in a well-ventilated area, inside a certified chemical fume hood[9].

    • Don PPE: Before handling the primary container, don all required PPE as specified in the table above.

    • Emergency Equipment Check: Ensure an eyewash station and safety shower are accessible and have been recently tested[9]. Have a chemical spill kit appropriate for solid reagents readily available.

  • Handling the Solid Compound:

    • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, an N95 respirator is mandatory. Use a spatula and weighing paper; avoid creating dust clouds.

    • Transfers: Conduct all transfers of the solid material slowly and carefully to minimize dust generation.

  • Preparing Solutions:

    • Vessel Setup: Place the receiving vessel (e.g., flask) inside the fume hood.

    • Solvent Addition: Add the solvent to the vessel first, if the protocol allows.

    • Compound Addition: Slowly add the solid 2-(4-boronophenyl)quinoline-4-carboxylic acid to the solvent to prevent splashing and dust formation.

  • Post-Handling & Cleanup:

    • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (one that dissolves the compound and can be disposed of as hazardous waste) and then wash thoroughly.

    • Work Surface: Wipe down the work surface inside the fume hood with a suitable solvent and then with soap and water.

    • PPE Removal: Remove PPE in the designated area, starting with gloves (turning them inside out), followed by the lab coat. Wash hands thoroughly with soap and water immediately after[11].

Workflow Visualization

cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Post-Handling prep_ppe Don Required PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_solid Weigh & Transfer Solid prep_area->handle_solid handle_solution Prepare Solution handle_solid->handle_solution cleanup_equip Decontaminate Equipment handle_solution->cleanup_equip cleanup_area Clean Work Area cleanup_equip->cleanup_area cleanup_ppe Doff PPE & Wash Hands cleanup_area->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of 2-(4-boronophenyl)quinoline-4-carboxylic Acid.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing[10].

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[10].

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air immediately[2].

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate unprotected personnel from the area.

  • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or vacuum the material into a designated hazardous waste container[2][10]. Do not create dust.

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Segregation: All materials contaminated with 2-(4-boronophenyl)quinoline-4-carboxylic Acid must be treated as hazardous chemical waste. This includes:

    • Excess solid compound.

    • Contaminated solutions.

    • Used disposable PPE (gloves, N95 masks).

    • Contaminated consumables (weighing paper, pipette tips, paper towels).

  • Waste Collection:

    • Collect all waste in a designated, clearly labeled hazardous waste container[9].

    • The container must be made of a material compatible with the waste and any solvents used.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area[9].

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "2-(4-boronophenyl)quinoline-4-carboxylic Acid". List any solvents present.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain[10][11].

Disposal Pathway Visualization

cluster_gen 1. Waste Generation cluster_collect 2. Collection & Storage cluster_dispose 3. Final Disposal gen_solid Excess Solid & Contaminated Consumables collect_container Place in Labeled, Closed Hazardous Waste Container gen_solid->collect_container gen_liquid Contaminated Solutions gen_liquid->collect_container gen_ppe Used Disposable PPE gen_ppe->collect_container dispose_ehs Arrange Pickup via Institutional EHS collect_container->dispose_ehs

Caption: The required pathway for the disposal of all waste contaminated with 2-(4-boronophenyl)quinoline-4-carboxylic Acid.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Advances.
  • Soriano-Ursúa, M. A., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience Letters.
  • Benchchem. Safeguarding Researchers: A Comprehensive Guide to Handling 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
  • Fernandes, C., et al. (2019).
  • Nenni, M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Celfa. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • AK Scientific, Inc.
  • Sigma-Aldrich. 2-(4-Boronophenyl)quinoline-4-carboxylic acid Product Page.
  • Angene Chemical. Safety Data Sheet: 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.
  • Fisher Scientific.
  • PubChem. 2-(4-Bromophenyl)
  • Wikipedia. Boronic acid.

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